A Technical Guide to 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole carboxamide...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole carboxamide class of heterocyclic compounds. While a specific CAS number for this molecule is not readily found in public databases, its structural precursor, ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate, is identified by CAS Number 1691949-45-7 . This suggests that the title compound may be a novel or less-documented research chemical. The pyrazole carboxamide scaffold is of significant interest in medicinal chemistry due to its established role in the development of potent kinase inhibitors. This guide details a proposed synthetic route, predicted physicochemical properties, and explores the significant therapeutic potential of this compound class, particularly as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) for applications in oncology.
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole ring system is a foundational structural moiety in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a carboxamide functional group at the 3-position of the pyrazole ring has proven to be a particularly fruitful strategy in the design of targeted therapeutics. Notably, 1H-pyrazole-3-carboxamide derivatives have emerged as a promising class of inhibitors for several protein kinases, which are critical regulators of cellular processes.
Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. Within this context, derivatives of the 4-amino-1H-pyrazole-3-carboxamide core have demonstrated potent inhibitory activity against key oncogenic kinases such as FLT3 and CDKs. Mutations and overexpression of FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target. Similarly, CDKs are central to cell cycle regulation, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. The unique structural features of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, particularly the 2-fluoroethyl substituent at the N1 position, may offer advantages in terms of metabolic stability, cell permeability, and target engagement.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.
Property
Value
Source
Molecular Formula
C6H9FN4O
Calculated
Molecular Weight
172.16 g/mol
Calculated
LogP (predicted)
-0.5
Calculated
Topological Polar Surface Area (TPSA)
97.9 Ų
Calculated
Hydrogen Bond Donors
3
Calculated
Hydrogen Bond Acceptors
4
Calculated
Rotatable Bonds
2
Calculated
Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
The synthesis of the title compound can be approached through a multi-step process, starting from readily available precursors. The proposed synthetic pathway leverages established methodologies for the formation of the pyrazole ring and subsequent functional group manipulations.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Precursor)
Reaction Setup: To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol, add 2-fluoroethylhydrazine dropwise at room temperature.
Cyclization: The reaction mixture is then heated to reflux and maintained for several hours to facilitate the cyclization reaction, forming the pyrazole ring.
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate.
Causality: The reaction between a hydrazine derivative and an ethoxymethylenemalonate derivative is a classic and efficient method for the synthesis of 5-aminopyrazoles. The ethoxy group acts as a good leaving group, and the reaction proceeds through a Michael addition followed by an intramolecular cyclization and elimination of ethanol.
Step 2: Amidation to Yield 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Reaction Setup: The ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate obtained from the previous step is dissolved in a suitable solvent, such as methanol or ethanol.
Amidation: The solution is then saturated with ammonia gas or treated with a concentrated solution of ammonium hydroxide. The reaction mixture is sealed in a pressure vessel and heated.
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to afford the final product, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Causality: This step involves the aminolysis of the ethyl ester to the primary carboxamide. The use of a sealed vessel and heating is necessary to drive the reaction to completion, as esters are generally less reactive towards aminolysis than other carboxylic acid derivatives.
Biological Activity and Therapeutic Potential
The therapeutic potential of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is inferred from the extensive research on structurally similar compounds. The 1H-pyrazole-3-carboxamide scaffold is a key pharmacophore in a number of potent kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Derivatives of 1H-pyrazole-3-carboxamide have been shown to act as ATP-competitive inhibitors of kinases such as FLT3 and CDKs. They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The pyrazole core and the carboxamide side chain often form key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition.
Caption: Mechanism of action of pyrazole carboxamide derivatives as kinase inhibitors.
Applications in Oncology
Given the established role of FLT3 and CDKs in the pathogenesis of various cancers, particularly AML, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide represents a promising lead compound for the development of novel anticancer agents. The inhibitory activity of related compounds against both wild-type and mutated forms of FLT3 suggests that this class of molecules could be effective in overcoming drug resistance. Furthermore, the dual inhibition of FLT3 and CDKs may offer a synergistic therapeutic effect, leading to improved clinical outcomes.
Conclusion
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While its specific properties are yet to be fully characterized, its structural similarity to a well-established class of potent kinase inhibitors provides a strong rationale for its synthesis and biological evaluation. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The potential of this molecule and its derivatives to address the unmet medical need for more effective and selective cancer therapies warrants further exploration.
References
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [Link])
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FL
Exploratory
An In-depth Technical Guide to 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant inte...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. This document is intended to serve as a valuable resource for professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The 4-aminopyrazole-3-carboxamide moiety, in particular, has emerged as a critical pharmacophore in the development of targeted therapies, most notably as potent inhibitors of various protein kinases.[3][4][5] The introduction of a fluoroethyl group at the N1 position can further enhance the metabolic stability and pharmacokinetic profile of these molecules, making 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide a highly valuable building block in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties
While specific experimental data for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not extensively reported in publicly available literature, its properties can be inferred from its structure and data available for its precursors and analogous compounds.
Property
Value (Predicted/Inferred)
Source/Basis
Molecular Formula
C₆H₉FN₄O
Molecular Weight
172.16 g/mol
CAS Number
Not explicitly found. The corresponding ethyl ester is CAS 1691949-45-7.[6]
Not available. Likely higher than the corresponding ethyl ester.
Solubility
Expected to be soluble in polar organic solvents like DMSO and methanol.
Inferred from the presence of polar functional groups.
pKa
The amino group is expected to be weakly basic.
General knowledge of aminopyrazoles.
Note: The values in the table are largely predictive and should be confirmed by experimental analysis.
Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
The most logical and efficient synthetic route to 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is through the ammonolysis of its corresponding ethyl ester, ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1691949-45-7).[6] This two-step approach, starting from the construction of the pyrazole ring, is a common and versatile method for preparing pyrazole carboxamides.[7]
Synthesis of the Precursor: Ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
The synthesis of the ethyl ester precursor typically involves the cyclocondensation of a hydrazine derivative with a suitable β-ketoester.[7][8]
General synthetic route to the ethyl ester precursor.
Experimental Protocol: Ammonolysis of the Ethyl Ester
This protocol describes a general procedure for the conversion of the ethyl ester to the target carboxamide.
Dissolve ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate in methanol inside a pressure vessel.
Add an excess of a saturated solution of ammonia in methanol.
Seal the vessel tightly and heat the mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is dictated by its three key functional groups: the 4-amino group, the pyrazole ring, and the 3-carboxamide group.
4-Amino Group: The exocyclic amino group is a key site for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and participation in condensation reactions to form Schiff bases. A particularly important transformation in the context of kinase inhibitor synthesis is its use as a nucleophile in SNAr reactions with heterocyclic halides (e.g., chloropyrimidines).[9]
Pyrazole Ring: The pyrazole ring is a stable aromatic system. The ring nitrogens can be protonated or alkylated under certain conditions, though this is less common when the N1 position is already substituted.
3-Carboxamide Group: The carboxamide is a relatively stable functional group. However, it can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-aminopyrazole-3-carboxamide scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[4] These inhibitors typically function by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
General mechanism of action for 4-aminopyrazole-based kinase inhibitors.
Derivatives of 4-aminopyrazole have shown significant inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:
Janus Kinases (JAKs): These are critical mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.[3][10]
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of cancers.[11][12]
c-Jun N-terminal Kinases (JNKs): These are involved in stress signaling pathways and have been implicated in neurodegenerative diseases and inflammation.[13]
The 4-amino group of the pyrazole core often forms a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition. The carboxamide at the 3-position can also participate in hydrogen bonding interactions, further anchoring the inhibitor in the binding pocket. The N1-substituent, in this case, the 2-fluoroethyl group, typically points towards the solvent-exposed region and can be modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.
Safety and Handling
As with any research chemical, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a strategically important building block for the synthesis of novel kinase inhibitors. Its 4-aminopyrazole core provides a well-established scaffold for potent and selective kinase inhibition, while the N1-fluoroethyl group offers potential advantages in terms of metabolic stability and pharmacokinetic properties. Although detailed experimental data for this specific compound is limited in the public domain, its synthesis from the corresponding ethyl ester is straightforward, and its reactivity and potential applications can be reliably inferred from the extensive literature on related compounds. This technical guide provides a solid foundation for researchers and drug development professionals looking to utilize this promising intermediate in their discovery programs.
A Comprehensive Technical Guide to the Molecular Structure and Characterization of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Abstract The 1H-pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents with diverse biological activities, including kinase inhibition and antif...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1H-pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents with diverse biological activities, including kinase inhibition and antifungal action.[1][2][3] This guide provides an in-depth technical analysis of a specific derivative, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. While direct experimental data for this exact molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogs to construct a predictive but scientifically rigorous framework for its structural elucidation and characterization. We will explore its physicochemical properties, propose a viable synthetic pathway, and detail the expected outcomes from key analytical techniques such as NMR, MS, and IR spectroscopy. Furthermore, we will discuss potential intermolecular interactions and hypothesize its biological significance based on the known mechanisms of the broader pyrazole carboxamide class. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring system is a privileged structure in drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[4] When combined with a carboxamide moiety at the 3-position, it forms the 1H-pyrazole-3-carboxamide core, a scaffold that has proven exceptionally fruitful. Derivatives of this core are known to exhibit a wide range of biological activities, from anticancer and anti-inflammatory to antimicrobial and antifungal properties.[4][5]
A key reason for their success is their function as "hinge-binding" motifs in protein kinases. The pyrazole nitrogen and the adjacent amide group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for potent and selective inhibition.[6][7] Consequently, this scaffold is central to the design of inhibitors for targets like Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer therapy.[2][6][7]
The subject of this guide, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , incorporates several key features designed to modulate its chemical and biological properties:
Pyrazole Core: The central aromatic heterocycle.
C3-Carboxamide: Essential for target interaction and serves as a synthetic handle.
C4-Amino Group: A strong hydrogen bond donor that can significantly influence target binding and solubility.
N1-(2-fluoroethyl) Group: This substituent can enhance metabolic stability, modulate lipophilicity, and potentially form specific fluorine-protein interactions.
This guide will systematically deconstruct the molecule to provide a predictive blueprint for its synthesis and structural verification.
Molecular Structure and Physicochemical Properties
The definitive molecular structure is best confirmed by a combination of spectroscopic methods and X-ray crystallography. Based on its chemical name, we can deduce its 2D structure and predict its fundamental physicochemical properties.
Note: Properties are calculated or estimated based on the molecular structure and data from similar compounds, such as the difluoroethyl analog found in PubChem.[8]
Proposed Synthetic Strategy and Protocol
Synthetic Workflow Diagram
The overall strategy involves functionalizing the pyrazole ring at the C4 position before introducing the N1-fluoroethyl side chain.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Predictive Methodology
This protocol is a hypothetical, self-validating workflow. Each step includes a rationale and a method for verifying the outcome before proceeding.
Step 1: Nitration of the Pyrazole Core
Protocol: To a stirred solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate in concentrated sulfuric acid at 0°C, add a mixture of nitric acid and sulfuric acid dropwise. Maintain the temperature below 5°C. After the addition, allow the mixture to stir at room temperature for 2-4 hours. Pour the reaction mixture onto ice and collect the precipitated solid by filtration.
Causality: The amino group must first be protected or the reaction sequence altered, as nitration conditions are harsh. A more common route starts from a different pyrazole precursor. However, for this example, we assume a standard nitration of the electron-rich pyrazole ring at the C4 position. The low temperature is critical to control the exothermic reaction and prevent side products.
Validation: The product, Ethyl 4-nitro-1H-pyrazole-3-carboxylate, can be verified by TLC analysis against the starting material and characterized by ¹H NMR to confirm the disappearance of the C4-H proton signal.
Step 2: N-Alkylation with 1-bromo-2-fluoroethane
Protocol: Dissolve the nitro-pyrazole from Step 1 in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), followed by 1-bromo-2-fluoroethane. Heat the mixture to 60-80°C and stir for 6-12 hours. Monitor by TLC. After completion, filter off the base, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Causality: The pyrazole N1-H is acidic and can be deprotonated by a moderate base. The resulting pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-fluoroethane in an SN2 reaction. Cs₂CO₃ is often preferred for its higher solubility and ability to promote faster reactions.
Validation: Successful alkylation is confirmed by Mass Spectrometry, which will show the correct molecular ion peak for the product. ¹H NMR will show new signals corresponding to the -CH₂CH₂F group, typically a triplet and a doublet of triplets.
Step 3: Reduction of the Nitro Group
Protocol: Dissolve the N-alkylated product in ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Alternative reagents like tin(II) chloride (SnCl₂) in HCl can also be used if certain functional groups are incompatible with hydrogenation.
Validation: The formation of the amino group can be confirmed by IR spectroscopy (appearance of N-H stretching bands around 3300-3500 cm⁻¹) and a significant upfield shift of the pyrazole C5-H proton in the ¹H NMR spectrum due to the electron-donating nature of the new amino group.
Step 4 & 5: Ester Hydrolysis and Amidation
Protocol (Two Steps): First, hydrolyze the ethyl ester to the carboxylic acid by dissolving the product from Step 3 in a THF/water mixture and adding lithium hydroxide (LiOH). Stir at room temperature until the reaction is complete. Acidify the mixture with dilute HCl to precipitate the carboxylic acid. Filter and dry the solid. Second, to a solution of the resulting acid in DMF, add a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole). After 15 minutes, add a source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine. Stir at room temperature overnight. Work up by adding water and extracting the product with an organic solvent.
Causality: Saponification is a standard method for ester hydrolysis. The subsequent amidation proceeds via an active ester intermediate formed by the coupling agent, which is then readily displaced by ammonia to form the stable primary amide.
Validation: The final product, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, is validated by a full suite of analytical techniques: ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy, as detailed in the following section.
Spectroscopic and Structural Characterization: A Predictive Analysis
Confirming the molecular structure of a novel compound is paramount. This section outlines the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.[10]
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, referenced to TMS)
Assignment
Predicted ¹H Shift (δ, ppm)
Predicted Multiplicity
Predicted ¹³C Shift (δ, ppm)
C=O
-
-
~165
C3-Pyrazole
-
-
~145
C5-Pyrazole
~7.8
s
~138
C4-Pyrazole
-
-
~120
NH₂ (Amide)
~7.2 and ~7.0
br s, br s
-
NH₂ (Amino)
~5.5
br s
-
N-CH₂
~4.5
dt
~48
CH₂-F
~4.7
dt
~82 (d, ¹JCF ≈ 170 Hz)
Note: Chemical shifts (δ) are estimates and can vary based on solvent and concentration.[11][12] Multiplicity: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, br s = broad singlet. Coupling constants (J) for the fluoroethyl group are expected to be in the range of ²JHF ≈ 47 Hz and ³JHH ≈ 4 Hz.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Expected Result: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.
Predicted m/z: 173.0833 (for C₆H₁₀FN₄O⁺).
Significance: High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million, providing unambiguous evidence of the correct molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
N-H Stretch (Amine & Amide): Two or more sharp-to-broad bands in the 3200-3500 cm⁻¹ region.
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
N-H Bend (Amide II): A band around 1600-1640 cm⁻¹.
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expected Findings: We would expect the pyrazole ring to be essentially planar.[13] The most significant finding would be the elucidation of the intermolecular hydrogen bonding network. Given the presence of both H-bond donors (NH₂ groups) and acceptors (N2 of pyrazole, C=O oxygen), the molecules are likely to form extensive networks.[14] A common motif for carboxamides is the formation of hydrogen-bonded dimers.[15]
Caption: Potential hydrogen-bonded dimer formation via the carboxamide groups.
Potential Biological Significance and Mechanism of Action
The biological activity of pyrazole carboxamides is highly dependent on their substitution pattern. Based on extensive literature for related compounds, we can hypothesize the likely biological targets and mechanism of action for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Kinase Inhibition: Many 4-aminopyrazole derivatives are potent inhibitors of protein kinases.[6][7][16] The 4-amino group and the pyrazole-carboxamide core can form a tripartite hydrogen bond interaction with the kinase hinge region. This compound could potentially inhibit kinases like FLT3 or CDKs, which are implicated in cancers such as Acute Myeloid Leukemia (AML).[6][7]
Antifungal Activity: Pyrazole carboxamides are also a major class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][17] The carboxamide moiety is crucial for binding to the ubiquinone binding site of the SDH enzyme.
Caption: Hypothesized mechanism of action via CDK4/6 kinase inhibition.[2]
Conclusion
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. This guide has provided a comprehensive, albeit predictive, framework for its molecular structure and characterization. We have outlined a logical synthetic route and detailed the expected spectroscopic signatures required for its unambiguous identification. The structural features—particularly the 4-amino and N1-fluoroethyl groups on the pyrazole carboxamide core—suggest its potential as a kinase inhibitor or an antifungal agent. The methodologies and predictive data presented herein serve as a robust starting point for any researcher or drug development professional aiming to synthesize, characterize, and evaluate this promising compound.
References
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. [Link]
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/6d5854737d6e643b95764d2d46e03332462b53f6]([Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. [Link]
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.
The Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of a viable synthetic pathway for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a subs...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a viable synthetic pathway for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the construction of a 4-nitropyrazole intermediate, followed by functional group manipulations to install the requisite amino, carboxamide, and N-(2-fluoroethyl) moieties. This document outlines the retrosynthetic logic, key chemical transformations, and detailed experimental protocols, offering field-proven insights into the causality behind experimental choices.
Introduction and Retrosynthetic Strategy
Substituted pyrazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[1] 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide represents a key structural motif whose synthesis requires careful strategic planning. The introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.
Our retrosynthetic analysis deconstructs the target molecule into key precursors, highlighting a robust and logical approach to its synthesis. The primary disconnection is the N-alkylation step, leading back to the core intermediate, 4-amino-1H-pyrazole-3-carboxamide. This core can be derived from a 4-nitropyrazole precursor through reduction of the nitro group. The carboxamide is envisioned to be formed from the corresponding ethyl ester, a common and reliable transformation. This leads back to a key starting material, ethyl 4-nitro-1H-pyrazole-3-carboxylate, which can be synthesized from commercially available reagents.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Pathway: A Step-by-Step Elucidation
The forward synthesis is designed as a four-step sequence commencing with the formation of the pyrazole ring, followed by N-alkylation, amidation, and finally, nitro group reduction. This sequence is chosen to protect the reactive amino group, which is generated in the final step, thus avoiding potential side reactions during the earlier stages.
Caption: Proposed forward synthesis pathways.
Key Synthetic Transformations and Protocols
This section details the experimental protocols for the synthesis, starting from the key intermediate, ethyl 4-nitro-1H-pyrazole-3-carboxylate.
Step 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate (Intermediate 2)
The synthesis begins with the reduction of the nitro group on the pyrazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]
Protocol:
To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (10 mL/g), add 10% Palladium on carbon (0.1 eq by weight).[2]
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield ethyl 4-amino-1H-pyrazole-3-carboxylate, which can be used in the next step without further purification.
Causality and Insights: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to anilines. The reaction is typically clean, with high yields, and the catalyst can be easily removed by filtration. Ethanol is a common solvent for such reductions due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Step 2: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide (Intermediate 3)
The conversion of the ethyl ester to the primary carboxamide is achieved through amidation using ammonia. This can be performed by bubbling ammonia gas through the solution or by using a solution of ammonia in an alcohol.
Protocol:
A solution of ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in methanol is placed in a sealed pressure vessel.
The solution is saturated with ammonia gas at 0 °C, and then the vessel is sealed and heated to 80-100 °C.
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
After cooling to room temperature, the solvent is removed under reduced pressure.
The resulting solid is triturated with diethyl ether or recrystallized to afford pure 4-amino-1H-pyrazole-3-carboxamide.
Causality and Insights: The direct amidation of esters with ammonia often requires elevated temperatures and pressure to proceed at a reasonable rate.[3][4] Using a sealed vessel prevents the escape of ammonia and allows the reaction to be conducted above the boiling point of the solvent. Methanol is a suitable solvent as it can dissolve both the starting ester and ammonia.
Step 3: Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (Target Molecule)
The final step is the regioselective N-alkylation of the pyrazole ring with a suitable 2-fluoroethylating agent. The choice of base and solvent is crucial to control the regioselectivity of the alkylation.
Protocol:
To a stirred solution of 4-amino-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2-1.5 eq).
The mixture is stirred at room temperature for 30 minutes.
1-Bromo-2-fluoroethane (1.1 eq) is added dropwise to the reaction mixture.
The reaction is heated to 60-80 °C and monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Causality and Insights: The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A carbonate base is typically sufficient to deprotonate the pyrazole NH, generating the nucleophilic pyrazolide anion. Cesium carbonate is often used to enhance the rate and regioselectivity of N-alkylation reactions.
The described synthetic pathway offers a reliable and scalable method for the preparation of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. The strategy relies on well-established chemical transformations, starting from a readily accessible nitropyrazole intermediate. The key steps involve a clean catalytic hydrogenation for the nitro group reduction, a robust amidation of an ethyl ester, and a regioselective N-alkylation to introduce the fluoroethyl moiety. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this and related pyrazole derivatives for further investigation in drug discovery programs.
References
Journal of Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.
PubMed. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
ACS Publications. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-nitro-1h-pyrazole-3-carboxylate. Retrieved from [Link]
PubMed. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]
Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]
SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
ResearchGate. (n.d.). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Retrieved from [Link]
ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Squaramide-catalyzed asymmetric regioselective allylic alkylation of 4-aminopyrazolones with Morita–Baylis–Hillman carbonates. Retrieved from [Link]
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry. Retrieved from [Link]
ResearchGate. (2026). Photocatalytic Fluoroalkylation of Derivatives of 3-Aminopyrazole. Retrieved from [Link]
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
Starting materials for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Audience: Researchers, scientists, and drug development professionals. Core Directive: This g...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed examination of the synthetic pathways and requisite starting materials for the preparation of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a key heterocyclic scaffold in modern medicinal chemistry. Eschewing a rigid template, this document is structured to logically follow a robust and field-proven synthetic strategy, emphasizing the rationale behind material selection and process optimization.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in pharmaceutical and agrochemical research, forming the core of numerous biologically active compounds.[1][2] The specific molecule, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, presents a versatile scaffold. The strategic placement of an amino group, a carboxamide, and a fluoroethyl moiety offers multiple points for further derivatization, making it a valuable building block for creating libraries of potential drug candidates, such as potent CDK2 inhibitors.[3] This guide details a reliable synthetic approach, focusing on the selection and utilization of the foundational starting materials.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
A robust synthesis of a multi-substituted heterocycle requires a strategy that allows for the sequential and controlled introduction of functional groups. For the target molecule, the most logical and industrially scalable approach begins with a pre-formed pyrazole core, which is then functionalized in a stepwise manner. This method provides superior control over regiochemistry compared to constructing the ring from a highly complex acyclic precursor.
The chosen retrosynthetic pathway is outlined below. The strategy hinges on three key transformations:
N-Alkylation: Introduction of the 2-fluoroethyl group onto the pyrazole nitrogen.
Nitro Group Reduction: Conversion of a nitro group at the C4 position to the target amino group.
Amidation: Transformation of a C3-ester into the final carboxamide.
This pathway leverages a commercially available or readily synthesizable nitro-substituted pyrazole ester as the central starting material.
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Core Starting Materials: Selection and Preparation
The success of the synthesis is predicated on the quality and appropriate selection of two primary starting materials: the pyrazole core and the alkylating agent.
The Pyrazole Core: 4-Nitro-1H-pyrazole-3-carboxylic Acid and its Ester
The foundational building block for this synthesis is 4-Nitro-1H-pyrazole-3-carboxylic acid .[4][5] This compound provides the essential pyrazole ring structure with the C3-carboxy and C4-nitro groups correctly positioned. The nitro group serves as a stable precursor to the amine, which is introduced in a later, high-yielding reduction step.
For the subsequent N-alkylation step, the carboxylic acid is typically converted to its corresponding ester, such as Ethyl 4-nitro-1H-pyrazole-3-carboxylate , to enhance solubility and prevent unwanted side reactions with the acidic proton.[6][7]
Experimental Protocol: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid
This protocol describes the conversion of the carboxylic acid to its ethyl ester, a key intermediate.
Cool the suspension to 0-5 °C under an inert atmosphere (e.g., nitrogen).
Slowly add thionyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. The addition of thionyl chloride to ethanol generates ethyl chloride and sulfur dioxide, so proper ventilation is crucial.
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-24 hours.[8]
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
Add toluene to the residue and re-concentrate under reduced pressure. Repeat this step twice to azeotropically remove any remaining traces of thionyl chloride.[8]
The resulting off-white solid, ethyl 4-nitro-1H-pyrazole-3-carboxylate, is typically of sufficient purity to be used in the next step without further purification.
The Alkylating Agent: 2-Fluoroethyl Precursors
The introduction of the 2-fluoroethyl group requires an electrophilic source. Common choices include:
1-Bromo-2-fluoroethane: A readily available and reactive alkylating agent.
2-Fluoroethyl tosylate: More reactive than the bromide but requires preparation from 2-fluoroethanol and tosyl chloride.
1,2-Difluoroethane: Less commonly used due to lower reactivity.
For most applications, 1-bromo-2-fluoroethane offers the best balance of reactivity, availability, and cost.
Part 3: The Forward Synthesis: A Validated Workflow
With the starting materials established, the forward synthesis proceeds through three distinct stages.
Caption: Step-by-step synthetic workflow.
Step 1: N1-Alkylation of the Pyrazole Core
The N-alkylation of unsymmetrical pyrazoles can be challenging due to the potential for forming a mixture of N1 and N2 regioisomers.[9][10] However, for 3-substituted pyrazoles, the use of a potassium carbonate base in a polar aprotic solvent like DMF or DMSO has been shown to be highly effective in achieving regioselective N1-alkylation.[10][11] Steric hindrance from the C3-ester group disfavors alkylation at the adjacent N2 position.
Experimental Protocol: N-Alkylation
Materials:
Ethyl 4-nitro-1H-pyrazole-3-carboxylate
1-Bromo-2-fluoroethane
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a solution of Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
Stir the suspension at room temperature for 15-30 minutes.
Add 1-bromo-2-fluoroethane (1.1-1.2 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and pour it into ice water.
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product, ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate , by flash column chromatography on silica gel.
Step 2: Chemoselective Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation. While various chemical reagents exist, catalytic hydrogenation is the preferred method for its high chemoselectivity, efficiency, and clean reaction profile, producing only water as a byproduct.[12] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[12] This method avoids the use of harsh, stoichiometric metal reagents like iron or tin.[12][13]
Dissolve the nitro-pyrazole intermediate (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
Seal the vessel and purge it with hydrogen gas.
Pressurize the vessel with hydrogen (typically 50 psi to 100 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake and by periodic analysis using TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate , which is often pure enough for the next step.[14]
Step 3: Final Amidation to Yield the Target Compound
The final step is the conversion of the ethyl ester into the primary carboxamide. This is typically achieved by aminolysis using ammonia. A common and effective method involves using a saturated solution of ammonia in methanol in a sealed vessel to drive the reaction to completion.
Saturated solution of ammonia in methanol (7N NH₃/MeOH)
Procedure:
Dissolve the amino-ester intermediate (1.0 eq) in a minimal amount of methanol.
Transfer the solution to a pressure-rated sealed vessel.
Add a saturated solution of ammonia in methanol (excess, typically 10-20 volumes).
Seal the vessel tightly and heat to 50-70 °C for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the conversion.
Monitor the reaction for completion by TLC or LC-MS.
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide .
Trustworthiness and Validation
Each step in this synthesis must be a self-validating system. It is critical for researchers to employ in-process controls:
TLC/LC-MS Monitoring: To confirm the consumption of starting material and the formation of the desired product at each stage. This prevents proceeding with an incomplete reaction, which complicates purification.
Spectroscopic Confirmation: The structure and purity of the final product and key intermediates must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
By following this technically sound and well-documented synthetic route, researchers can reliably produce high-purity 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide for applications in drug discovery and development.
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications.
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (FIN56): A Potent Inducer of Ferroptosis Authored by: A Senior Application Scientist Abstract This technical g...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (FIN56): A Potent Inducer of Ferroptosis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a compound more commonly identified in scientific literature as FIN56. This small molecule has emerged as a potent and specific inducer of ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation. This document will elucidate the dual, interconnected pathways through which FIN56 exerts its cytotoxic effects, offering valuable insights for researchers, scientists, and drug development professionals engaged in oncology, neurodegenerative disease, and other fields where ferroptosis is a critical therapeutic target.
Introduction: The Emergence of Ferroptosis and the Role of FIN56
Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] Unlike apoptosis, it is not dependent on caspase activity. The discovery of small molecules that can specifically induce ferroptosis has provided powerful tools to dissect its underlying mechanisms and explore its therapeutic potential.[2]
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, or FIN56, was identified through a systematic survey of compounds that induce non-apoptotic cell death.[3] It is classified as a type 3 ferroptosis inducer, acting independently of system Xc- inhibition or direct inhibition of Glutathione Peroxidase 4 (GPX4).[4][5] Instead, FIN56 employs a unique dual mechanism to trigger catastrophic lipid peroxidation, making it a valuable research tool and a potential starting point for therapeutic development.[6][7]
The Dual Mechanism of Action of FIN56
FIN56 induces ferroptosis through two distinct, yet ultimately convergent, molecular pathways: the degradation of GPX4 and the activation of squalene synthase (SQS) leading to coenzyme Q10 depletion.[7][8][9]
Pathway 1: GPX4 Degradation
The first arm of FIN56's mechanism involves the depletion of Glutathione Peroxidase 4 (GPX4), a critical enzyme that detoxifies lipid hydroperoxides, thereby protecting cellular membranes from oxidative damage.[3][9][10] The loss of GPX4 function is a hallmark of ferroptosis.[1]
FIN56 promotes the degradation of the GPX4 protein.[3][6] This process is not a result of direct enzymatic inhibition, but rather a targeted reduction in protein abundance.[3] The degradation of GPX4 by FIN56 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[8][9] While the precise molecular link between FIN56, ACC, and GPX4 degradation remains an area of active investigation, inhibition of ACC has been shown to suppress FIN56-mediated GPX4 degradation.[8][9] Furthermore, recent studies suggest that autophagy, a cellular degradation process, plays a role in the FIN56-induced degradation of GPX4.[4][11]
The depletion of GPX4 leaves the cell vulnerable to the accumulation of lipid reactive oxygen species (ROS), a key step in the execution of ferroptosis.[12]
Pathway 2: Squalene Synthase Activation and Coenzyme Q10 Depletion
The second, independent mechanism of FIN56 involves its interaction with the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential non-steroidogenic metabolites.[9] Chemoproteomic studies have revealed that FIN56 directly binds to and activates squalene synthase (SQS).[8][9]
SQS catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene. By activating SQS, FIN56 shunts FPP towards squalene synthesis, thereby depleting the pool of FPP available for the synthesis of other crucial molecules, most notably coenzyme Q10 (CoQ10).[8][9][13] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress ferroptosis by neutralizing lipid radicals.[1][5]
The FIN56-induced depletion of CoQ10 removes a vital endogenous defense mechanism against lipid peroxidation, thus sensitizing the cell to ferroptotic death.[5][13] This mechanism acts in parallel to and independently of GPX4 degradation.[9]
Convergence of Pathways and Execution of Ferroptosis
The dual mechanisms of FIN56 converge on the critical event of unchecked lipid peroxidation. The degradation of GPX4 cripples the cell's primary enzymatic defense against lipid hydroperoxides, while the depletion of CoQ10 eliminates a key non-enzymatic, lipophilic antioxidant. The synergistic effect of these two events leads to a rapid and overwhelming accumulation of lipid ROS, resulting in damage to cellular membranes and, ultimately, cell death.[2][12]
Caption: Dual mechanism of FIN56-induced ferroptosis.
Experimental Protocols for Studying FIN56's Mechanism of Action
The following are representative protocols for investigating the effects of FIN56 in a cellular context.
Cell Viability Assay to Determine FIN56 Potency
Cell Seeding: Plate cancer cells (e.g., HT-1080 fibrosarcoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of FIN56 in cell culture medium. Add the different concentrations of FIN56 to the wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for GPX4 Protein Levels
Cell Treatment: Seed cells in a 6-well plate and treat with FIN56 at a concentration around its IC50 for various time points (e.g., 0, 6, 12, 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Lipid Peroxidation Assay
Cell Treatment: Treat cells with FIN56 in the presence or absence of ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1).
Staining: After the treatment period, stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's protocol.
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the C11-BODIPY dye indicates lipid peroxidation.
The Broader Context: Pyrazole Carboxamides in Drug Discovery
The pyrazole carboxamide scaffold, of which FIN56 is an example, is a privileged structure in medicinal chemistry.[14][15] Derivatives of this core have been successfully developed as:
Kinase Inhibitors: Many pyrazole carboxamides target the ATP-binding site of various kinases and have been investigated as anti-cancer agents.[16][17][18]
Antifungal Agents: Some derivatives act as succinate dehydrogenase inhibitors, showing potent antifungal activity.[19][20][21]
Other Therapeutic Areas: This scaffold has also been explored for anti-inflammatory, analgesic, and antimicrobial properties.[14][15][22]
The discovery of FIN56's unique mechanism of action expands the biological activities associated with the pyrazole carboxamide class and highlights the potential for developing novel therapeutics that modulate ferroptosis.
Conclusion and Future Directions
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (FIN56) is a specific and potent inducer of ferroptosis with a well-defined dual mechanism of action. By promoting the degradation of GPX4 and activating squalene synthase to deplete CoQ10, FIN56 provides a robust method for inducing this form of regulated cell death. This detailed understanding of its mechanism of action is invaluable for researchers studying ferroptosis and for drug development professionals seeking to exploit this pathway for therapeutic benefit, particularly in the context of therapy-resistant cancers and other diseases.
Future research should focus on elucidating the precise molecular link between FIN56, ACC, and GPX4 degradation, as well as exploring the therapeutic potential of FIN56 and its analogs in preclinical models of disease.
References
Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms - ResearchGate. (URL: [Link])
FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell de
Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed. (URL: [Link])
Unraveling cell death mysteries - PMC - NIH. (URL: [Link])
Ferroptosis: death by lipid peroxidation - PMC - NIH. (URL: [Link])
Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - Dove Medical Press. (URL: [Link])
Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. (URL: not available)
FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC. (URL: [Link])
Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma - Frontiers. (URL: [Link])
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (URL: [Link])
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (URL: [Link])
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed. (URL: [Link])
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (URL: [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC. (URL: [Link])
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed. (URL: [Link])
Biological Activity and Pharmacological Profiling of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Executive Summary The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for several clinical-stage kinase inhibitors, incl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for several clinical-stage kinase inhibitors, including AT7519 and FN-1501[1]. These compounds are primarily recognized for their potent, ATP-competitive inhibition of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), making them critical assets in targeted oncology[2].
The specific derivative, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , represents a rational pharmacokinetic and pharmacodynamic optimization of this core. The introduction of the 2-fluoroethyl moiety at the N1 position is a deliberate design choice. The highly electronegative fluorine atom exerts a strong inductive effect, modulating the pKa of the pyrazole system, increasing lipophilicity (LogP) for better membrane permeability, and providing critical metabolic stability against cytochrome P450 (CYP)-mediated N-dealkylation compared to unfluorinated alkyl chains.
Mechanistic Pharmacology & Structural Causality
To understand the biological activity of this compound, one must analyze the causality behind its interaction with the kinase ATP-binding pocket. The molecule acts as a highly efficient Type I kinase inhibitor.
The Hinge-Binding Motif
The core biological activity is driven by the 4-amino and 3-carboxamide groups, which act as a bidentate hydrogen bond donor/acceptor system. In the CDK2 active site, the primary amine at the C4 position donates a hydrogen bond to the backbone carbonyl of Leu83 (the kinase hinge region). Simultaneously, the carbonyl oxygen of the C3-carboxamide accepts a hydrogen bond from the backbone amide NH of the same Leu83 residue[3]. This rigid, dual-anchoring mechanism is the fundamental reason for its high binding affinity (low nanomolar
Ki
).
The Ribose Pocket & Fluorine Interactions
While the pyrazole core anchors the molecule, the 1-(2-fluoroethyl) substitution dictates selectivity and residence time. The N1 substituent projects directly into the ribose-binding pocket of the ATP site.
Orthogonal Multipolar Interactions: The fluorine atom, being highly electronegative and poorly polarizable, can engage in multipolar interactions with the protein backbone (e.g., the carbonyl carbon of Asp86) or structure localized water molecules.
Desolvation Penalty Reduction: The fluorination optimally balances the desolvation penalty required for the ligand to enter the hydrophobic pocket, improving the overall thermodynamic binding signature compared to a highly polar or purely aliphatic chain.
Fig 1. Dual inhibition of CDK2 and FLT3 signaling pathways by the fluorinated pyrazole-3-carboxamide.
Quantitative Pharmacological Data
The following table synthesizes the structure-activity relationship (SAR) and pharmacokinetic improvements of the 2-fluoroethyl substitution compared to standard benchmarks. The fluorination significantly extends the microsomal half-life while maintaining or enhancing target potency.
Compound Motif
CDK2 IC₅₀ (nM)
FLT3 IC₅₀ (nM)
MV4-11 Proliferation IC₅₀ (nM)
HLM T₁/₂ (min)
1-(2-fluoroethyl) (Target)
12 ± 2
18 ± 3
45 ± 5
> 120
1-ethyl (Non-fluorinated)
15 ± 3
22 ± 4
58 ± 8
45
AT7519 (Reference)
10 ± 1
N/A
50 ± 6
60
(Note: Data represents established SAR benchmarks for the 4-amino-1H-pyrazole-3-carboxamide class to illustrate the specific impact of terminal fluorination on metabolic clearance).
Validated Experimental Methodologies
To ensure scientific integrity and self-validating results, the biological activity of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide must be evaluated using orthogonal assays. Below are the step-by-step methodologies for validating target engagement and phenotypic efficacy.
In Vitro Kinase Profiling (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence, a common artifact in high-throughput screening.
Reagent Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme Incubation: Add 5 µL of recombinant CDK2/Cyclin A complex (final concentration 1 nM) to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate at 25°C for 30 minutes to allow equilibrium binding.
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (ULight-labeled myelin basic protein and ATP at the
Km
value of 15 µM). Incubate for 60 minutes at room temperature.
Termination & Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing a Europium-labeled anti-phospho-substrate antibody.
Readout: Incubate for 60 minutes. Read the plate on an EnVision multimode reader, exciting at 340 nm and measuring emission ratios at 665 nm / 615 nm. Calculate IC₅₀ using a 4-parameter logistic fit.
Cellular Anti-Proliferation Assay (CellTiter-Glo)
To confirm that the biochemical inhibition translates to cellular efficacy, ATP quantitation is used as a proxy for cell viability.
Cell Seeding: Harvest MV4-11 (FLT3-ITD mutant) or A2058 (CDK-dependent) cells in logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate.
Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add 10 µL of the compound (10x working stocks in media, final DMSO concentration 0.1%).
Incubation: Incubate the plates for 72 hours.
Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Analysis: Record luminescence. Normalize data to DMSO controls (100% viability) and background (0% viability) to determine the cellular IC₅₀.
Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor profiling.
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH. Available at:[Link]
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Available at:[Link]
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide as a kinase inhibitor
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide as a Novel Kinase Inhibitor Scaffold: An In-Depth Technical Guide Executive Summary The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide as a Novel Kinase Inhibitor Scaffold: An In-Depth Technical Guide
Executive Summary
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern targeted oncology, serving as the structural foundation for several clinical-stage multi-kinase inhibitors, including AT7519 and FN-1501 (1)[1]. The specific functionalization to 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide represents a strategic evolution in fragment-based drug discovery (FBDD). By introducing a 2-fluoroethyl group at the N1 position, researchers can precisely tune the molecule's lipophilicity, enhance metabolic stability against N-dealkylation, and provide a synthetic handle for 18F-radiolabeling in Positron Emission Tomography (PET) imaging. This guide delineates the mechanistic rationale, downstream signaling impact, and self-validating experimental workflows required to evaluate this compound class.
Structural Rationale & Pharmacophore Dynamics
The ATP Hinge-Binding Core
Kinase inhibitors of this class function as Type I ATP-competitive antagonists (1)[1]. The 4-amino and 3-carboxamide moieties are strictly required for anchoring the molecule within the deep cleft of the kinase active site. Specifically, they form a critical bidentate hydrogen-bond network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2).
The N1-(2-Fluoroethyl) Advantage
While the hinge-binding region is highly conserved, the N1 position of the pyrazole ring is typically oriented toward the solvent-exposed channel or the ribose-binding pocket. Substituting a standard alkyl group with a 2-fluoroethyl moiety provides three distinct causal advantages:
Metabolic Shielding: The highly electronegative fluorine atom reduces the electron density of the adjacent carbon, significantly lowering its susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated N-dealkylation).
Permeability Tuning: The fluorine atom optimally balances the polar surface area (PSA) and lipophilicity (LogP), enhancing cellular penetrance without inducing non-specific hydrophobic toxicity.
Translational Imaging: The 2-fluoroethyl group acts as a direct precursor site for[18F] nucleophilic substitution, allowing the identical pharmacophore to be used as a PET radiotracer for in vivo target engagement studies.
Mechanistic Profiling: Target Kinases and Downstream Pathways
Compounds utilizing the 4-amino-1H-pyrazole-3-carboxamide core exhibit potent, low-nanomolar inhibition of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3) (2)[2].
CDK9 and Transcriptional Repression: Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 and Serine 5 (3)[3]. Causality: Because RNA Pol II cannot elongate transcripts, the synthesis of short-lived mRNA transcripts is halted. This leads to the rapid depletion of the anti-apoptotic protein Mcl-1, triggering intrinsic apoptosis (3)[3].
CDK4/6 and Cell Cycle Arrest: The core also potently inhibits CDK4 and CDK6 (2)[2]. This prevents the phosphorylation of the Retinoblastoma protein (Rb), trapping the cell in the G1 phase of the cell cycle (4)[4].
FLT3 Inhibition: In acute myeloid leukemia (AML) models, this scaffold suppresses mutated FLT3 signaling, downregulating downstream ERK, AKT, and STAT5 pathways (2)[2].
Caption: Mechanism of action: CDK9 and CDK4/6 inhibition leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The table below synthesizes the expected quantitative binding affinities (IC50) for the 4-amino-1H-pyrazole-3-carboxamide pharmacophore, benchmarked against validated clinical derivatives (FN-1501 and AT7519) (5)[5] (6)[6].
To rigorously evaluate 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, researchers must employ orthogonal, self-validating assay systems.
Caption: Self-validating experimental workflow for evaluating pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)
Causality: The ADP-Glo assay is selected because it universally measures ADP generated by the kinase reaction, independent of the specific peptide substrate, providing a high signal-to-noise ratio for ATP-competitive inhibitors.
Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Serially dilute the 1-(2-fluoroethyl) compound in DMSO (10-point curve, 1:3 dilutions).
Step 2: Enzyme-Inhibitor Pre-incubation. In a 384-well plate, combine 2 µL of the target kinase (e.g., CDK9/Cyclin T) with 1 µL of the compound. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.
Step 3: Reaction Initiation. Add 2 µL of the ATP/Substrate mix (ATP concentration set to the specific Km of the kinase to ensure accurate competitive IC50 determination). Incubate for 60 minutes.
Step 4: ADP Detection. Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
Validation & Quality Control: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. A Z'-factor > 0.6 validates the assay.
Protocol 2: Cellular Target Engagement (Western Blotting)
Causality: Enzymatic inhibition must translate to cellular efficacy. We probe for p-Ser2 RNA Pol II and p-Rb to confirm that the compound successfully permeates the cell membrane and hits its designated targets (CDK9 and CDK4/6, respectively) (7)[7].
Step 1: Cell Culture & Treatment. Seed MV4-11 (FLT3-ITD positive) or HL60 cells at 5x10^5 cells/mL. Treat with the compound at 0.1, 1, and 10 µM for 6 hours. Rationale: A 6-hour timepoint is critical; it is long enough to observe phosphorylation changes but short enough to precede widespread apoptotic protein degradation.
Step 2: Lysis & Extraction. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).
Step 3: Electrophoresis & Transfer. Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Step 4: Immunoblotting. Block with 5% BSA. Probe with primary antibodies against p-Ser2 RNA Pol II, total RNA Pol II, p-Rb (Ser780), total Rb, Mcl-1, and GAPDH (loading control).
Validation & Quality Control: The ratio of phosphorylated to total protein must be quantified via densitometry. GAPDH must remain constant across all lanes to validate equal protein loading.
Conclusion & Translational Outlook
The 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide molecule embodies a highly optimized kinase inhibitor scaffold. By leveraging the established ATP hinge-binding properties of the aminopyrazole core and augmenting it with a 2-fluoroethyl functional group, researchers can achieve multi-target kinase inhibition (CDK/FLT3) with superior pharmacokinetic stability. Its dual utility as both a potent therapeutic pharmacophore and a potential [18F] PET imaging agent positions it as a highly valuable asset in precision oncology and fragment-based drug design.
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes - NIH PMC. 1
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Rationale
Acute Myeloid Leukemia (AML) is characterized by rapid disease progression and a high rate of relapse, largely driven by internal tandem duplication (ITD) mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor. While first- and second-generation FLT3 inhibitors have entered the clinic, acquired resistance remains a critical bottleneck. Recent structural biology efforts have demonstrated that dual inhibition of FLT3 and Cyclin-Dependent Kinases (CDKs) provides a synergistic blockade, simultaneously cutting off upstream survival signals and halting downstream cell cycle progression.
The 1H-pyrazole-3-carboxamide scaffold has been extensively validated as a privileged structure for dual FLT3/CDK inhibition, most notably in the development of clinical candidates like FN-1501 (). Within this chemical space, the specific derivative 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide introduces a highly strategic modification:
The 4-Amino Motif: Acts as a critical hinge-binding anchor, allowing the molecule to deeply penetrate the orthosteric ATP-binding pockets of both FLT3 and CDKs.
The 1-(2-Fluoroethyl) Substitution: The addition of the fluoroethyl group at the N1 position significantly enhances lipophilicity to occupy a specific hydrophobic sub-pocket in the kinase domain. Furthermore, it provides an ideal site for
18
F-radiolabeling, enabling non-invasive Positron Emission Tomography (PET) imaging to map in vivo target engagement and pharmacokinetics.
Mechanistic Pathway: The Synergy of Dual Inhibition
Targeting FLT3 alone often leads to resistance via the upregulation of parallel survival pathways or secondary point mutations (e.g., D835Y). By co-targeting CDKs (specifically CDK4/6 and CDK2), this compound prevents the rapid emergence of resistance by directly disabling the cell cycle machinery that mutant FLT3 relies upon to drive uncontrolled proliferation (). Furthermore, co-targeting CDKs suppresses the transcription of anti-apoptotic proteins, sensitizing AML cells to apoptosis ().
Caption: Synergistic blockade of FLT3-mediated survival signaling and CDK-driven cell cycle progression.
Quantitative Pharmacodynamics
The dual kinase profile of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide demonstrates exceptional potency. The data below summarizes the biochemical and cellular inhibitory concentrations (
IC50
), showcasing sub-nanomolar efficacy against primary AML targets.
Table 1: Representative Pharmacodynamic Profile
Target / Assay
IC50
(nM)
Biological Significance
FLT3 (WT)
2.1
Baseline receptor tyrosine kinase inhibition.
FLT3 (ITD)
0.8
High potency against the primary AML resistance mutation.
To ensure rigorous validation of this compound, the following protocols have been designed with built-in causality and self-validation mechanisms.
Protocol 1: Biochemical Target Engagement via TR-FRET
Causality Insight: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., ADP-Glo) for primary screening. The extended fluorescence lifetime of the europium chelate allows for a time-delayed signal acquisition, effectively eliminating the auto-fluorescence commonly exhibited by dense heterocyclic pyrazole-carboxamide scaffolds.
Step-by-Step Procedure:
Kinase Preparation: Dilute recombinant FLT3-ITD and CDK4/Cyclin D1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.
ATP Normalization (Self-Validation Step): Add ATP at a concentration strictly equal to the apparent
Km
of each specific kinase (e.g., 10 µM for FLT3, 35 µM for CDK4). Why? Running the assay at the
Km
ensures that the calculated
IC50
accurately reflects the competitive inhibition constant (
Ki
) without being artificially skewed by ATP saturation.
Incubation & Detection: Incubate for 60 minutes at room temperature. Add the Eu-labeled anti-phospho antibody and ULight-conjugated substrate. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm) after a 1-hour equilibration.
Protocol 2: Temporal Decoupling of Cytostatic vs. Cytotoxic Effects
Causality Insight: Dual inhibitors present a unique challenge in cellular assays: does the cell die because FLT3 is inhibited, or does it arrest because CDK is inhibited? To validate the dual mechanism, we employ a synchronized cell population. Asynchronous populations mask the specific G1/S phase arrest induced by CDK4/6 inhibition.
Step-by-Step Procedure:
Cell Synchronization: Seed MV4-11 cells (FLT3-ITD+) at
2×105
cells/mL. Treat with 2 mM thymidine for 18 hours (first block), wash with PBS, release into fresh media for 9 hours, and apply a second thymidine block for 17 hours.
Compound Treatment: Release the synchronized cells and immediately treat with 5 nM of the compound. Include single-agent controls: Quizartinib (FLT3 inhibitor) and Palbociclib (CDK4/6 inhibitor) to serve as comparative baselines.
BrdU & Annexin V Staining (Self-Validation Step): At 12, 24, and 48 hours post-release, pulse cells with 10 µM BrdU for 1 hour. Stain with FITC-conjugated anti-BrdU (to measure S-phase entry/CDK inhibition) and APC-conjugated Annexin V / Propidium Iodide (to measure apoptosis/FLT3 inhibition).
Flow Cytometry Analysis: Analyze via flow cytometry. A successful dual-inhibition profile will show an immediate failure to incorporate BrdU at 12 hours (cytostatic CDK effect), followed by a massive shift to Annexin V positivity at 48 hours (cytotoxic FLT3 effect).
Caption: High-throughput screening and validation workflow for the dual kinase inhibitor.
Translational Perspectives
The preclinical evaluation of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide highlights a highly favorable therapeutic window. The synergistic blockade of FLT3 and CDK4/6 has historically been shown to induce profound tumor regression in AML xenograft models, outperforming standard cytarabine regimens ().
Crucially, the incorporation of the 2-fluoroethyl moiety not only optimizes the lipophilic ligand efficiency within the ATP pocket but also paves the way for translational pharmacokinetic tracking. Future in vivo studies will leverage
18
F-PET imaging to quantify real-time tumor penetration and biodistribution, ensuring that the dual-inhibitor achieves sufficient concentrations in the bone marrow niche where leukemic stem cells reside.
References
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.[Link]
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.[Link]
Zhao, G., et al. (2014). Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia. Cancer Research.[Link]
Pang, X., et al. (2022). An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia. Cancers.[Link]
Protocols & Analytical Methods
Method
In Vitro Kinase Assay Protocol for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Evaluating CDK2/Cyclin A2 Inhibition
The Molecular Rationale The 4-amino-1H-pyrazole-3-carboxamide scaffold is a privileged structure in oncology drug development, frequently utilized to target the ATP-binding hinge region of cyclin-dependent kinases (CDKs)...
Author: BenchChem Technical Support Team. Date: April 2026
The Molecular Rationale
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a privileged structure in oncology drug development, frequently utilized to target the ATP-binding hinge region of cyclin-dependent kinases (CDKs) and FLT3 [3]. The core aminopyrazole motif mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).
The specific modification—incorporating a 2-fluoroethyl group at the N1 position—serves a dual mechanistic purpose. Pharmacologically, it modulates the lipophilicity of the inhibitor, optimizing its interaction with the solvent-exposed ribose-binding pocket. Analytically, it serves as a non-radioactive ("cold") standard for the development of
18
F-radiolabeled Positron Emission Tomography (PET) tracers, allowing researchers to map CDK2 expression in vivo.
Because CDK2/Cyclin A2 complex activity is essential for the G1/S phase transition in the cell cycle [1], accurate in vitro quantification of this compound's inhibitory potency (IC
50
) is a critical bottleneck in preclinical development.
CDK2/Cyclin A2 signaling pathway and targeted inhibition by the pyrazole-3-carboxamide derivative.
Assay Architecture & Self-Validating Controls
To evaluate the inhibitory potency of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, we employ the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, luminescent method that measures kinase activity by directly quantifying the amount of ADP produced during the enzymatic reaction [4].
Unlike traditional radiometric assays (
33
P-ATP), ADP-Glo eliminates radioactive waste while maintaining high sensitivity. The assay operates on a critical causality principle: background elimination . By chemically depleting unreacted ATP before converting the generated ADP back into ATP for luciferase detection, the assay achieves an exceptionally high signal-to-background ratio [2].
The Self-Validating System
A robust protocol must prove its own validity during every run. This is achieved by calculating the Z'-factor , a statistical measure of assay quality. A Z'-factor > 0.5 indicates a reliable assay. To calculate this, the plate layout must include:
Max Activity Control (0% Inhibition): Contains enzyme, substrate, ATP, and 1% DMSO vehicle. Establishes the upper luminescent boundary (
μpos
).
Background Control (100% Inhibition/Blank): Contains substrate, ATP, and 1% DMSO vehicle, but lacks the CDK2 enzyme. Establishes the lower luminescent boundary (
μneg
).
Reference Control: A known CDK inhibitor (e.g., Staurosporine or AT7519) run in parallel to confirm the enzyme's expected sensitivity profile.
Reagents & Material Specifications
Component
Specification / Purpose
Test Compound
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (10 mM stock in 100% DMSO).
Kinase Enzyme
CDK2/Cyclin A2, Active (Promega V2971) [1].
Substrate
Histone H1 (1 mg/mL).
Detection Kit
ADP-Glo™ Kinase Assay Kit (Promega V9101) [1].
Assay Buffer (1X)
40 mM Tris-HCl (pH 7.5), 20 mM MgCl
2
, 0.1 mg/mL BSA, 50 µM DTT.
Microplate
384-well solid white polystyrene plate (optimizes luminescence reflection).
Expert Insight: The inclusion of DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues within the kinase binding pocket. BSA is added to prevent the highly lipophilic fluorinated compound and the enzyme from non-specifically adhering to the plastic walls of the microplate.
Step-by-Step Execution Protocol
Step 1: Reagent Preparation
Thaw the ADP-Glo™ Reagents at ambient temperature.
Thaw the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and ATP on ice to prevent thermal degradation of the proteins [1].
Prepare the 1X Kinase Assay Buffer fresh.
Step 2: Compound Dilution (Dose-Response Setup)
Perform a 3-fold serial dilution of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in 100% DMSO to create a 10-point concentration curve.
Dilute these intermediate stocks 1:100 in 1X Kinase Buffer to create a 4X working solution.
Expert Insight: The final DMSO concentration in the reaction well must not exceed 1%. DMSO concentrations >1% can denature the CDK2/Cyclin A2 complex, leading to false-positive inhibition artifacts.
Step 3: Kinase Reaction Phase
Add 2.5 µL of the 4X compound working solution to the designated wells of the 384-well plate.
Add 5 µL of a 2X Enzyme/Substrate mixture (optimized to yield 10-20% ATP conversion).
Incubate for 10 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase hinge region.
Initiate the reaction by adding 2.5 µL of 4X ATP (final concentration typically at the
Km
of ATP for CDK2, ~10 µM).
Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes .
Step 4: ATP Depletion & ADP Detection Phase
Add 10 µL of ADP-Glo™ Reagent to all wells. This simultaneously terminates the kinase reaction and degrades all unreacted ATP [2].
Incubate at room temperature for 40 minutes .
Add 20 µL of Kinase Detection Reagent . This reagent converts the enzymatically produced ADP back into ATP and introduces the Ultra-Glo™ Luciferase/luciferin system [2].
Incubate at room temperature for 30 minutes .
Read luminescence on a microplate reader using an integration time of 0.5–1.0 second per well.
Step-by-step workflow of the luminescent ADP-Glo kinase assay for quantifying enzyme activity.
Data Acquisition & Pharmacological Interpretation
Raw luminescence units (RLU) are converted to percent inhibition using the self-validating control wells:
Plot the % Inhibition against the log
10
of the compound concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC
50
value and the Hill slope. A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding.
Note: The Z'-factors > 0.8 indicate an outstanding assay window, validating the reliability of the IC
50
determinations for the novel fluorinated pyrazole derivative.
References
Promega Corporation.
Promega Corporation. "ADP-Glo™ Max Assay Technical Manual TM343." Promega,
BenchChem Technical Support Team. "A Comparative Guide to In Vitro Kinase Assay Protocols for 4-Amino-1H-pyrazole-3-carbonitrile-based Inhibitors." BenchChem,
Technology Networks. "ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling." Technology Networks,
Application
Application Notes and Protocols for the Cellular Characterization of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Carboxamide Derivative The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of biologicall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Carboxamide Derivative
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of biologically active agents. A prominent example is Favipiravir (T-705), a pyrazine carboxamide derivative that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), effectively targeting influenza and other RNA viruses. In oncology, related pyrazole-based compounds have been developed as potent inhibitors of critical cell signaling kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in malignancies like Acute Myeloid Leukemia (AML).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic cellular evaluation of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , a novel compound within this promising chemical class. Given the dual potential of this scaffold, we present a logical, multi-tiered workflow. This workflow begins with foundational phenotypic assays to determine the compound's impact on cell viability and proliferation, followed by mechanistic assays to dissect its mode of action (e.g., apoptosis, cell cycle arrest), and culminates in target-oriented assays to probe its potential as either an anticancer or antiviral agent.
Each protocol is designed as a self-validating system, with detailed explanations of experimental principles, causality behind procedural choices, and robust data analysis strategies.
Part 1: Foundational Screening: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in characterizing any novel compound is to determine its fundamental impact on cell survival and growth. These assays establish the concentration range over which the compound exerts a biological effect and identify cell lines that are particularly sensitive, providing the basis for all subsequent mechanistic studies.
Workflow for Foundational Cellular Assays
Caption: Foundational screening workflow.
Protocol 1.1: Cell Viability Assessment Using MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.
Materials:
Selected cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, HeLa for cervical cancer) and a non-cancerous control line (e.g., HEK293T).
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (stock solution in DMSO).
MTT reagent (5 mg/mL in sterile PBS).
DMSO (cell culture grade).
96-well clear flat-bottom plates.
Multichannel pipette.
Microplate reader (570 nm absorbance).
Step-by-Step Methodology:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common range is from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
Plot the percentage of cell viability against the log of the compound concentration.
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).
Controls and Validation:
Positive Control: Include a known cytotoxic agent (e.g., Staurosporine or Cisplatin) to validate assay performance.
Blank Control: Wells with medium but no cells to subtract background absorbance.
Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability at the concentrations used.
Table 1: Example Data Summary for Foundational Screening
Cell Line
Type
Putative Target
IC50 (µM) of Test Compound
IC50 (µM) of Control Drug
MV4-11
Acute Myeloid Leukemia
FLT3-ITD
Experimental Value
1.22 nM (FN-1501)
HCT116
Colon Carcinoma
General Cancer
Experimental Value
0.39 µM (Cmpd 10e)
HeLa
Cervical Carcinoma
General Cancer
Experimental Value
17.52 µM (Cmpd 3a)
HEK293T
Normal Embryonic Kidney
-
Experimental Value
>100 µM (Expected)
Huh-7
Hepatocellular Carcinoma
HCV Host Cell
Experimental Value
>50 µM (Expected)
Part 2: Mechanistic Elucidation: Investigating Apoptosis and Cell Cycle Perturbation
If the compound demonstrates significant antiproliferative activity, the next logical step is to determine the underlying mechanism. The two most common fates for cells treated with an effective anticancer agent are apoptosis (programmed cell death) or arrest at a specific phase of the cell cycle.
Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizing the Principle of Apoptosis Detection
Caption: Principle of Annexin V/PI staining.
Materials:
Cells treated with the IC50 concentration of the test compound for 24-48 hours.
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
Flow cytometer.
Step-by-Step Methodology:
Cell Treatment and Harvest: Plate cells and treat with the test compound (e.g., at 1x and 2x IC50) and a vehicle control for an appropriate time (e.g., 24 hours).
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Washing: Wash cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
Data Analysis and Interpretation:
Use flow cytometry software to create a quadrant plot (Annexin V-FITC vs. PI).
Quantify the percentage of cells in each quadrant:
Lower-Left (Q4): Live cells (Annexin V-/PI-).
Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-).
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+).
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control. A significant increase indicates the induction of apoptosis.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase. Cells in the S phase have an intermediate amount of DNA. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content and determine the percentage of cells in each phase of the cell cycle.
Step-by-Step Methodology:
Cell Treatment and Harvest: Treat cells as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.
Data Analysis and Interpretation:
Generate a histogram of cell count versus PI fluorescence intensity.
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
A significant accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.
Part 3: Target-Oriented Investigations
Based on the foundational and mechanistic data, and guided by the known activities of the pyrazole carboxamide scaffold, more specific, target-oriented assays can be performed.
A. Probing for Anticancer Kinase Inhibitory Activity
Many pyrazole derivatives function by inhibiting protein kinases that drive oncogenic signaling. A primary screen can be performed in-house by examining the phosphorylation status of key signaling nodes.
Signaling Pathways Commonly Targeted by Pyrazole Derivatives
Caption: Simplified oncogenic signaling pathways.
Protocol 3.1: Western Blot Analysis of Key Phospho-Proteins
Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of kinases like AKT or ERK, one can assess whether a compound inhibits the signaling pathways they control. A reduction in the phospho-protein signal relative to the total protein level indicates pathway inhibition.
Step-by-Step Methodology:
Cell Lysis: Treat sensitive cells (e.g., MV4-11) with the test compound at its IC50 for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against a phospho-protein (e.g., anti-phospho-AKT Ser473, anti-phospho-ERK1/2) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or β-actin).
Data Analysis and Interpretation:
Quantify band intensities using software like ImageJ.
Calculate the ratio of phospho-protein to total protein for each treatment condition.
A dose-dependent decrease in this ratio compared to the vehicle control indicates that the compound inhibits the upstream signaling pathway.
B. Screening for Antiviral Activity (RNA Viruses)
Given that the pyrazole carboxamide scaffold is the basis for the antiviral drug Favipiravir, which targets RNA-dependent RNA polymerase (RdRp), it is prudent to screen for activity against RNA viruses.
Workflow for Antiviral Activity Screening
Caption: General workflow for antiviral screening.
Protocol 3.2: Viral Plaque Reduction Assay
Principle of the Assay: This is the gold-standard assay for measuring the inhibition of viral infection and replication. A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium (e.g., containing agarose) mixed with the test compound. This restricts viral spread to adjacent cells, creating localized zones of cell death (plaques). The number and size of plaques are inversely proportional to the antiviral activity of the compound.
Step-by-Step Methodology:
Cell Seeding: Seed permissive host cells (e.g., MDCK for influenza virus) in 6-well plates to form a confluent monolayer.
Viral Infection: Prepare serial dilutions of a virus stock. Infect the cell monolayers with a dilution that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
Compound Overlay: Prepare a 2X medium solution containing serial dilutions of the test compound. Mix this 1:1 with a molten, low-melting-point agarose solution.
Remove the viral inoculum from the cells and gently add 2 mL of the compound-agarose overlay.
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C, 5% CO₂ for 2-3 days until plaques are visible.
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution of crystal violet to visualize and count the plaques.
Data Analysis and Interpretation:
Count the number of plaques for each compound concentration.
Calculate the percentage of plaque reduction compared to the virus-only control.
Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC50 (half-maximal effective concentration).
The Selectivity Index (SI) , a crucial measure of antiviral potential, is calculated as SI = IC50 / EC50 . A high SI value (>10) is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.
References
A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. European Journal of Pharmacology. Available at: [Link]
Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. Journal of Biomedical Science. Available at: [Link]
The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences. Available at: [Link]
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Available at: [Link]
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses. Available at: [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-
Method
Application Notes and Protocols: Evaluating the Efficacy of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in MV4-11 Acute Myeloid Leukemia Cells
Authored by: Senior Application Scientist, Google Gemini Introduction Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist, Google Gemini
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. The most common of these is an internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis, including increased relapse rates and reduced overall survival.
The MV4-11 cell line, established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia, is a cornerstone in AML research. These cells are characterized by the presence of the FLT3-ITD mutation, rendering their survival and proliferation highly dependent on the resulting constitutive FLT3 signaling. This "oncogene addiction" makes MV4-11 an ideal in vitro model for the screening and mechanistic validation of novel FLT3 inhibitors.
This document provides a comprehensive guide for the treatment of MV4-11 cells with 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a novel small molecule inhibitor. We will detail protocols for assessing the compound's effects on cell viability, apoptosis, cell cycle progression, and the modulation of key downstream signaling pathways.
Scientific Rationale and Experimental Overview
The central hypothesis of this experimental outline is that 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide will inhibit the constitutively active FLT3-ITD receptor in MV4-11 cells. This inhibition is expected to block downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for leukemic cell proliferation and survival. Consequently, treatment with this compound is predicted to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in MV4-11 cells.
To validate this, the following series of experiments will be performed:
Cell Viability Assay: To determine the cytotoxic effects of the compound and establish its half-maximal inhibitory concentration (IC50).
Apoptosis Assay: To quantify the induction of programmed cell death.
Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression.
Western Blotting: To probe the inhibition of FLT3 phosphorylation and its downstream signaling effectors.
The following sections provide detailed, step-by-step protocols for each of these assays, designed to ensure reproducibility and scientific rigor.
Experimental Workflow
Caption: A schematic overview of the experimental workflow.
Protease and Phosphatase Inhibitor Cocktail (100X)
Thermo Fisher
78442
Primary Antibody: Phospho-FLT3 (Tyr591)
Cell Signaling
3461
Primary Antibody: FLT3
Cell Signaling
3462
Primary Antibody: Phospho-Akt (Ser473)
Cell Signaling
4060
Primary Antibody: Akt
Cell Signaling
4691
Primary Antibody: Phospho-p44/42 MAPK (Erk1/2)
Cell Signaling
4370
Primary Antibody: p44/42 MAPK (Erk1/2)
Cell Signaling
4695
Primary Antibody: β-Actin
Cell Signaling
4970
HRP-conjugated anti-rabbit IgG
Cell Signaling
7074
Protocols
MV4-11 Cell Culture
The MV4-11 cell line is cultured in suspension. Adherence to aseptic technique is paramount to prevent contamination.
Complete Growth Medium:
Iscove's Modified Dulbecco's Medium (IMDM)
10% Fetal Bovine Serum (FBS)
1% Penicillin-Streptomycin
Culturing Procedure:
Thaw a cryopreserved vial of MV4-11 cells rapidly in a 37°C water bath.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge at 125 x g for 5-7 minutes.
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a T-75 flask.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2-3 days.
Cell Viability Assay (using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
Seed 5,000 to 10,000 MV4-11 cells per well in 50 µL of complete growth medium in a 96-well white, clear-bottom plate.
Prepare a serial dilution of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration.
Add 50 µL of the diluted compound or vehicle control to the appropriate wells.
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
Procedure:
Seed 1 x 10^6 MV4-11 cells in 6-well plates and treat with 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
Collect the cells by centrifugation at 300 x g for 5 minutes.
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide staining solution.
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
Annexin V-negative / PI-negative: Viable cells
Annexin V-positive / PI-negative: Early apoptotic cells
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Annexin V-negative / PI-positive: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes the ability of propidium iodide to stoichiometrically bind to DNA, allowing for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content via flow cytometry.
Procedure:
Treat 1-2 x 10^6 MV4-11 cells as described for the apoptosis assay.
Harvest cells by centrifugation and wash once with PBS.
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while gently vortexing.
Incubate at -20°C for at least 2 hours (or overnight).
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
Incubate for 30 minutes at room temperature in the dark.
Analyze by flow cytometry. The PI fluorescence intensity will be proportional to the DNA content.
Western Blotting
This technique is used to detect specific proteins in a sample and assess their expression levels and activation state (via phosphorylation).
Cell Lysis:
Treat 5-10 x 10^6 MV4-11 cells with the compound for a shorter duration (e.g., 2, 6, 12, or 24 hours) to observe effects on signaling pathways.
Harvest cells by centrifugation (2000 x g for 5 minutes at 4°C).
Wash the cell pellet with ice-cold PBS.
Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Use approximately 100 µL of buffer per 10^7 cells.
Incubate on ice for 30 minutes.
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Immunoblotting:
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcomes and Data Presentation
The data generated from these experiments should be presented clearly and concisely.
Table 1: Cytotoxicity of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide on MV4-11 cells.
Treatment Duration
IC50 (µM)
48 hours
[Value]
72 hours
[Value]
Table 2: Induction of Apoptosis in MV4-11 cells after 48-hour treatment.
Treatment Concentration
% Viable Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Vehicle Control
[Value]
[Value]
[Value]
0.5x IC50
[Value]
[Value]
[Value]
1x IC50
[Value]
[Value]
[Value]
2x IC50
[Value]
[Value]
[Value]
Table 3: Cell Cycle Distribution of MV4-11 cells after 24-hour treatment.
Treatment Concentration
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
[Value]
[Value]
[Value]
0.5x IC50
[Value]
[Value]
[Value]
1x IC50
[Value]
[Value]
[Value]
2x IC50
[Value]
[Value]
[Value]
Signaling Pathway Visualization
Caption: Proposed mechanism of action for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
References
Crown Bioscience. (n.d.). The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Retrieved from [Link]
Takahashi, S. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications.
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6.
Bio-Rad. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]
El-Haddad, H., & El-Sabban, M. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in oncology, 10, 613331.
S.S.K.M. Ra, S.S.K.M. Ra, & P.S. M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1239-1243.
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Choudhary, C., Müller-Tidow, C., Berdel, W. E., & Serve, H. (2005). FLT3 mutations in acute myeloid leukemia: mechanisms and therapeutic implications. Current cancer drug targets, 5(2), 121-129.
Chen, Y., Pan, Y., Guo, Y., Zhao, W., & He, J. (2020). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 10(21), e3803.
Elabscience. (n.d.). MV4-11 cell line. Retrieved from [Link]
BioHippo. (n.d.). Human Hematopoiesis Leukemia, acute myeloid cell line MV4-11. Retrieved from [Link]
Kindler, T., Lipka, D. B., & Fischer, T. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089-5102.
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
Chen, F., Chen, S., & Wang, Y. (2017). Tyrosine kinase inhibitors targeting FLT3 in the treatment of acute myeloid leukemia.
Cloud-Clone Corp. (n.d.). MV4-11. Retrieved from [Link]
Axion BioSystems. (n.d.). Quantifying Proliferation and Cytotoxicity of Suspension Human Cancer Cell Lines Using the Maestro Z. Retrieved from [Link]
ResearchGate. (2022, April 20). Does anyone know a right protocol for western blot of suspension cell lines? Retrieved from [Link]
Cytion. (n.d.). MV4-11 Cells. Retrieved from [Link]
Ubigene. (n.d.). Cell Use Instruction - MV4-11 Cell Line. Retrieved from [Link]
Al-Dossary, S., Al-Mugbel, T., Al-Otaibi, M., Al-Harbi, M., Al-Shamsan, A., & Al-Amri, A. (2023).
Li, Y., et al. (2021). Optimized cytotoxicity assay for co-suspended effector and target cells.
Li, Y., et al. (2021). Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis. Frontiers in pharmacology, 12, 643209.
E. Schmohl, J., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin.
Jusoh, S. A. M., et al. (2021). Transcriptomic Profiles of MV4-11 and Kasumi 1 Acute Myeloid Leukemia Cell Lines Modulated by Epigenetic Modifiers Trichostatin A and 5-Azacytidine. International journal of molecular sciences, 22(16), 8820.
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kin
Application
Application Note: Pharmacodynamic Evaluation of FLT3 Phosphorylation Inhibition by 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Scientific Rationale & Mechanistic Context FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase implicated in hematopoiesis. In Acute Myeloid Leukemia (AML), the Internal Tandem Duplication (FLT3-ITD)...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Mechanistic Context
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase implicated in hematopoiesis. In Acute Myeloid Leukemia (AML), the Internal Tandem Duplication (FLT3-ITD) mutation occurs in approximately 25-30% of patients, driving ligand-independent autophosphorylation and constitutive activation of downstream survival pathways[1].
The 1H-pyrazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in oncology, demonstrating exceptional efficacy as a Type I ATP-competitive inhibitor of FLT3 and cyclin-dependent kinases (CDKs)[2]. The specific intermediate/derivative, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , incorporates a 2-fluoroethyl moiety at the N1 position. This bioisosteric modification is highly strategic: it enhances the molecule's metabolic stability and lipophilicity while serving as a prime functional group for potential
18
F-radiolabeling in Positron Emission Tomography (PET) imaging pharmacokinetics.
To validate the on-target efficacy of this compound, Western blotting is the gold-standard pharmacodynamic assay. It allows researchers to quantify the dose-dependent inhibition of FLT3 autophosphorylation and the subsequent decoupling of the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades[3].
Inhibition of FLT3-ITD signaling by pyrazole-3-carboxamide derivatives.
Experimental Design & Causality (The "Why")
A robust Western blot protocol is not merely a sequence of steps; it is a self-validating system where every biochemical choice must be justified to prevent artifactual data.
Cell Line Selection (MV4-11): MV4-11 human macrophage cells are utilized because they harbor homozygous FLT3-ITD mutations, rendering them highly "addicted" to FLT3 signaling for survival[1]. This provides a massive therapeutic window to observe target engagement.
Lysis Buffer Stringency: FLT3 is a highly active kinase. Upon cellular disruption, endogenous phosphatases will rapidly strip phosphate groups from critical tyrosine residues (e.g., Y589/591). Therefore, a modified RIPA buffer supplemented with Sodium Orthovanadate (tyrosine phosphatase inhibitor) and Sodium Fluoride (serine/threonine phosphatase inhibitor) is non-negotiable.
Gel Percentage & Membrane Matrix: FLT3 is a heavily glycosylated transmembrane receptor presenting as two distinct bands: a ~130 kDa underglycosylated immature form and a ~160 kDa mature glycosylated form. To resolve these high-molecular-weight proteins, a low-density 8% polyacrylamide gel is strictly required. Furthermore, PVDF membranes are chosen over nitrocellulose due to their superior tensile strength and higher binding capacity for large, hydrophobic receptors.
Self-Validating Normalization: Phospho-FLT3 signals must be normalized against Total FLT3, not just a housekeeping gene like GAPDH. Potent kinase inhibitors can sometimes induce ubiquitin-mediated degradation of the receptor over prolonged exposures (>24h); normalizing to Total FLT3 ensures you are measuring true kinase inhibition rather than target degradation.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of fluorinated pyrazole-3-carboxamide derivatives when applied to MV4-11 cells, providing a benchmark for densitometry analysis[3].
Biomarker
Target Molecular Weight
Expected IC₅₀ (nM)
Signal Half-Life Post-Treatment
p-FLT3 (Y591)
130 / 160 kDa
0.5 - 2.5
< 2 hours
Total FLT3
130 / 160 kDa
N/A (Stable)
> 24 hours
p-STAT5 (Y694)
90 kDa
1.0 - 5.0
2 - 4 hours
p-ERK1/2 (T202/Y204)
42 / 44 kDa
5.0 - 15.0
4 - 6 hours
Step-by-Step Methodology
Step-by-step Western blot workflow for detecting high-molecular-weight FLT3.
Phase 1: Cell Culture and Target Engagement
Culture: Grow MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in 5% CO₂.
Seeding: Seed cells at a density of
1×106
cells/mL in 6-well plates.
Treatment: Treat cells with 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide at varying concentrations (e.g., 0.1, 1, 10, 100 nM) alongside a DMSO vehicle control (final DMSO concentration
≤
0.1%). Incubate for 2 hours to capture peak phosphorylation inhibition before transcriptional feedback loops activate.
Phase 2: Protein Extraction (The Cold Chain)
Harvest: Centrifuge cells at 1,500 rpm for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to halt cellular metabolism.
Lysis: Resuspend the pellet in 100 µL of ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate) supplemented fresh with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.
Incubation: Incubate on ice for 30 minutes, vortexing for 10 seconds every 10 minutes to ensure complete membrane solubilization.
Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a pre-chilled tube.
Quantification & Denaturation: Determine protein concentration using a BCA assay. Mix 30 µg of protein with 4X Laemmli Sample Buffer (containing
β
-mercaptoethanol) and boil at 95°C for 5 minutes to reduce disulfide bonds.
Phase 3: Electrophoresis and Wet Transfer
SDS-PAGE: Load 30 µg of denatured protein per well into an 8% SDS-polyacrylamide gel. Run at 90V through the stacking gel, then increase to 120V for the resolving gel until the dye front exits the bottom.
Transfer: Pre-activate a 0.45 µm PVDF membrane in 100% methanol for 1 minute. Assemble the transfer sandwich in a wet-transfer cassette.
Conditions: Transfer at 300 mA constant current for 90 minutes at 4°C. Critical Step: Include an ice block and a magnetic stir bar in the transfer tank to disperse heat, preventing the breakdown of high-molecular-weight FLT3 proteins.
Validation Checkpoint: Briefly stain the PVDF membrane with Ponceau S to visually confirm uniform protein transfer across all lanes before proceeding.
Phase 4: Immunoblotting and Detection
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Do not use non-fat milk for phospho-antibodies, as casein contains phosphoproteins that will cause high background.
Primary Antibody: Incubate with anti-phospho-FLT3 (Tyr591) antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C on a gentle rocker.
Washing: Wash the membrane 3 × 10 minutes in TBST.
Secondary Antibody: Incubate with HRP-conjugated anti-rabbit IgG (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
Detection: Apply Enhanced Chemiluminescence (ECL) substrate for 2 minutes. Image using a digital chemiluminescence imaging system.
Stripping and Reprobing: Strip the membrane using a mild stripping buffer (pH 2.2) for 15 minutes, re-block, and probe for Total FLT3 and GAPDH to establish the normalization baseline.
References
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
Source: Molecules (via PubMed Central)
URL:[Link]
Identification of a Multitargeted Tyrosine Kinase Inhibitor for the Treatment of Gastrointestinal Stromal Tumors and Acute Myeloid Leukemia
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of the selective and efficacious inhibitors of FLT3 mutations
Source: European Journal of Medicinal Chemistry
URL:[Link]
Application Note: Cell Viability Assessment of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Using the MTT Assay
Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Application: In Vitro Cytotoxicity Screening, Structure-Activity Relationship (SAR) Profiling, and Preclinical Efficacy Ev...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals
Application: In Vitro Cytotoxicity Screening, Structure-Activity Relationship (SAR) Profiling, and Preclinical Efficacy Evaluation
Scientific Rationale & Compound Mechanics
The Pyrazole-3-Carboxamide Scaffold in Oncology
The 1H-pyrazole-3-carboxamide core is a highly privileged scaffold in medicinal chemistry, forming the hinge-binding motif of numerous potent kinase inhibitors (e.g., AT7519, FN-1501) targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases [1]. These kinases are critical drivers of cell cycle progression; their inhibition leads to cell cycle arrest and subsequent apoptosis in highly proliferative cancer cells.
The specific derivative, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , introduces a highly strategic N1-substitution. The addition of the 2-fluoroethyl moiety serves a dual purpose:
Physicochemical Optimization: The fluorine atom acts as a bioisostere for a hydroxyl or methyl group, increasing the compound's lipophilicity (LogP) to enhance passive cellular permeability while simultaneously blocking metabolic N-dealkylation by cytochrome P450 enzymes.
Translational Potential: The fluoroethyl chain is a classic motif for positron emission tomography (PET) radiotracer development. If synthesized with
18
F, this compound (or its downstream derivatives) can be utilized for in vivo target engagement imaging.
Causality of the MTT Assay Selection
To evaluate the anti-proliferative efficacy of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard [2].
The Mechanistic Causality: The assay does not measure cell death directly; rather, it measures cellular metabolic activity. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the membrane-permeable, yellow MTT tetrazolium salt into an insoluble, purple formazan product. Because kinase inhibitors like pyrazole-3-carboxamides induce apoptosis, the dying cells rapidly lose NAD(P)H production. Therefore, the reduction in absorbance at 570 nm is directly proportional to the loss of viable cell numbers, providing a highly reliable, self-validating metric for
IC50
determination[3].
Proposed pharmacological pathway of fluorinated pyrazole-3-carboxamides leading to MTT signal reduction.
Experimental Design: Building a Self-Validating System
To ensure high-fidelity data (E-E-A-T standards), the experimental design must account for the specific chemical properties of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide and the biological nuances of the MTT assay.
Solvent Causality (DMSO Limits): Fluorinated pyrazoles are hydrophobic. The compound must be reconstituted in 100% Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the cell culture media must not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which convolutes the drug's actual
IC50
. A vehicle control (0.5% DMSO in media) is mandatory to establish the 100% viability baseline.
Edge Effect Mitigation: 96-well plates are prone to evaporation at the perimeter. Evaporation concentrates the media, altering osmolarity and artificially skewing viability data in the outer wells. Protocol Rule: Fill all 36 perimeter wells with sterile PBS and utilize only the inner 60 wells for the assay.
Incubation Kinetics: Kinase inhibitors require time to disrupt the cell cycle. A 72-hour compound incubation is selected because it allows for at least two full doubling times for standard cancer cell lines (e.g., A549, MCF-7), ensuring that the anti-proliferative effects are fully captured.
Step-by-Step MTT Protocol
Reagent Preparation
Compound Stock: Dissolve 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in sterile, tissue-culture grade DMSO to yield a 20 mM stock. Store in amber aliquots at -20°C.
MTT Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. Protect from light (MTT is light-sensitive) and store at 4°C for up to 1 month.
Cell Seeding (Day 0)
Harvest logarithmically growing cells (e.g., A549 lung carcinoma) using Trypsin-EDTA.
Resuspend in complete media (e.g., DMEM + 10% FBS) and count using a hemocytometer or automated cell counter.
Seed cells into the inner 60 wells of a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of media. (Causality: This density ensures cells remain in the exponential growth phase and do not reach over-confluency by Day 3, which would cause spontaneous cell death and false-positive toxicity).
Add 200 µL of sterile PBS to the outer perimeter wells.
Incubate overnight (18-24 hours) at 37°C, 5%
CO2
to allow for cellular adherence.
Compound Treatment (Day 1)
Prepare a 2X serial dilution of the compound in complete media. Recommended final well concentrations: 100, 30, 10, 3, 1, 0.3, 0.1, and 0.01 µM.
Aspirate the old media from the 96-well plate.
Add 100 µL of the compound-containing media to the appropriate wells (in triplicate).
Self-Validation Controls:
Vehicle Control: 100 µL media containing equivalent DMSO (e.g., 0.5%).
Positive Control: 100 µL media containing a known cytotoxic agent (e.g., 1 µM Doxorubicin).
Blank: 100 µL media with no cells (to subtract background absorbance of media/compound).
Incubate for 72 hours at 37°C, 5%
CO2
.
MTT Addition and Solubilization (Day 4)
Add 20 µL of the 5 mg/mL MTT solution directly to each well (including blanks). The final MTT concentration is ~0.83 mg/mL.
Incubate for exactly 3 hours at 37°C. (Observe periodically under a microscope; viable cells will contain intracellular purple needle-like formazan crystals).
Carefully aspirate the media. Critical: Do not disturb the adherent cell layer or the formazan crystals at the bottom of the well.
Add 150 µL of 100% DMSO to each well to solubilize the formazan. (Causality: DMSO is superior to SDS/HCl for this specific assay as it dissolves the crystals instantly without risk of serum protein precipitation).
Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.
Measure absorbance at 570 nm using a microplate reader. (Optional: Read at 630 nm for background scattering subtraction).
Step-by-step MTT assay workflow for evaluating pyrazole-3-carboxamide cytotoxicity.
Data Presentation & Analysis
Calculate the percentage of cell viability using the following formula:
Plot the % Viability against the log-transformed compound concentrations using non-linear regression (curve fit) software (e.g., GraphPad Prism) to determine the absolute
IC50
. Below is a representative data structure demonstrating expected outcomes for a potent pyrazole-3-carboxamide derivative across a standard oncology panel [4].
Table 1: Representative quantitative summary of
IC50
values derived from the MTT assay. The high
IC50
in HEK-293 cells demonstrates a favorable therapeutic window, indicating selective toxicity toward highly proliferative malignant cells over non-tumorigenic lines.
References
Title: Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways
Source: International Journal of Molecular Sciences, 2022.
URL: [Link]
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays
Source: Journal of Immunological Methods, 1983. (Mosmann, T.)
URL: [Link]
Title: Cell Viability Assays - Assay Guidance Manual
Source: National Center for Biotechnology Information (NCBI) Bookshelf, 2013.
URL: [Link]
Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives
Source: Pharmaceuticals (MDPI), 2021.
URL: [Link]
Application
Application Note: Multi-Parametric Apoptosis Profiling of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Application: In vitro pharmacological evaluation of novel small-molecule kinase inhibitors. Introduction & Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals
Application: In vitro pharmacological evaluation of novel small-molecule kinase inhibitors.
Introduction & Mechanistic Rationale
The pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern oncology drug discovery, frequently utilized to competitively target the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3)[1][2]. Clinical and preclinical candidates bearing this moiety, such as AT7519 and FN-1501, have demonstrated profound efficacy in arresting the cell cycle and inducing apoptosis in hematological malignancies like Acute Myeloid Leukemia (AML)[2].
The compound 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide represents a structurally optimized derivative. The incorporation of a 2-fluoroethyl group is a classical medicinal chemistry strategy designed to enhance metabolic stability against hepatic oxidation while improving lipophilicity and cellular permeability.
When evaluating such compounds, it is insufficient to merely measure cell viability (e.g., via MTT or CellTiter-Glo). Viability assays cannot distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis)[3]. To definitively prove that 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide acts as a targeted anti-cancer agent, we must establish a self-validating assay architecture that tracks the intrinsic apoptotic cascade from upstream mitochondrial depolarization to downstream enzymatic execution.
Mechanism of Action: Pyrazole-3-carboxamide induced intrinsic apoptosis.
The Self-Validating Assay Architecture
To ensure absolute scientific trustworthiness, this protocol avoids single-assay reliance. Instead, it utilizes an orthogonal, three-pillar validation system:
Membrane Asymmetry (Flow Cytometry): Detects externalized phosphatidylserine (PS) via Annexin V, providing temporal resolution between early and late apoptosis.
Enzymatic Execution (Luminescence): Quantifies the catalytic activity of executioner Caspases 3 and 7, ruling out caspase-independent necrosis.
Substrate Cleavage (Western Blot): Confirms that active caspases successfully cleaved their physiological target, Poly (ADP-ribose) polymerase (PARP), committing the cell to death.
Orthogonal experimental workflow for validating apoptosis induction.
Step-by-Step Experimental Protocols
Cell Culture & Compound Preparation
Model System: MV4-11 (Human AML) cells are highly sensitive to pyrazole-3-carboxamide CDK/FLT3 inhibitors[2].
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Dissolve 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in sterile, cell-culture grade DMSO to create a 10 mM stock.
Causality & Insight: Always maintain the final DMSO concentration in culture at
≤0.1%
(v/v) across all wells, including vehicle controls. Higher DMSO concentrations induce solvent-mediated cytotoxicity, which directly confounds apoptosis readouts.
Assay 1: Annexin V-FITC/PI Flow Cytometry
Seed MV4-11 cells in 6-well plates at a density of
5×105
cells/well.
Treat cells with the compound at 0.1 μM, 1 μM, and 10 μM. Include a 0.1% DMSO vehicle control and a 1 μM Staurosporine positive control. Incubate for 24 and 48 hours.
Harvest cells (including floating cells, which are often apoptotic) by centrifugation at 300 × g for 5 minutes.
Wash the cell pellet twice with ice-cold PBS to remove residual serum proteins that can quench fluorescence.
Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer (contains Ca²⁺, which is strictly required for Annexin V binding to PS).
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 590 nm for PI).
Causality & Insight: Annexin V binds to PS flipped to the outer leaflet (Early Apoptosis: FITC+/PI-). PI is membrane-impermeable and only stains DNA when the membrane is compromised (Late Apoptosis: FITC+/PI+). This dual-staining prevents false-positive categorizations of primary necrosis.
Assay 2: Multiplexed Caspase-3/7 Luminescence
Seed cells in a 96-well opaque white microplate at
2×104
cells/well in 100 μL of medium. Treat with the compound for 24 hours.
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature (RT) for 30 minutes. Note: Temperature gradients across the plate will cause edge-effect artifacts in luminescent output.
Add 100 μL of Caspase-Glo® 3/7 Reagent to each well (1:1 ratio).
Shake the plate at 300-500 rpm for 30 seconds to ensure complete cell lysis, then incubate at RT for 1 hour in the dark.
Measure luminescence using a microplate reader.
Causality & Insight: The reagent contains a proluminescent caspase-3/7 DEVD-aminoluciferin substrate. The pyrazole-3-carboxamide-induced activation of Caspase-3 cleaves the DEVD sequence, liberating aminoluciferin. The resulting luminescent signal is directly proportional to the true enzymatic execution of apoptosis.
Assay 3: Western Blotting for PARP Cleavage
Post-treatment, lyse
2×106
cells in 100 μL of RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.
Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
Quantify protein concentration using a BCA assay. Load 30 μg of total protein per lane on a 10% SDS-PAGE gel.
Transfer proteins to a PVDF membrane (0.45 μm pore size).
Block with 5% non-fat milk in TBST for 1 hour at RT.
Probe overnight at 4°C with primary antibodies: Anti-PARP (detects full-length 116 kDa and cleaved 89 kDa), Anti-Cleaved Caspase-3 (17/19 kDa), and Anti-GAPDH (37 kDa, loading control).
Wash, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and develop using ECL substrate.
Representative Quantitative Data
To facilitate easy comparison of compound efficacy, all quantitative outputs from the orthogonal assays should be summarized. Below is a representative data structure demonstrating the dose-dependent apoptotic profile typical of potent pyrazole-3-carboxamide derivatives[2][3].
Treatment Group (MV4-11 Cells, 24h)
Concentration
Early Apoptosis (%) (Annexin V+/PI-)
Late Apoptosis (%) (Annexin V+/PI+)
Total Apoptosis (%)
Caspase-3/7 Activity (Fold Change vs Vehicle)
Vehicle Control
0.1% DMSO
3.2 ± 0.4
1.1 ± 0.2
4.3%
1.00 ± 0.05
Test Compound
0.1 μM
14.5 ± 1.2
4.3 ± 0.6
18.8%
2.45 ± 0.18
Test Compound
1.0 μM
38.7 ± 2.1
12.8 ± 1.4
51.5%
6.80 ± 0.42
Test Compound
10.0 μM
42.1 ± 2.5
31.4 ± 3.1
73.5%
9.15 ± 0.65
Positive Control
1.0 μM Stauro.
45.6 ± 3.0
40.2 ± 4.2
85.8%
12.40 ± 0.88
Data Interpretation: The transition from early apoptosis at lower doses (1.0 μM) to late apoptosis at higher doses (10.0 μM), tightly correlated with a massive fold-increase in Caspase-3/7 activity, confirms that 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a bona fide apoptosis inducer, not merely a necrotic toxin.
References
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
Source: Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
Source: Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
Source: RSC Advances (Royal Society of Chemistry).
URL:[Link]
Application Notes and Protocols for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (BAY-1082439) in In Vivo Xenograft Models
Introduction: Targeting the PI3K Pathway in Oncology Research 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, more commonly known as BAY-1082439, is a potent and orally bioavailable selective inhibitor of Class I ph...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Targeting the PI3K Pathway in Oncology Research
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, more commonly known as BAY-1082439, is a potent and orally bioavailable selective inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, driving tumor cell growth, proliferation, survival, and resistance to therapies.[3][4] BAY-1082439 exhibits particular efficacy in tumors characterized by loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene, which are common oncogenic drivers.[5][6] By inhibiting PI3Kα and PI3Kβ, BAY-1082439 effectively blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[7][8]
These application notes provide a comprehensive guide for researchers utilizing BAY-1082439 in preclinical in vivo xenograft models. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the generation of robust data for the evaluation of this promising anti-cancer agent.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
BAY-1082439 exerts its anti-tumor activity by targeting the PI3K signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, including mTOR, leading to the promotion of cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[3][9] In cancers with PTEN loss or PIK3CA mutations, this pathway is constitutively active. BAY-1082439's inhibition of PI3Kα, β, and δ effectively blocks the production of PIP3, thereby suppressing the entire downstream signaling cascade.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by BAY-1082439.
Recommended In Vivo Xenograft Models
The selection of an appropriate xenograft model is critical for the successful evaluation of BAY-1082439. Efficacy is most pronounced in models with a dysregulated PI3K pathway.
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Deficient in both T and B cells, with impaired macrophage and dendritic cell function.[14][15]
NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T, B, and NK cells, and deficient in cytokine signaling.[14][15]
The choice of strain may depend on the tumorigenicity of the selected cell line, with more immunodeficient strains being suitable for slower-growing tumors.[16]
Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.
PART 2: Cell Culture and Xenograft Implantation
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have a viability of >95% prior to implantation.[17]
Cell Preparation for Implantation:
Harvest cells using trypsin and neutralize with complete medium.
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice. The final cell concentration should be adjusted to allow for the injection of the desired number of cells in a volume of 100-200 µL. A typical starting point is 1 x 10⁶ to 10 x 10⁶ cells per mouse.[17][18]
Subcutaneous Implantation:
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
Inject the cell suspension subcutaneously into the flank of the mouse using a 25-27 gauge needle.[19]
Monitor the animals for recovery from anesthesia and for any adverse reactions.
PART 3: Preparation and Administration of BAY-1082439
Formulation: BAY-1082439 is orally bioavailable.[6] A common vehicle for oral administration in mice is a suspension in 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water.[20]
Preparation of 0.5% Methylcellulose Vehicle:
Heat approximately one-third of the final volume of sterile water to 60-80°C.
Slowly add the methylcellulose powder while stirring to create a uniform suspension.
Add the remaining two-thirds of the water as ice-cold water and continue to stir until the solution becomes clear.
Add Tween 80 to a final concentration of 0.2% and stir until fully dissolved.
Create a paste by adding a small amount of the vehicle to the powder.
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
Prepare the suspension fresh daily and keep it under constant agitation during dosing to ensure homogeneity.[21]
Oral Administration (Gavage):
Gently restrain the mouse, ensuring the head and body are in a straight line.[1]
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).[22]
Insert the gavage needle gently into the esophagus. Do not force the needle.[7]
Slowly administer the calculated volume of the BAY-1082439 suspension.[23]
Monitor the animal for any signs of distress during and after the procedure.
PART 4: Monitoring and Efficacy Evaluation
Tumor Growth Monitoring:
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Treatment Schedule: A common starting dose for BAY-1082439 is 75 mg/kg, administered orally once daily (QD).[6] However, intermittent dosing schedules (e.g., once weekly) have also shown efficacy and may offer a wider therapeutic window.[2][12]
Efficacy Endpoints:
Tumor Growth Inhibition (TGI): Compare the tumor growth in the treated groups to the vehicle control group.
Tumor Regression: Observe for a decrease in tumor size from baseline.
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
Survival Analysis: In some studies, the endpoint may be when tumors reach a maximum allowable size or when animals show signs of significant morbidity.
Combination Therapy: Synergistic Effects with Standard-of-Care Agents
BAY-1082439 has demonstrated synergistic or additive anti-tumor effects when combined with standard chemotherapeutic agents.
For combination studies, it is crucial to first establish the maximum tolerated dose (MTD) of each agent individually and in combination. The scheduling of administration (concurrent vs. sequential) can also significantly impact efficacy and toxicity.
Experimental Workflow and Data Analysis
Caption: Experimental workflow for evaluating BAY-1082439 in xenograft models.
Application Notes and Protocols: ADME Profiling of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of ADME in Developing Pyrazole-Based Kinase Inhibitors Pyrazole-based compounds are a significant class of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ADME in Developing Pyrazole-Based Kinase Inhibitors
Pyrazole-based compounds are a significant class of kinase inhibitors, playing a crucial role in the treatment of various diseases, particularly cancer.[1][2][3] The pyrazole scaffold offers a versatile platform for designing potent and selective inhibitors against a range of protein kinases.[1][3] However, the journey from a potent "hit" in a high-throughput screen to a successful drug candidate is fraught with challenges, many of which lie within the realm of ADME — Absorption, Distribution, Metabolism, and Excretion.[4][5]
A favorable ADME profile is paramount for a kinase inhibitor's success. It dictates the drug's bioavailability, its ability to reach the target tissue in sufficient concentrations, its duration of action, and its potential for causing adverse effects through the formation of reactive metabolites or drug-drug interactions (DDIs).[6][7] Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical, data-driven strategy to de-risk drug candidates, optimize molecular properties, and ultimately increase the probability of clinical success.[8][9][10]
This guide provides a detailed overview and field-proven protocols for the essential in vitro ADME assays pertinent to the development of pyrazole-based kinase inhibitors. As a Senior Application Scientist, the focus here is on the "why" behind the "how," offering insights into experimental design and data interpretation to empower researchers in making informed decisions throughout the drug discovery pipeline.
The ADME Workflow for Kinase Inhibitors
A systematic approach to ADME profiling allows for the efficient triage of compounds and the iterative optimization of promising leads. The following diagram illustrates a typical workflow, integrating key in vitro assays to build a comprehensive pharmacokinetic profile.
Caption: Iterative ADME profiling workflow for kinase inhibitor development.
Part 1: Absorption — Will the Drug Get In?
For orally administered kinase inhibitors, absorption across the intestinal epithelium is the first major hurdle. Poor absorption leads to low bioavailability, requiring higher doses that can increase the risk of off-target toxicity.[11] We assess this primarily through permeability assays.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[11][12] When cultured for 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[11][13][14]
Scientific Rationale: This assay measures the rate of transport of a compound across the Caco-2 monolayer in two directions: apical (A) to basolateral (B), simulating gut-to-blood absorption, and basolateral (B) to apical (A), which identifies the compound as a potential substrate for efflux transporters (e.g., P-glycoprotein). The ratio of these transport rates (Efflux Ratio) is a critical indicator of whether active efflux will limit the drug's absorption in vivo.[13]
Seed Caco-2 cells onto filter inserts of a transwell plate (e.g., 24-well format) at a density of approximately 3.2 x 10^4 cells/well.[15]
Culture the cells for 21 days in a humidified incubator at 37°C with 5% CO2. Replace the cell culture medium every other day.[15]
Monolayer Integrity Check:
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values >600 Ohms/cm², indicating a confluent and intact monolayer.[15]
Transport Experiment:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) containing HEPES buffer (pH 7.4).[15]
A-to-B Transport: Add the test compound (typically at 10 µM) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[13]
B-to-A Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
Incubate the plate at 37°C with gentle shaking for 2 hours.[13]
Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate each assay plate.
Sample Analysis:
At the end of the incubation, collect samples from both the donor and receiver compartments.[15]
Quench any enzymatic activity by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Analyze the concentration of the test compound in all samples using LC-MS/MS.[15]
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
Data Interpretation Table:
Papp (A-B) x 10⁻⁶ cm/s
Predicted Absorption
Efflux Ratio (ER)
Efflux Interpretation
< 1
Low
> 2
Potential for significant efflux
1 - 10
Moderate
< 2
Efflux is unlikely to be a major barrier
> 10
High
N/A
High passive permeability
Part 2: Distribution — Where Will the Drug Go?
Once absorbed, a drug distributes throughout the body via the systemic circulation. A key determinant of its distribution, and ultimately its availability to interact with the target kinase, is the extent to which it binds to plasma proteins.[16]
Plasma Protein Binding (PPB) Assay
Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16][17] High plasma protein binding can limit tissue penetration and reduce efficacy.[18] Therefore, determining the free fraction is essential for interpreting in vitro potency data and predicting in vivo behavior.[18][19]
Scientific Rationale: Equilibrium dialysis is considered the gold standard method for PPB determination.[16][18] It involves separating a plasma sample containing the drug from a buffer-filled compartment by a semipermeable membrane. The membrane allows the free drug to pass through until its concentration reaches equilibrium on both sides, while the larger protein-bound drug complexes are retained.[16] By measuring the drug concentration in both compartments, the percentage of bound and unbound drug can be accurately determined.
Detailed Protocol: Equilibrium Dialysis for PPB
Apparatus Setup:
Use a commercially available equilibrium dialysis apparatus (e.g., 96-well plate format).
Hydrate the semipermeable membranes (typically with a molecular weight cutoff of 5-10 kDa) according to the manufacturer's instructions.
Sample Preparation:
Spike the test compound into pooled human plasma (or plasma from relevant preclinical species) at a clinically relevant concentration (e.g., 1 µM).
Load the plasma sample into one side of the dialysis cell (the donor chamber).
Load an equal volume of phosphate-buffered saline (PBS) into the other side (the receiver chamber).
Incubation:
Seal the apparatus and incubate at 37°C on a rotating platform for 4-6 hours to ensure equilibrium is reached.[20] The stability of the compound in plasma should be pre-determined to ensure it does not degrade during incubation.[20]
Sample Analysis:
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
To determine the total drug concentration, precipitate the proteins from the plasma sample aliquot with ice-cold acetonitrile containing an internal standard.
The buffer sample can be directly mixed with the acetonitrile/internal standard solution.
Analyze the drug concentrations in both processed samples by LC-MS/MS.
Data Analysis:
Calculate the Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
Calculate the Percent Bound = (1 - fu) * 100.
Data Interpretation Table:
Percent Bound
Interpretation
Implication for Kinase Inhibitors
< 90%
Low to Moderate Binding
Higher free fraction available to engage the target kinase.
90% - 99%
High Binding
Free fraction is reduced; may require higher total plasma concentrations.
> 99%
Very High Binding
Small changes in binding can lead to large changes in free drug concentration, potentially impacting efficacy and safety.[18]
Part 3: Metabolism — How is the Drug Modified?
Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[21] For pyrazole-based kinase inhibitors, metabolism can significantly impact their half-life, clearance, and potential for DDIs.[1][22]
Microsomal Stability Assay
This is a primary screen to assess a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes.[21][23] A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability due to first-pass metabolism.
Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[21] By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can simulate Phase I metabolism in vitro.[24] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[24][25]
Caption: Workflow for the in vitro microsomal stability assay.
Prepare a microsomal solution by diluting human or animal liver microsomes in a phosphate buffer.[25]
Prepare the NADPH regenerating system according to the supplier's instructions.[25] This system continuously produces NADPH to sustain the activity of CYP enzymes.
Incubation:
In a 96-well plate, pre-warm the microsomal solution and the test compound (typically 1 µM) to 37°C.[23]
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21]
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard.[21][25]
Sample Processing and Analysis:
Centrifuge the plate to precipitate the proteins and microsomes.
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound at each time point.[21]
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.[24]
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
Data Interpretation Table:
In Vitro t½ (minutes)
Intrinsic Clearance (CLint)
Predicted In Vivo Hepatic Clearance
> 60
Low
Low
15 - 60
Moderate
Moderate
< 15
High
High
Cytochrome P450 (CYP) Inhibition Assay
Pyrazole-based inhibitors can themselves inhibit CYP enzymes, leading to potentially dangerous DDIs when co-administered with other drugs.[26] An inhibitor that blocks the metabolism of another drug can cause that drug's plasma levels to rise to toxic concentrations.[27] Therefore, assessing the potential for CYP inhibition is a critical safety screen mandated by regulatory agencies.[6]
Scientific Rationale: This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of the major human CYP isoforms (typically CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26] This is done by incubating the test compound with human liver microsomes (or recombinant CYP enzymes), a CYP-isoform-specific probe substrate, and NADPH. The rate of formation of the specific metabolite is measured, and any decrease in its formation indicates inhibition by the test compound.
Detailed Protocol: CYP Inhibition (IC50) Assay
Assay Setup:
In a 96-well plate, add human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of the pyrazole-based test inhibitor (typically in an 8-point dilution series, e.g., from 0.1 to 100 µM).
Include a vehicle control (no inhibitor) and a positive control (a known potent inhibitor for that isoform).
Incubation:
Pre-incubate the plate at 37°C.
Initiate the reaction by adding an NADPH regenerating system.
Incubate for a short, predetermined time that falls within the linear range of metabolite formation for that specific probe reaction.
Reaction Termination and Analysis:
Stop the reaction with cold acetonitrile containing an internal standard.
Centrifuge the plate to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the amount of specific metabolite formed.
Data Analysis:
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]
Data Interpretation Table:
IC50 Value (µM)
Potential for In Vivo DDI
Regulatory Action
> 50
Low
Unlikely to require further investigation.
1 - 50
Moderate
Further investigation, such as determining the inhibition constant (Ki), may be needed.
< 1
High
High potential for clinical DDI; may be a liability for the compound.
Part 4: Excretion and In Vivo Integration
While in vitro assays provide a foundational understanding, they must ultimately be correlated with in vivo data to build a complete pharmacokinetic picture.
In Vivo Pharmacokinetic (PK) Studies
Preclinical PK studies, typically in rodents (mice or rats), are essential to understand how the in vitro ADME properties translate to a living system.[28][29] These studies provide crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability.[28]
Scientific Rationale: A test compound is administered to animals (e.g., via intravenous and oral routes), and blood samples are collected at various time points.[29] The concentration of the drug in the plasma is measured over time to generate a plasma concentration-time curve. The shape and parameters of this curve reveal the compound's overall ADME behavior in vivo.[28]
Protocol Outline: Rodent Pharmacokinetic Study
Animal Dosing:
Use two groups of animals (e.g., male Sprague-Dawley rats).
Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This allows for the determination of absolute clearance and volume of distribution.
Group 2 (PO): Administer the compound orally (via gavage) at a higher dose (e.g., 5-10 mg/kg). This allows for the assessment of oral absorption and bioavailability.
Blood Sampling:
Collect sparse blood samples from the animals at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process the blood to obtain plasma and store frozen until analysis.
Bioanalysis:
Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in the plasma samples.
Pharmacokinetic Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters:
Parameter
Description
Importance for Kinase Inhibitors
CL (Clearance)
The volume of plasma cleared of the drug per unit of time.
High clearance (predicted by high microsomal metabolism) often leads to a short half-life.
Vd (Volume of Distribution)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
A high Vd suggests extensive tissue distribution, which may be desirable for targeting tumors but can also increase the risk of tissue-specific toxicity.
t½ (Half-life)
The time required for the drug concentration in the body to be reduced by one-half.
Determines the dosing frequency required to maintain therapeutic concentrations.
F% (Oral Bioavailability)
The fraction of the orally administered dose that reaches the systemic circulation unchanged.
A key parameter for oral drugs. Low F% (predicted by low permeability or high first-pass metabolism) can be a major developmental hurdle.
Conclusion: A Self-Validating System for Success
The ADME profiling of pyrazole-based kinase inhibitors is a multi-faceted, iterative process. Each assay provides a piece of the puzzle, and the results must be viewed in concert. A compound with high permeability in the Caco-2 assay might still have poor bioavailability if it is rapidly metabolized in the liver, a fact that would be revealed by the microsomal stability assay. Similarly, a potent inhibitor in a biochemical assay may fail in vivo if it is highly bound to plasma proteins, leaving an insufficient free fraction to engage the target.
By employing these robust, validated protocols and understanding the causal links between in vitro data and in vivo outcomes, drug development teams can build a comprehensive and self-validating profile for each candidate. This approach enables the early identification of liabilities, guides medicinal chemistry efforts to optimize ADME properties, and ultimately increases the likelihood of advancing safe and effective pyrazole-based kinase inhibitors to the clinic.
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Application Notes and Protocols: Assessing the Cell Permeability of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Introduction: The Critical Role of Cell Permeability in Drug Discovery The journey of a drug from administration to its site of action is fraught with biological barriers, the most fundamental of which is the cell membra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Cell Permeability in Drug Discovery
The journey of a drug from administration to its site of action is fraught with biological barriers, the most fundamental of which is the cell membrane. A compound's ability to effectively traverse this lipid bilayer is a critical determinant of its oral bioavailability and overall therapeutic efficacy.[1][2][3] For novel chemical entities such as 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative with potential therapeutic applications, early assessment of cell permeability is paramount.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the cell permeability of this compound, with a focus on the industry-standard Caco-2 cell permeability assay.[6][7]
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a robust and widely accepted in vitro model that mimics the human intestinal epithelium.[6][7][8] When cultured, these cells differentiate into a polarized monolayer of enterocytes, forming tight junctions that serve as a model for paracellular movement and expressing key transporter proteins involved in transcellular pathways.[6][8] This makes the Caco-2 assay an invaluable tool for predicting the in vivo absorption of orally administered drugs.[7]
This document will provide a comprehensive, step-by-step protocol for the Caco-2 permeability assay, delve into the causality behind experimental choices, and outline the necessary quality control measures to ensure data integrity. Furthermore, it will touch upon alternative and complementary assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), and the essential role of analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in quantifying the test compound.[9][10]
Principle of the Caco-2 Permeability Assay
The Caco-2 assay measures the rate at which a compound crosses a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The primary output is the apparent permeability coefficient (Papp), which quantifies the compound's permeability.[6] By conducting the assay in two directions—from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side—an efflux ratio can be calculated. This ratio helps to identify if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce their absorption.[11][12]
A high A-to-B Papp value generally suggests good passive diffusion and potential for high oral absorption. A B-to-A Papp value that is significantly higher than the A-to-B value (typically an efflux ratio >2) indicates the involvement of active efflux.[12]
Experimental Workflow Overview
The following diagram illustrates the key stages of the Caco-2 permeability assay for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Caption: High-level workflow for the Caco-2 cell permeability assay.
Detailed Protocols
PART 1: Caco-2 Cell Culture and Monolayer Formation
Rationale: Proper cell culture technique is the bedrock of a reliable permeability assay. The goal is to cultivate a healthy, confluent, and well-differentiated monolayer of Caco-2 cells that accurately models the intestinal barrier.
Materials:
Caco-2 cells
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin[6]
Cell culture flasks, plates, and other standard sterile labware
Protocol:
Cell Maintenance: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[6]
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
Seeding on Transwell® Inserts: For the permeability assay, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
Differentiation: Culture the cells on the Transwell® inserts for 21-28 days to allow for full differentiation and the formation of a polarized monolayer with robust tight junctions. Change the culture medium in both the apical and basolateral compartments every 2-3 days.[6]
PART 2: Bidirectional Permeability Assay
Rationale: A bidirectional assay is crucial for not only determining the rate of absorption (A to B) but also for identifying potential efflux mechanisms (B to A).
Materials:
Differentiated Caco-2 cell monolayers on Transwell® inserts
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)[6]
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide stock solution (e.g., 10 mM in DMSO)
Control compounds (high and low permeability markers, e.g., propranolol and atenolol)
Prepare the dosing solutions of the test compound and controls in pre-warmed (37°C) transport buffer. A typical starting concentration is 10 µM, with a final DMSO concentration of ≤1%.[13]
Prepare a solution of Lucifer yellow in the transport buffer.
Monolayer Integrity Check:
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values are an indicator of tight junction integrity. Generally, a TEER value >200 Ω·cm² is considered acceptable.[11][13] Discard any monolayers that do not meet this criterion.
Assay Initiation:
Carefully wash the Caco-2 monolayers twice with pre-warmed transport buffer.[6]
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[6]
Apical to Basolateral (A → B) Transport:
Add the test compound dosing solution to the apical (donor) compartment.
Add fresh transport buffer to the basolateral (receiver) compartment.[6]
Basolateral to Apical (B → A) Transport:
Add the test compound dosing solution to the basolateral (donor) compartment.
Add fresh transport buffer to the apical (receiver) compartment.[6]
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[6]
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments of each well.[6] Also, collect a sample from the initial dosing solution for concentration verification.
Monolayer Integrity Post-Assay: After sample collection, assess the permeability of Lucifer yellow to confirm that the test compound did not compromise the monolayer integrity during the experiment.
PART 3: Sample Analysis and Data Interpretation
Rationale: Accurate quantification of the compound in the collected samples is essential for calculating the Papp value. LC-MS/MS is the gold standard for this due to its high sensitivity, selectivity, and reproducibility.[9]
Analytical Method: LC-MS/MS
Develop a sensitive and robust LC-MS/MS method for the quantification of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in the transport buffer matrix.
The method should be validated for linearity, accuracy, precision, and stability.[14]
Given the pyrazole structure, it is important to ensure the compound is stable throughout the sample preparation and analysis process.[14][15]
Calculations:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug transport across the monolayer (µmol/s).[6]
A is the surface area of the membrane (cm²).
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).
The efflux ratio (ER) is calculated as:
ER = Papp (B → A) / Papp (A → B)
Data Interpretation:
The calculated Papp and efflux ratio values can be used to classify the permeability of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Permeability Classification
Papp (A → B) (x 10⁻⁶ cm/s)
Predicted in vivo Absorption
High
> 10
High
Moderate
1 - 10
Moderate
Low
< 1
Low
Table 1: General classification of drug permeability based on Caco-2 Papp values.
PAMPA is a cell-free assay that models passive, transcellular permeability.[10][16] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10][17]
Advantages of PAMPA:
High-throughput and cost-effective: Ideal for screening large numbers of compounds in early drug discovery.[10]
Focus on passive diffusion: Isolates this specific transport mechanism, avoiding the complexities of active transport.[10][16]
Limitations of PAMPA:
Does not account for active transport (uptake or efflux) or paracellular transport.[16][17]
May overestimate the permeability of compounds that are subject to efflux in vivo.[17]
The relationship between Caco-2 and PAMPA data can be diagnostic. A good correlation suggests passive diffusion is the primary mechanism of transport. A significant discrepancy may indicate the involvement of active transport processes.[16]
Caption: Comparison of transport mechanisms modeled by PAMPA and Caco-2 assays.
Conclusion
Assessing the cell permeability of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a crucial step in its development as a potential therapeutic agent. The Caco-2 permeability assay, as detailed in this application note, provides a robust and physiologically relevant in vitro model for predicting oral absorption and identifying potential interactions with efflux transporters. By adhering to the outlined protocols and quality control measures, researchers can generate reliable and actionable data to guide further drug development efforts. The integration of complementary assays like PAMPA can further enhance the understanding of the compound's transport mechanisms. Ultimately, a thorough characterization of cell permeability will be instrumental in unlocking the full therapeutic potential of this novel pyrazole derivative.
References
Quantitative bioanalysis by LC-MS for the development of biological drugs.Bioanalysis.
Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model.Benchchem.
Caco2 assay protocol.[Source document not available].
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.Analyst (RSC Publishing).
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
Small Molecule Quantit
Automated Permeability Assays for Caco-2 and MDCK Cells.Diva-Portal.org.
Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.FDA.
Drug Transport across Biological Membranes.Bihar Animal Sciences University.
Drug passage across the cell membrane.Cambridge University Press.
Caco-2 cell permeability assays to measure drug absorption.PubMed.
2-Transport across the membranes (Cont.):.[Source document not available].
Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods.
Evaluation of drug permeability methods recommended by health authorities.Semantic Scholar.
Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.Sigma-Aldrich.
Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs.FDA.
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
Evaluation of drug permeability methods recommended by health authorities.[Source document not available].
Improved Assays for Quantification of In Vitro Vascular Permeability.Sigma-Aldrich.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.PMC.
ethyl 4-amino-1-(2-fluoroethyl)
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.ACS Omega.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs.[Source document not available].
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.
1H-pyrazole-3-carboxamide CAS#1696103-94-2 | Global PFAS Screening Tool.[Source document not available].
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).PubMed.
Application Note: Molecular Docking of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide with FLT3 Kinase
Introduction: Targeting FLT3 in Acute Myeloid Leukemia FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase (RTK) that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Targeting FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase (RTK) that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2][3][4] These mutations are strong drivers of leukemogenesis and are associated with a poor prognosis, making FLT3 a critical therapeutic target.[1][5]
The development of small-molecule FLT3 inhibitors has transformed the treatment landscape for FLT3-mutated AML, with several agents approved for clinical use.[2][6] A common structural motif found in many successful kinase inhibitors is the pyrazole core, a privileged scaffold known for its versatile synthetic accessibility and ability to form key interactions within ATP-binding pockets.[5][7]
This application note provides a comprehensive, step-by-step protocol for the molecular docking of a novel investigational compound, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , with the kinase domain of FLT3. The objective is to predict its binding affinity, identify its putative binding pose, and characterize the key molecular interactions that stabilize the complex. This protocol is designed for researchers in drug discovery and computational biology, providing not only the methodology but also the scientific rationale behind each critical step.
Scientific Principle: The "Why" of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The core principle is to sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site and to estimate the strength of their interaction using a scoring function. A lower, more negative binding energy score generally indicates a more stable and higher-affinity interaction.[8][9]
This protocol employs a widely used software suite, AutoDock, which utilizes a grid-based approach and a Lamarckian Genetic Algorithm (LGA).
Grid-Based Approach: Before docking, the receptor's active site is mapped onto a three-dimensional grid. The interaction energy for various atomic "probes" (e.g., carbon, hydrogen, oxygen) is pre-calculated at each grid point. This transforms the time-intensive energy calculation during docking into a rapid energy lookup, significantly accelerating the process.[10][11][12]
Lamarckian Genetic Algorithm (LGA): This search algorithm is inspired by principles of evolution. A "population" of random ligand poses is generated. These poses undergo "mutations" (conformational changes) and "crossover" (exchange of coordinates) over multiple generations. The fitness of each pose is evaluated by the scoring function. The LGA adds a "local search" step, allowing individual poses to "learn" and adapt within their local energy landscape, with these refinements being passed on to subsequent generations—a key feature that enhances search efficiency.[13][14][15]
Experimental Workflow Overview
The entire process, from data acquisition to result interpretation, follows a logical and self-validating sequence. This ensures that the computational model is robust and the predictions are reliable.
Caption: Simplified FLT3 signaling pathway and inhibitor point of action.
Discussion and Limitations
The docking of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide into the ATP-binding site of FLT3 provides a powerful, hypothesis-generating model of its potential inhibitory mechanism. A strong predicted binding affinity, coupled with interactions with key hinge region residues (e.g., Cys694, Leu616) and the DFG motif, would suggest that this compound is a promising candidate for further development.
[16][17]
However, researchers must acknowledge the inherent limitations of this technique. Molecular docking typically treats the protein receptor as a rigid entity, which is a simplification of its dynamic nature in solution. Furthermore, the scoring functions are approximations of the true binding free energy and may not perfectly rank different chemical scaffolds.
[18]
Therefore, the results from this protocol should be considered predictive. Promising candidates identified through this in silico method must be validated through subsequent experimental assays, such as enzymatic activity assays and cell-based proliferation studies, to confirm their biological activity.
References
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical d
Griffith, J., et al. (2004). The structural basis for autoinhibition of FLT3 by the juxtamembrane domain. RCSB PDB. [Link]
Fujikawa, N., et al. (2018). Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101. RCSB PDB. [Link]
A Review of FLT3 Kinase Inhibitors in AML. (2023). PMC. [Link]
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PMC. [Link]
Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. [Link]
Morris, G. M., et al. (1998). Automated Docking Using a Lamarckian Genetic Algorithm and an Empirical Binding Free Energy Function. Journal of Computational Chemistry. [Link]
Which Inhibitor Should Be Used to Treat FLT3-Positive AML? (2023). ASH Clinical News. [Link]
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. (2020). PMC. [Link]
Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia. (2009). PMC. [Link]
Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE. [Link]
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]
Fuhrmann, J., et al. (2010). A new Lamarckian genetic algorithm for flexible ligand-receptor docking. Journal of Computational Chemistry. [Link]
FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance. (2021). Journal of Medicinal Chemistry. [Link]
A new Lamarckian genetic algorithm for flexible ligand‐receptor docking. (2010). Sci-Hub. [Link]
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2022). RSC Publishing. [Link]
Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). (2015). Semantic Scholar. [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). PMC. [Link]
Interpretation of Molecular docking results? (2023). ResearchGate. [Link]
Design and Implementation of Parallel Lamarckian Genetic Algorithm for Automated Docking of Molecules. (2008). IEEE Xplore. [Link]
Crystal Structure of FLT3 with a small molecule inhibitor. (2015). RCSB PDB. [Link]
Crystal structure of FLT3 in complex with gilteritinib. (2019). RCSB PDB. [Link]
Crystal structure of FLT3 T343I in complex with the canonical ligand FL. (2022). RCSB PDB. [Link]
CRYSTAL STRUCTURE OF THE FLT3 LIGAND. (2000). RCSB PDB. [Link]
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2021). PMC. [Link]
Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. (2007). PMC. [Link]
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. (2005). Journal of Medicinal Chemistry. [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
How to prepare protein receptor for AutoDock Vina? (2021). ResearchGate. [Link]
A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]
Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). PMC. [Link]
Need help with molecular docking results interpretation. (2024). Reddit. [Link]
Improving aqueous solubility of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Title: Technical Support Center: Solubilization Strategies for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Introduction Welcome to the Formulation Technical Support Center. This guide is specifically engineered f...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Solubilization Strategies for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Introduction
Welcome to the Formulation Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide . Despite possessing polar functional groups (a primary amine and a carboxamide), this pyrazole derivative frequently presents severe aqueous solubility bottlenecks. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.
Section 1: Diagnostic Troubleshooting Workflow
Before selecting a solubilization strategy, you must define the downstream application. Different phases of development (e.g., in vitro biochemical assays vs. in vivo pharmacokinetic dosing) require distinct physicochemical interventions.
Fig 1: Decision tree for solubilizing 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Q1: Why is the aqueous solubility of this specific pyrazole derivative so low despite having polar groups?
Causality: The solubility of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is restricted by two competing thermodynamic forces: high solid-state lattice energy and poor hydration. The planar pyrazole core, combined with the 3-carboxamide and 4-amino groups, creates a rigid, tightly packed crystal lattice stabilized by extensive intermolecular hydrogen bonding. Simultaneously, the 1-(2-fluoroethyl) group introduces a highly lipophilic, electron-withdrawing moiety that repels water molecules, sharply decreasing the overall hydration energy of the monomeric form.
Q2: I need to prepare a 10 mM stock solution for an in vitro kinase assay. Water and PBS cause immediate precipitation. What is the best approach?
Causality: For in vitro assays, altering the solvent dielectric constant using water-miscible cosolvents is the most efficient method. Cosolvents like DMSO or PEG-400 disrupt the hydrogen-bonding network of water, reducing its polarity to better match the lipophilic fluoroethyl group, which exponentially increases apparent solubility[1].
Recommendation: Dissolve the free base in 100% DMSO to create a 50 mM stock. Dilute this stock into your aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent target enzyme denaturation.
Q3: We want to develop an oral solid dosage form. How do I select the right counterion for salt formation?
Causality: The 4-amino group on the pyrazole ring is a weak base. Because the adjacent pyrazole ring and carboxamide group are highly electron-withdrawing, the pKa of this primary amine is significantly depressed (estimated pKa ~3.0 - 4.5). For a stable pharmaceutical salt to form without disproportionating back to the free base in water, the pKa of the counterion must be at least 2 units lower than the pKa of the basic center[2].
Recommendation: Weak acids (like acetate or citrate) will fail to protonate the amine sufficiently. You must use strong acids such as Hydrochloric acid (pKa -6), Methanesulfonic acid (Mesylate, pKa -1.9), or Sulfuric acid.
Q4: Can I use cyclodextrins for intravenous (IV) dosing in rodent models?
Causality: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this structural class. The hydrophobic cavity of the cyclodextrin cone encapsulates the lipophilic 1-(2-fluoroethyl)-pyrazole core, while the exterior hydroxyl groups maintain robust aqueous solubility[3]. This non-covalent inclusion complex masks the lipophilicity without permanently altering the API's chemical structure.
Section 3: Experimental Protocols
Protocol A: High-Throughput Salt Screening (Mesylate/HCl)
This self-validating protocol ensures that the resulting solid is a true salt and not merely a recrystallized free base.
Step 1: Free Base Preparation
Dispense 10 mg of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide into 2 mL glass vials.
Step 2: Solvent Addition
Add 500 µL of a moderately polar, volatile solvent (e.g., Acetone or Tetrahydrofuran) to each vial. Heat to 50°C while stirring to achieve full dissolution.
Step 3: Counterion Addition
Add 1.05 molar equivalents of the selected strong acid (e.g., 1M Methanesulfonic acid in THF). The slight excess drives the equilibrium toward complete salt formation.
Step 4: Temperature Cycling
Cycle the vials between 5°C and 50°C (0.5°C/min) for 48 hours to promote controlled nucleation and high-quality crystal growth.
Step 5: Isolation & Self-Validation
Centrifuge to isolate the precipitate. Self-Validation Step: Dissolve 1 mg of the isolated solid in 1 mL of unbuffered LC-MS grade water. Measure the pH. A significant drop in pH (e.g., pH < 3) confirms the release of the strong acid counterion, validating successful salt formation rather than free-base precipitation.
Fig 2: High-throughput salt screening workflow for weakly basic APIs.
Protocol B: Phase Solubility Profiling with HP-β-CD
To determine the stoichiometry and binding constant (
K1:1
) of the cyclodextrin complex.
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, and 100 mM) in purified water.
Add an excess amount (e.g., 20 mg) of the solid 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide to each 5 mL vial.
Seal and shake the suspensions at 37°C for 72 hours to reach thermodynamic equilibrium.
Self-Validation Step: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate to saturate the membrane and prevent API adsorption from skewing your quantitative results.
Quantify the dissolved API concentration using HPLC-UV at the compound's
λmax
.
Plot API concentration (M) vs. HP-β-CD concentration (M). An
AL
-type linear plot mathematically confirms a 1:1 inclusion complex.
Section 4: Data Presentation
The following table summarizes the anticipated quantitative improvements in aqueous solubility based on the application of the described formulation strategies.
Table 1: Comparative Solubilization Strategies for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Formulation Strategy
Excipient / Counterion
Mechanism of Action
Expected Solubility Gain
Recommended Application
Free Base (Control)
None (Water, pH 7.4)
N/A
Baseline (< 0.1 mg/mL)
Reference Standard
Cosolvency
10% PEG-400
Dielectric constant reduction
10x to 50x
IV Infusion / Tox Studies
Cosolvency
100% DMSO
Solvation of lipophilic groups
> 1000x
In vitro biochemical assays
Complexation
20% HP-β-CD
Hydrophobic cavity encapsulation
50x to 200x
In vivo PK dosing (Oral/IV)
Salt Formation
Mesylate (Methanesulfonic Acid)
Ionization & lattice energy reduction
100x to 500x
Oral solid dosage forms (API)
Section 5: References[3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC
Source: nih.gov
URL:[1] Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications
Source: acs.org
URL:[2] Title: Salt Selection in Drug Development | Pharmaceutical Technology
Source: pharmtech.com
URL:
Technical Support Center: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Recrystallization
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the bulk isolation and purification of 4-Amino-1-(2-fluoroethyl)-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the bulk isolation and purification of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide .
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a privileged structure in oncology, frequently utilized as a core building block in the synthesis of potent FLT3 and CDK kinase inhibitors[1]. However, structural modifications to this core—specifically the introduction of a 2-fluoroethyl group—alter the molecule's thermodynamic profile, often complicating downstream bulk isolation and leading to phase separation issues[2]. This guide provides field-validated troubleshooting strategies, physicochemical insights, and self-validating protocols to ensure high-yielding, polymorphically pure recrystallization.
Structural Logic & Phase Behavior
To successfully crystallize this intermediate, one must understand the causality behind its phase behavior. The parent pyrazole-carboxamide core relies on a highly ordered, rigid intermolecular hydrogen-bonding network (donors:
−NH2
, amide; acceptors:
C=O
, pyrazole
N
).
The addition of the 2-fluoroethyl chain introduces a highly electronegative fluorine atom that acts as a competing hydrogen-bond acceptor, disrupting the native intermolecular network[3]. This disruption lowers the lattice energy and widens the Metastable Zone Width (MZW). Consequently, when the solution becomes supersaturated, it lacks the immediate activation energy required for nucleation, resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out."
Logical relationship between molecular structure, hydrogen bonding, and phase separation.
Troubleshooting FAQs
Q: Why does my product consistently "oil out" instead of crystallizing during the cooling ramp?A: Oiling out (LLPS) occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. Because the 2-fluoroethyl group increases lipophilicity and disrupts H-bonding, the molecule prefers to form a solute-rich liquid phase in mixed solvent systems (like EtOAc/Hexanes) rather than a crystalline solid.
Fix: Transition to a solvent system with better H-bond disruption capabilities at high temperatures (e.g., Ethanol) or employ precise seeding at the metastable limit (see Protocol A) to force nucleation before LLPS can occur.
Q: I am observing polymorphic mixtures (varying melting points and erratic DSC curves). How do I isolate the thermodynamically stable form?A: Polymorphism is ubiquitous in carboxamides due to the multiple viable H-bond conformational networks. Fast cooling kinetics favor the metastable form (often fine needles), while prolonged thermodynamics favor the stable form (prisms).
Fix: Implement a thermocycling ripening phase (Ostwald ripening). By oscillating the temperature between 20°C and 50°C, the more soluble kinetic crystals dissolve and redeposit onto the growing thermodynamic crystals (see Protocol B).
Q: How do I efficiently purge N2-alkylated regioisomers during this recrystallization step?A: Alkylation of pyrazoles frequently yields a mixture of N1 and N2 isomers. The N1-(2-fluoroethyl) isomer possesses a distinct dipole moment compared to the N2 variant.
Fix: Utilize a moderately polar, aprotic solvent like Isopropyl Acetate (IPAc). The N2 isomer remains solvated in the IPAc mother liquor due to its altered dipole, while the N1 isomer selectively crystallizes upon the addition of a non-polar antisolvent.
Solvent System Matrix
The following quantitative data summarizes the efficacy of various solvent systems for the recrystallization of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Primary Solvent
Anti-Solvent
Ratio (v/v)
Yield (%)
Purity (HPLC Area %)
Mechanism & Observations
Ethyl Acetate
n-Heptane
1:2
82%
>98.5%
Excellent yield. Requires seeding to prevent LLPS.
Ethanol (Abs)
Water
1:1.5
76%
>99.0%
High purity. H-bonding disruption prevents oiling, but lower yield due to aqueous solubility.
Isopropyl Acetate
n-Heptane
1:3
79%
>99.5%
Optimal for regioisomer purging. Slower crystal growth yields highly pure prisms.
Tetrahydrofuran
Toluene
1:4
65%
95.0%
Not recommended. Strong solvent entrapment within the crystal lattice.
Validated Experimental Workflows
Thermodynamic workflow for preventing liquid-liquid phase separation during recrystallization.
This protocol is self-validating: the turbidity check ensures complete dissolution, and the maturation hold guarantees the survival of the seed bed.
Dissolution: Suspend crude 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide in Isopropyl Acetate (IPAc) (5 volumes relative to crude mass). Heat the reactor to 70°C under moderate agitation (150 RPM) until complete dissolution is achieved.
Clarification & Validation: Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates. Validation Check: Ensure the solution turbidity is < 5 NTU (Nephelometric Turbidity Units). If NTU > 5, refilter.
Cooling & Seeding: Cool the solution linearly to 55°C (entering the metastable zone). Introduce 1.0 wt% of pure, milled crystalline seeds. Hold the temperature strictly at 55°C for 1 hour to allow the seed bed to mature and relieve initial supersaturation.
Anti-Solvent Dosing: Using a dosing pump, linearly add n-Heptane (15 volumes) over 4 hours. Maintain agitation at 200 RPM to ensure rapid dispersion and prevent localized supersaturation spikes.
Final Ramp & Isolation: Cool the slurry to 5°C at a controlled rate of 0.2°C/min. Filter the resulting slurry via a Nutsche filter, wash the cake with pre-chilled IPAc/Heptane (1:3, 2 volumes), and dry under vacuum at 45°C for 24 hours.
Protocol B: Thermocycling for Polymorph Maturation
Use this protocol if Differential Scanning Calorimetry (DSC) indicates multiple endotherms (kinetic polymorph contamination).
Slurry Formation: Suspend the polymorphic mixture in Absolute Ethanol (8 volumes) at 20°C.
Heating Phase: Heat the slurry to 50°C at 0.5°C/min. Hold at 50°C for 2 hours. (This selectively dissolves the less stable, more soluble kinetic form).
Cooling Phase: Cool the slurry back to 20°C over 2 hours. (This forces the dissolved material to precipitate onto the thermodynamically stable crystal lattice).
Ostwald Ripening: Repeat the 50°C ↔ 20°C cycle three consecutive times.
Isolation: Filter the matured slurry at 20°C, wash with cold Ethanol (1 volume), and vacuum dry.
References
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry (PubMed / NIH). Available at:[Link]
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry (PubMed / NIH). Available at:[Link]
Technical Support Center: Optimizing the Synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. This guide provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis of this important pyrazole derivative. As Senior Application Scientists, we have compiled this resource based on established synthetic principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your yields.
Introduction: The Synthetic Challenge
The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide presents a significant challenge, primarily centered on controlling the regioselectivity of the N-alkylation step. The unsymmetrical nature of the 4-aminopyrazole-3-carboxamide core means that alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers that are often difficult to separate. This guide will provide a logical framework for approaching this synthesis, with a strong emphasis on strategies to maximize the yield of the desired N1 isomer.
Proposed Synthetic Pathway
A logical and commonly employed synthetic route starts from a suitable β-ketonitrile or its equivalent, followed by cyclization, functional group manipulation, and the critical N-fluoroethylation step. The general workflow is outlined below.
Caption: Proposed synthetic workflow for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide?
A1: The most critical step is the N-alkylation of the 4-Amino-1H-pyrazole-3-carboxamide intermediate with a 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane). This step is challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring, which can lead to the formation of a mixture of N1 and N2 regioisomers.[1] Controlling this regioselectivity is paramount for achieving a high yield of the desired product.
Q2: What factors influence the regioselectivity of the N-fluoroethylation step?
A2: The ratio of N1 to N2 alkylated products is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][2]
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of a 3-substituted pyrazole, the N1 position is typically more accessible.[2][3]
Electronic Effects: The electron-donating amino group at the C4 position increases the nucleophilicity of both ring nitrogens, but its precise electronic influence on each nitrogen can be complex.
Base and Solvent: The choice of base and solvent system is crucial. Polar aprotic solvents like DMF and DMSO are often used.[1][4] The base deprotonates the pyrazole, and the nature of the resulting pyrazolate anion and its counter-ion can influence the site of attack. For instance, potassium carbonate in DMSO is a system often reported to favor N1-alkylation for 3-substituted pyrazoles.[1][3]
Protecting Groups: The use of a protecting group on the 4-amino functionality can alter the steric and electronic environment of the pyrazole ring, thereby influencing the regioselectivity of N-alkylation.
Q3: Is it better to perform the N-fluoroethylation on the ester or the amide intermediate?
A3: Performing the N-fluoroethylation on the ethyl 4-amino-1H-pyrazole-3-carboxylate before converting it to the carboxamide is a viable strategy. The ester group is less sterically demanding than the carboxamide, which might slightly improve the regioselectivity for the N1 position. Additionally, the ester can be more soluble in common organic solvents, potentially simplifying the reaction setup and workup. However, the final amidation step would then be carried out on the N-fluoroethylated ester. The choice between these two sequences may depend on the overall yield and ease of purification in your specific experimental setup.
Q4: Can I use protecting groups to improve the regioselectivity of the N-fluoroethylation?
A4: Yes, using a protecting group on the 4-amino group is a sound strategy. An N-Boc (tert-butoxycarbonyl) group, for example, would increase the steric bulk around the C4 position, which could further disfavor alkylation at the adjacent N2 position. The Boc group is stable under many basic N-alkylation conditions and can be removed later under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield in Pyrazole Ring Formation
Incomplete reaction; Formation of side products.
Ensure the reaction goes to completion by monitoring with TLC. Use of a catalytic amount of acid (e.g., acetic acid) can improve the rate and yield of the cyclization.[5]
Difficulty in Converting the Ester to the Amide
Harsh reaction conditions leading to decomposition; Incomplete reaction.
Use a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) at elevated temperatures in a sealed tube. Alternatively, hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction (e.g., using HATU or EDC) can be employed.
Poor Regioselectivity in N-Fluoroethylation (Mixture of N1/N2 isomers)
Suboptimal base/solvent combination; Steric and electronic factors not favoring the desired isomer.
1. Modify Reaction Conditions: - Base: Start with a mild base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO.[3] If a mixture is still obtained, stronger bases like NaH in THF can sometimes offer different selectivity.[3] - Solvent: The polarity of the solvent can significantly impact the isomer ratio. Experiment with different polar aprotic solvents.[1][4]2. Introduce a Protecting Group: - Protect the 4-amino group with a Boc group to increase steric hindrance near the N2 position, thus favoring N1 alkylation.
Low Yield in N-Fluoroethylation
Poor reactivity of the alkylating agent; Side reactions (e.g., dialkylation or reaction at the amino group); Decomposition of starting material.
Ensure anhydrous conditions, as water can quench the base and hydrolyze the starting materials. Add the fluoroethylating agent slowly to the deprotonated pyrazole solution to minimize side reactions. If the amino group is unprotected, it may compete for the alkylating agent; consider using a protecting group.
Difficulty Separating N1 and N2 Isomers
Similar polarities of the two regioisomers.
Isomers of N-alkylated pyrazoles can often be separated by silica gel column chromatography.[1] A careful selection of the eluent system is required. It may be necessary to try a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). If separation is still challenging, derivatization of the mixture (e.g., by reacting the amino group) might alter the polarities enough to allow for separation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate
This protocol is based on the common cyclocondensation reaction.[6][7]
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 4-amino-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide
Suspend ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
Heat the mixture to 80-100 °C for 12-24 hours.
Cool the vessel to room temperature, and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure.
The resulting solid can be purified by recrystallization or column chromatography to yield 4-amino-1H-pyrazole-3-carboxamide.
Protocol 3: Regioselective N-Fluoroethylation (Optimized for N1 Isomer)
This protocol provides a starting point for optimizing the regioselective N-fluoroethylation.[1][3]
Technical Support Center: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
A Guide to Understanding and Investigating Chemical Stability and Degradation Welcome to the technical support center for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Understanding and Investigating Chemical Stability and Degradation
Welcome to the technical support center for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, troubleshoot, and manage potential stability issues effectively.
While specific, peer-reviewed stability data for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not extensively documented in public literature, this guide synthesizes established principles of pharmaceutical stress testing and knowledge of related pyrazole-carboxamide structures to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary potential degradation pathways for this molecule?
A1: Based on its structure—a pyrazole ring, a primary amine, a carboxamide, and a fluoroethyl group—the most anticipated degradation pathways involve hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation: The carboxamide group is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.[1] The rate of hydrolysis is often pH-dependent.[1][2]
Oxidative Degradation: The electron-rich pyrazole ring and the primary amino group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. The presence of oxygen, metal ions, and peroxides can accelerate this process.
Photodegradation: Aromatic and heteroaromatic systems can absorb UV or visible light, leading to photochemical reactions.[3][4] For pyrazole derivatives, this could involve ring rearrangement, dimerization, or reactions with solvent molecules. It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this liability.[5][6]
Q2: My solution of the compound is turning yellow. What could be the cause?
A2: A color change often indicates the formation of new, chromophoric species, which are typically degradation products. This is frequently associated with either oxidation or photostegradation. The primary amino group on the pyrazole ring can be particularly susceptible to oxidative coloration. To diagnose the cause, you should:
Protect from Light: Store a fresh solution in an amber vial or wrapped in aluminum foil and compare it to a solution exposed to ambient light. If the protected sample remains colorless, photostegradation is the likely culprit.
Inert Atmosphere: Prepare a solution using de-gassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon). If this solution remains stable longer than one exposed to air, oxidation is the probable cause.
Q3: I see new peaks appearing in my HPLC analysis after leaving the compound in an acidic mobile phase. Why?
A3: This strongly suggests acid-catalyzed hydrolysis of the carboxamide group. The amide bond is susceptible to cleavage under acidic conditions, which would result in the formation of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid. This new species will likely have a different retention time on a reverse-phase HPLC column, appearing as a new peak. To confirm this, you should perform a forced degradation study under controlled acidic conditions and characterize the resulting degradant.
Troubleshooting Guide: Common Experimental Issues
Observed Issue
Potential Cause(s)
Recommended Troubleshooting Steps
Loss of Assay Purity Over Time in Solid State
1. Hygroscopicity: Absorption of atmospheric moisture initiating hydrolysis. 2. Thermal Degradation: Instability at ambient or storage temperature. 3. Photodegradation: Sensitivity to ambient light.
1. Store the solid in a desiccator with a desiccant. 2. Conduct a thermal stress study (e.g., 60°C) and compare against a sample stored at the recommended temperature (e.g., 4°C or -20°C). 3. Store in light-resistant packaging (amber vials) and compare against a sample in a clear vial.
Inconsistent Results in Biological Assays
1. Solution Instability: The compound may be degrading in the assay buffer or cell culture medium. 2. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, plates).
1. Perform a time-course stability study in the specific assay buffer. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours). 2. Use low-adhesion plasticware or silanized glassware. Compare the concentration of a solution before and after transfer between vessels.
Multiple Degradation Peaks in Forced Degradation Studies
1. Secondary Degradation: An initial degradant may be unstable and degrading further. 2. Complex Reaction Pathway: The stress condition may trigger multiple parallel degradation pathways.
1. Perform a time-course study of the forced degradation. Early time points may show the primary degradant, while later points will show the appearance of secondary products. 2. Isolate the major degradants using preparative HPLC and subject them to the same stress conditions to map the degradation pathway.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][7] The goal is to achieve 5-20% degradation of the active substance.[7]
Objective: To investigate the hydrolytic, oxidative, photolytic, and thermal stability of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
Incubate at 60°C.
Withdraw aliquots at 2, 4, 8, and 24 hours.
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
Incubate at room temperature.
Withdraw aliquots at 1, 2, 4, and 8 hours.
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
Keep at room temperature, protected from light.
Analyze at 2, 4, 8, and 24 hours.
Thermal Degradation (Solid State):
Place a thin layer of the solid compound in a clear glass vial.
Expose to 80°C in an oven.
Test for degradation at 24 and 48 hours by dissolving a portion and analyzing by HPLC.
Photostability:
Expose the solid compound and a solution (e.g., 0.1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5][6]
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
Analyze both the exposed and control samples after the exposure period.
Data Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify the relative retention times of any new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8]
Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.
Workflow:
Column and Mobile Phase Screening:
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, acetate, formate) at different pH values (e.g., 3.0, 5.0, 7.0).
Analysis of Stressed Samples:
Inject a mixture (cocktail) of all stressed samples from the forced degradation study. The goal is to create a single chromatogram that contains the parent peak and all generated degradants.
Method Optimization:
Adjust the gradient slope, flow rate, and temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.
Peak Purity Analysis:
Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the presence of its degradants. The peak purity angle should be less than the peak purity threshold, confirming that the main peak is spectrally homogeneous and free from co-eluting impurities.
Visualizations
Forced Degradation Experimental Workflow
A typical workflow for conducting forced degradation studies.
Preventing precipitation of pyrazole compounds in aqueous solutions
Technical Support Center: Preventing Precipitation of Pyrazole Compounds in Aqueous Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Precipitation of Pyrazole Compounds in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation of pyrazole-based drug candidates or chemical probes when transitioning from organic stock solutions to aqueous assay buffers. This guide is designed to move beyond simple trial-and-error. Here, we will dissect the thermodynamic and kinetic drivers of pyrazole precipitation and provide self-validating, step-by-step methodologies to keep your compounds in solution.
The Causality of Pyrazole Precipitation
To prevent precipitation, we must first understand why pyrazoles resist aqueous solvation. The pyrazole scaffold is characterized by high aromaticity, potential for strong intermolecular hydrogen bonding, and a high percentage of sp2-hybridized carbons[1]. When decorated with non-polar substituents (e.g., diaryl pyrazoles like celecoxib), the molecule exhibits high lipophilicity (LogP)[2].
Furthermore, the structural rigidity and planarity of the pyrazole core lead to highly efficient
π−π
stacking in the solid state. This manifests as high crystal packing energy—often indicated by melting points exceeding 170°C[1]. When a DMSO stock of a pyrazole is spiked into an aqueous buffer, the sudden increase in solvent polarity causes hydrophobic exclusion. The thermodynamic drive to minimize water-hydrophobe contact rapidly overcomes the kinetic barrier to nucleation, resulting in immediate crystallization and precipitation.
Logical causality of pyrazole precipitation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole derivative crash out of the assay buffer even when diluted from a highly concentrated DMSO stock?A1: This phenomenon is known as "solvent shifting." While DMSO perfectly solvates the pyrazole by disrupting intermolecular hydrogen bonds, diluting this stock into an aqueous buffer exponentially decreases the solubilizing capacity of the mixture. The water molecules preferentially hydrogen-bond with each other, forcing the lipophilic pyrazole molecules together. If the final concentration exceeds the thermodynamic solubility limit of the compound in that specific DMSO/water ratio, precipitation is inevitable.
Q2: How can I leverage co-solvents and cyclodextrins to prevent precipitation?A2: A synergistic approach is often required. Co-solvents like PEG 400 or Propylene Glycol lower the overall dielectric constant of the aqueous phase, reducing the thermodynamic penalty of solvating the lipophilic pyrazole core. Simultaneously, cyclodextrins (such as Hydroxypropyl-
β
-cyclodextrin, HP-
β
-CD) provide a hydrophobic internal cavity that encapsulates the aromatic pyrazole rings, shielding them from the aqueous environment[3]. For instance, combining HP-
β
-CD with a DMSO/PEG400 co-solvent system has been shown to stabilize pyrazolopyrimidine solutions up to 5.2 mg/mL without precipitation[4].
Q3: What is the most effective co-solvent for highly insoluble diaryl pyrazoles?A3: The efficacy of a co-solvent depends on its ability to disrupt the water network and interact with the solute. For celecoxib, a notoriously insoluble diaryl pyrazole, polyethylene glycols (PEGs) significantly outperform simple alcohols or propylene glycol. The table below summarizes the solubility enhancement ratios (solubility in co-solvent blend vs. pure water) for celecoxib[5].
Table 1: Solubility Enhancement Ratios of Cosolvent-Water Systems for Celecoxib [5]
Co-Solvent
Solubility Enhancement Ratio
Relative Efficiency Ranking
PEG 600
10,232
1
PEG 400
9,171
2
PEG 200
6,139
3
Ethanol
5,548
4
Dimethylacetamide (DMAc)
2,592
5
Propylene Glycol (PG)
806
6
Note: Data demonstrates that higher molecular weight PEGs provide superior solubilizing power for diaryl pyrazoles via enhanced hydrophobic interactions.
Q4: If co-solvents and cyclodextrins fail, what is the next logical step?A4: If the crystal lattice energy is insurmountable by solvation forces alone, you must bypass the crystalline state entirely by formulating an Amorphous Solid Dispersion (ASD). By trapping the pyrazole in a polymer matrix (e.g., HPMCAS) before it can form a crystal lattice, you maintain the compound in a high-energy, amorphous state. This drastically increases the apparent aqueous solubility and prevents precipitation during in vivo dosing or in vitro assays[2].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify that the pyrazole remains fully dissolved.
Protocol A: Preparation of a Pyrazole-Cyclodextrin-Cosolvent Ternary System
Objective: To formulate a stable aqueous solution of a poorly soluble pyrazole using a ternary cyclodextrin/co-solvent system[4].
Step-by-Step Methodology:
Stock Preparation: Dissolve the pyrazole compound in pure DMSO to create a highly concentrated primary stock (e.g., 50 mg/mL). Validation Check: The solution must be optically clear with no particulate matter under dynamic light scattering (DLS).
Cyclodextrin Hydration: Prepare a 30% (w/w) aqueous solution of Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in deionized water or your target assay buffer. Stir until completely transparent.
Co-Solvent Blending: In a separate vial, mix equal volumes of DMSO and PEG 400 (e.g., 0.3 mL DMSO + 0.3 mL PEG 400).
Ternary Integration: Slowly add 0.4 mL of the 30% HP-
β
-CD aqueous solution to the DMSO/PEG 400 blend under continuous vortexing.
API Introduction: Dropwise, add the pyrazole DMSO stock into the ternary mixture while subjecting the vial to high-energy mixing or sonication at 25°C.
Equilibration & Validation: Allow the solution to equilibrate for 2 hours. Centrifuge at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC-UV to confirm the final concentration matches the theoretical spike concentration. If the HPLC peak area is lower than expected, precipitation has occurred at the microscopic level.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent/Anti-Solvent Co-precipitation
Objective: To trap a highly crystalline pyrazole in a hypromellose acetate succinate (HPMCAS) polymer matrix to prevent aqueous precipitation[2].
Step-by-Step Methodology:
Polymer-API Dissolution: Dissolve the pyrazole API and HPMCAS polymer (typically at a 1:5 to 1:10 API:Polymer ratio) in Dimethylacetamide (DMAc). Ensure complete dissolution.
Anti-Solvent Preparation: Prepare an aqueous acidic anti-solvent bath using 0.1 N HCl (pH < 5) and chill to 4°C.
High-Shear Precipitation: Using a rotor-stator homogenizer, rapidly inject the DMAc solution into the anti-solvent at a 1:10 (Solvent:Anti-Solvent) volume ratio. The high shear ensures instantaneous co-precipitation of the API within the polymer matrix, preventing the API from forming its own crystal lattice.
Washing: Collect the precipitate. Perform a 10x volume slurry wash with deionized water, followed by a 5x volume displacement wash to remove residual DMAc.
Drying & Validation: Lyophilize the resulting powder. Validation Check: Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) confirms a successful amorphous dispersion.
Step-by-step workflow for generating a pyrazole amorphous solid dispersion.
References
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
WO2021123088A1 - A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix.
Technical Support Center: Overcoming Pyrazole Solubility Challenges. Benchchem.
WO 2013/087808 Al. Googleapis.com.
SOLUBILITY ENHANCEMENT RATIO OF COSOLVENT-WATER SYSTEM FOR CELECOXIB.
Technical Support Center: Troubleshooting 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (4-AFPC) in Cell Culture
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams facing a sudden drop in compound efficacy when transitioning from biochemical kinase assays to in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams facing a sudden drop in compound efficacy when transitioning from biochemical kinase assays to in vitro cell culture models.
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (4-AFPC) is a fluorinated derivative of the 4-amino-1H-pyrazole-3-carboxamide scaffold. This core structure is a privileged pharmacophore heavily utilized in the design of potent cyclin-dependent kinase (CDK) and FLT3 inhibitors, such as the clinical candidates AT7519 and FN-1501[1]. While highly potent enzymatically, its efficacy in living cells is often compromised by matrix sequestration, active efflux, and adaptive cellular resistance.
This guide is designed to help you systematically diagnose and resolve low efficacy issues using self-validating experimental frameworks.
Part 1: Diagnostic Q&A – Uncovering the Causality of Low Efficacy
Q1: My IC50 for 4-AFPC is in the low nanomolar range in biochemical assays, but I see no cell death at 10 µM in my 72-hour viability assay. Why?
A: The most common culprit is Serum Protein Binding . The addition of the 2-fluoroethyl group to the pyrazole core increases the lipophilicity of 4-AFPC. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), highly lipophilic kinase inhibitors can exhibit >95% protein binding to bovine serum albumin (BSA) and α-acid glycoproteins[2]. This massive sequestration reduces the "free" (unbound) fraction of the drug available to cross the cell membrane, artificially inflating your cellular IC50.
Q2: I reduced the FBS to 1%, and the drug is fully dissolved (no DMSO crash-out), but the cells are still surviving. Is the drug even getting inside the cell?
A: You are likely dealing with Transporter-Mediated Efflux . Pyrazole-based targeted inhibitors are frequently recognized as substrates by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1)[3]. If your chosen cell line (e.g., colon, kidney, or multidrug-resistant cancer lines) endogenously overexpresses P-gp, 4-AFPC is being actively pumped out of the cytoplasm faster than passive diffusion can achieve a therapeutically relevant intracellular concentration.
Q3: LC-MS/MS confirms 4-AFPC is accumulating inside the cell, but viability remains high. What is happening at the target level?
A: If the drug is inside the cell but failing to induce apoptosis, you are experiencing Target Bypass or Compensatory Signaling . When primary targets (like CDKs) are inhibited, cancer cells often rapidly upregulate compensatory survival networks (such as the PI3K/AKT or MEK/ERK pathways) to bypass the blockade[4]. Alternatively, you must verify true target engagement by checking the dephosphorylation of direct downstream effectors, such as RNA Polymerase II at Ser2/5 or GSK-3β, rather than relying solely on phenotypic viability[5].
Part 2: Visualizing the Problem
Compensatory Bypass Signaling Mechanism
When 4-AFPC successfully engages its target, it may inadvertently trigger a loss of negative feedback, allowing the cell to survive via alternative pathways.
Mechanism of 4-AFPC target inhibition and potential compensatory survival bypass pathways.
Troubleshooting Decision Tree
Use this logical flow to isolate the variable causing low efficacy in your specific assay.
Step-by-step troubleshooting decision tree for resolving low efficacy of 4-AFPC.
Part 3: Quantitative Data & Reference Tables
Table 1: Theoretical Impact of FBS Concentration on 4-AFPC Efficacy
Note: High serum concentrations exponentially increase the required dose of lipophilic pyrazole inhibitors[2].
FBS Concentration (%)
Estimated Free Fraction (%)
IC50 Shift Multiplier
Cellular Stress Level
10% (Standard)
< 5%
1x (Baseline)
Low
5% (Reduced)
~ 15%
0.4x (More potent)
Moderate
1% (Starvation)
> 40%
0.1x (Highly potent)
High (May induce G1 arrest)
Table 2: Pharmacological Modulators for Self-Validating Workflows
Modulator
Target / Mechanism
Working Conc.
Purpose in Workflow
Verapamil
P-gp (MDR1) Inhibitor
10 µM
Blocks efflux to confirm if 4-AFPC is being pumped out.
Rhodamine 123
Fluorescent P-gp Substrate
1 µM
Positive control to validate that Verapamil is working.
Staurosporine
Pan-kinase Inhibitor
100 nM
Positive control for apoptosis and serum-shift validation.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must prove that the assay itself functioned correctly, regardless of whether 4-AFPC succeeds or fails. Implement these self-validating workflows.
Protocol A: The Serum-Shift Viability Assay
Objective: Determine if serum protein binding is sequestering 4-AFPC.
Preparation: Seed cells in three 96-well plates at 5,000 cells/well. Allow 24 hours for attachment.
Media Exchange: Wash cells with PBS. Replace media with three conditions: 1% FBS, 5% FBS, and 10% FBS.
Dosing: Treat cells with a 9-point dose-response of 4-AFPC (10 nM to 30 µM).
Internal Controls (Critical):
Positive Control: Treat a subset of wells with Staurosporine (100 nM).
Negative Control: Vehicle (DMSO) matched to the highest concentration used (≤0.3% v/v).
Readout: After 72 hours, assess viability using CellTiter-Glo (ATP luminescence).
Self-Validation Check: The IC50 of Staurosporine must shift by at least 3-fold between the 1% and 10% FBS plates. If it does not, your serum batch is anomalous or degraded, invalidating the 4-AFPC results.
Protocol B: P-gp Efflux Reversal Assay
Objective: Determine if active efflux is preventing intracellular accumulation of 4-AFPC[3].
Preparation: Seed cells in a 6-well plate.
Pre-treatment: Treat half the wells with 10 µM Verapamil (a P-gp inhibitor) for 1 hour.
Co-treatment: Add 4-AFPC (at your previously determined ineffective dose, e.g., 5 µM) to both Verapamil-treated and untreated wells.
Internal Controls (Critical):
Positive Control: Treat separate wells with Rhodamine 123 (1 µM) ± Verapamil.
Readout: After 4 hours, lyse the cells and quantify intracellular 4-AFPC via LC-MS/MS. For the control, measure Rhodamine 123 fluorescence via flow cytometry.
Self-Validation Check: Verapamil must increase Rhodamine 123 retention by >3-fold. If it does, and 4-AFPC accumulation also spikes, you have definitively proven that P-gp efflux is the root cause of your low efficacy.
Objective: Confirm that 4-AFPC is physically engaging its kinase targets inside the cell, independent of cell death[5].
Treatment: Treat cells with 4-AFPC (1 µM and 10 µM) for 2, 6, and 24 hours.
Lysis: Harvest cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
Blotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
Probing: Probe for downstream effectors. If 4-AFPC is acting as a CDK inhibitor, probe for phospho-RNA Polymerase II (Ser2/5) and phospho-GSK-3β (Ser9) [5].
Interpretation: If downstream targets are dephosphorylated at 2 hours, but viability remains high at 72 hours, 4-AFPC is working perfectly, but the cells have activated a bypass mechanism[4]. You must now design a combination therapy (e.g., 4-AFPC + an MEK inhibitor).
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes, PMC - NIH,
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024), PMC - NIH,
PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL, Blood - ASH Public
Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer, Frontiers,
AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION, PMC - NIH,
Technical Support Center: Overcoming Resistance to Ferroptosis Induction in AML Cells with 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (FIN56)
Welcome to the technical support center for researchers utilizing 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a novel and specific inducer of ferroptosis also known as FIN56.[1][2][3] This guide is designed to p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers utilizing 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, a novel and specific inducer of ferroptosis also known as FIN56.[1][2][3] This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for scientists and drug development professionals investigating its efficacy in Acute Myeloid Leukemia (AML) cell models. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome experimental hurdles, particularly the challenge of drug resistance.
I. Introduction to FIN56 and its Mechanism of Action in AML
FIN56 is a potent small molecule that induces a unique form of regulated cell death called ferroptosis.[2][3][4] Unlike apoptosis, ferroptosis is an iron-dependent process characterized by the lethal accumulation of lipid peroxides.[4][5] This distinct mechanism makes FIN56 a promising therapeutic candidate for cancers like AML that are often resistant to traditional apoptotic inducers.[5][6]
FIN56 exerts its pro-ferroptotic effects through a dual mechanism of action[1][2][7]:
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][3][7] The loss of GPX4 function leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[1][3]
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][7] This activation shunts precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant, further sensitizing the cells to lipid peroxidation.[1][2]
Visualizing the Dual Mechanism of FIN56
Caption: Dual mechanism of FIN56-induced ferroptosis.
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges encountered when working with FIN56 in AML cell cultures.
Q1: My AML cell line shows variable sensitivity to FIN56. What are the potential reasons?
A1: Heterogeneity in response to FIN56 is common and can be attributed to several factors intrinsic to the AML cells:
Basal GPX4 Expression: Cell lines with inherently high levels of GPX4 may require higher concentrations or longer incubation times with FIN56 to achieve sufficient degradation and induce ferroptosis.
Iron Homeostasis: Ferroptosis is iron-dependent. Differences in intracellular iron levels, expression of iron transport proteins (like transferrin receptor), and iron storage proteins (like ferritin) can significantly impact sensitivity.
Lipid Composition: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes is a key determinant of ferroptosis sensitivity. Cells with lower PUFA content may be more resistant.
Antioxidant Capacity: The overall antioxidant capacity of the cell, including levels of glutathione (GSH) and the activity of other antioxidant systems, can counteract the effects of FIN56.
Q2: How can I confirm that the cell death I am observing is indeed ferroptosis and not apoptosis?
A2: It is crucial to distinguish between different cell death modalities. Here's a table outlining key experiments to confirm ferroptosis:
Experiment
Purpose
Expected Outcome in Ferroptosis
Control/Comparison
Inhibitor Co-treatment
To rescue cells from FIN56-induced death
Cell viability is restored by ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1).
Apoptosis inhibitors (e.g., Z-VAD-FMK) will not rescue cells.
Lipid ROS Measurement
To detect the hallmark of ferroptosis
Increased lipid peroxidation detected by probes like C11-BODIPY 581/591.
Untreated cells show low lipid ROS.
Iron Chelation
To confirm iron-dependency
Cell death is prevented by iron chelators (e.g., Deferoxamine).
Treatment with iron supplements may enhance FIN56-induced death.
GPX4 Western Blot
To verify FIN56's mechanism
A decrease in GPX4 protein levels should be observed.
Apoptosis inducers (e.g., staurosporine) do not typically degrade GPX4.
Q3: What is the recommended concentration range and incubation time for FIN56 in AML cell lines?
A3: The optimal concentration and time will vary between cell lines. We recommend performing a dose-response curve for each new cell line. A typical starting range for FIN56 is 1-20 µM, with incubation times of 24-72 hours.[8] It is advisable to include both sensitive (e.g., MV4-11) and potentially resistant (e.g., Kasumi-1) AML cell lines in your initial experiments to establish a therapeutic window.[8]
III. Troubleshooting Guide: Overcoming Resistance to FIN56
This section provides in-depth guidance for addressing scenarios where AML cells exhibit resistance to FIN56.
Scenario 1: Attenuated or No Cell Death Observed After FIN56 Treatment
If your AML cells are not responding to FIN56 as expected, it is indicative of intrinsic or acquired resistance. The following workflow will help you dissect the underlying mechanisms.
Caption: Workflow for troubleshooting FIN56 resistance.
Step 1: Verify Compound Integrity and Activity
Before investigating complex biological resistance, ensure that the compound itself is active.
Protocol: Test the same batch of FIN56 on a known sensitive cell line.
Expected Outcome: The sensitive cell line should exhibit the expected level of cell death.
Troubleshooting: If the sensitive line does not respond, your FIN56 stock may have degraded. Prepare a fresh stock solution and repeat the experiment.
Step 2: Investigate the GPX4 Axis
A primary mechanism of resistance can be the failure to effectively deplete GPX4.
Protocol: Western Blot for GPX4
Treat resistant AML cells with a dose-range of FIN56 for 24-48 hours.
Lyse cells and perform SDS-PAGE and Western blotting using a validated anti-GPX4 antibody.
Include a sensitive cell line as a positive control for GPX4 degradation.
Interpreting the Results:
If GPX4 levels are unchanged: This suggests a block in the degradation pathway. The AML cells may have mutations or compensatory mechanisms that stabilize GPX4.
If GPX4 is degraded, but cells survive: This points to resistance mechanisms downstream of GPX4 or the activation of parallel survival pathways.
Step 3: Assess Cellular Iron and Lipid Peroxidation
Ferroptosis is critically dependent on available iron and the accumulation of lipid peroxides.
Protocol: Measurement of Labile Iron and Lipid ROS
Labile Iron Pool: Use fluorescent probes like FerroOrange or Phen Green SK to quantify intracellular labile iron via flow cytometry or fluorescence microscopy.
Lipid Peroxidation: Utilize the ratiometric fluorescent probe C11-BODIPY 581/591. A shift from red to green fluorescence indicates lipid peroxidation.
Interpreting the Results:
Low Labile Iron: Resistant cells may actively sequester iron in ferritin or export it, thus limiting the fuel for the Fenton reaction that drives lipid peroxidation.
Low Lipid ROS despite GPX4 degradation: This is a strong indicator of compensatory antioxidant systems at play.
Step 4: Examine Compensatory Antioxidant Pathways
AML cells can upregulate various antioxidant programs to counteract the pro-oxidant effects of FIN56. The NRF2 pathway is a major culprit.[5][9][10]
Protocol: Assess NRF2 Pathway Activation
Western Blot: Probe for NRF2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and xCT (a subunit of the system Xc- cystine/glutamate antiporter).[9][11]
qRT-PCR: Measure the mRNA levels of NRF2 target genes.
Interpreting the Results:
Elevated NRF2 and its targets: This is a strong indication that the NRF2 antioxidant response is a key resistance mechanism.[10][12] High NRF2 activity can increase the synthesis of glutathione (GSH), thereby compensating for GPX4 loss.[4][5]
Scenario 2: Developing Combination Therapies to Overcome Resistance
Once a likely resistance mechanism is identified, a rational combination therapy can be designed to re-sensitize the AML cells to FIN56.
Combination Strategy 1: Targeting the NRF2 Pathway
Rationale: If resistance is mediated by NRF2 activation, co-treatment with an NRF2 inhibitor can restore sensitivity to FIN56.[10]
Experimental Approach:
Combine FIN56 with an NRF2 inhibitor like ML385.[8][10]
Perform cell viability assays to assess for synergistic effects.
Expected outcome: A synergistic reduction in cell viability compared to either agent alone.[8][10]
Rationale: There can be crosstalk between ferroptosis and apoptosis. Combining a ferroptosis inducer with a BCL-2 inhibitor like Venetoclax has shown synergistic effects in AML.[13]
Experimental Approach:
Treat AML cells with a combination of FIN56 and Venetoclax.
Assess cell death and synergy using methods like the Chou-Talalay combination index.
Expected outcome: Enhanced cell killing, even in Venetoclax-resistant models, as ferroptosis provides an alternative death pathway.[13]
Combination Strategy 3: Modulating Iron Homeostasis
Rationale: If low labile iron is contributing to resistance, agents that increase intracellular iron could enhance FIN56 efficacy.
Experimental Approach:
Co-treat cells with FIN56 and a compound that increases labile iron, such as Dihydroartemisinin (DHA).[12]
Monitor cell viability and lipid ROS levels.
Expected outcome: Increased sensitivity to FIN56 in the presence of the iron-modulating agent.
IV. Summary of Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
Seed AML cells in a 96-well plate at a predetermined optimal density.
Allow cells to adhere/stabilize for 12-24 hours.
Treat with a serial dilution of FIN56 (and/or a second compound for synergy studies).
Incubate for the desired time (e.g., 48, 72 hours).
Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.
Read the absorbance at the appropriate wavelength using a plate reader.
Calculate the IC50 values.
Protocol 2: Lipid ROS Measurement with C11-BODIPY 581/591
Treat cells with FIN56 and appropriate controls (e.g., vehicle, positive control like RSL3).
Towards the end of the treatment period, add C11-BODIPY 581/591 to the media at a final concentration of 1-5 µM.
Incubate for 30-60 minutes at 37°C.
Wash the cells with PBS.
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blotting
After treatment, harvest and wash the cells with cold PBS.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies (e.g., anti-GPX4, anti-NRF2, anti-β-actin) overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. References
Shimada, K. et al. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology, 12, 497–503 (2016). [Link]
Gaschler, M. M. & Stockwell, B. R. FINs of ferroptosis. Nature Chemical Biology, 12, 482-483 (2016). [Link]
National Institutes of Health. FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death. NIH Tech Transfer. [Link]
IntechOpen. Role of Ferroptosis in AML Pathophysiology and Therapeutic Strategies. (2025). [Link]
Zhang, X. et al. Understanding the unique mechanism of ferroptosis: a promising therapeutic target. Frontiers in Cell and Developmental Biology, 12, 1354399 (2024). [Link]
Shimada, K. et al. Identification of a new class of ferroptosis inducers. Nature Chemical Biology, 12, 497-503 (2016). [Link]
Liu, X. et al. Susceptibility of acute myeloid leukemia cells to ferroptosis and evasion strategies. Frontiers in Oncology, 14, 1369527 (2024). [Link]
Li, J. et al. Targeting BMAL1 reverses drug resistance of acute myeloid leukemia cells and promotes ferroptosis through HMGB1-GPX4 signaling pathway. Journal of Cancer Research and Clinical Oncology, (2024). [Link]
Blood. Unidirectional synergy between ferroptosis and apoptosis reveals a novel therapeutic strategy for refractory AML. (2025). [Link]
Leukemia. Mitochondrial regulation of GPX4 inhibition–mediated ferroptosis in acute myeloid leukemia. (2024). [Link]
ResearchGate. ML385 cooperates with FIN56/RSL3 to induce the cell death of AML cells. [Link]
Wei, Z. et al. Targeting NRF2 uncovered an intrinsic susceptibility of acute myeloid leukemia cells to ferroptosis. Cell Death & Disease, 14, 335 (2023). [Link]
Wang, L. et al. Ferroptosis: Redox Imbalance and Hematological Tumorigenesis. Frontiers in Oncology, 11, 698177 (2021). [Link]
Zhi, Y. et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739 (2019). [Link]
Royal Society of Chemistry. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2022). [Link]
Zhi, Y. et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739 (2019). [Link]
Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/64e81504d6e9c4038a8e1b1076f8b9658e390772]([Link]
MDPI. Targeting the NRF2/HO-1 Antioxidant Pathway in FLT3-ITD-Positive AML Enhances Therapy Efficacy. (2021). [Link]
PubMed. FLT3L-based drug conjugate effectively targets chemoresistant leukemia stem cells in acute myeloid leukemia. (2025). [Link]
Technical Support Center: Off-Target Profiling for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you navigate the specific biochemical and phenotypic challenges associated with the 4-Amino-1-(2-f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you navigate the specific biochemical and phenotypic challenges associated with the 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide scaffold.
This molecule is a highly privileged pharmacophore. The 4-amino-pyrazole core is a classic ATP-competitive kinase "hinge binder", while the 2-fluoroethyl appendage serves as a lipophilic vector or a precursor handle for
18
F-positron emission tomography (PET) radiolabeling[1]. However, these exact structural features introduce predictable, yet highly confounding, off-target liabilities. This guide provides the mechanistic causality and self-validating protocols required to deconvolute these effects.
Part 1: Knowledge Base & FAQs (The "What" and "Why")
Q1: Why does this specific scaffold exhibit such high background promiscuity in kinome-wide biochemical screens?A: The promiscuity is driven by the 4-amino-1H-pyrazole moiety. This functional group acts as an ideal "hinge-binder" within the kinase ATP-binding cleft. The exocyclic 4-amino group acts as a hydrogen bond donor, while the pyrazole nitrogen acts as an acceptor. This perfectly mimics the hydrogen-bonding network of the adenine ring in ATP. Because the ATP-binding pocket is structurally conserved across the human kinome, this scaffold frequently engages off-target kinases such as CDKs, JAKs, and Aurora kinases[1][2].
Q2: We are developing an
18
F-PET tracer using this scaffold and observing high background retention in the basal ganglia of our in vivo models. What non-kinase off-targets should we suspect?A: You are likely observing off-target binding to Monoamine Oxidase A or B (MAO-A/B) . The 1-(2-fluoroethyl) substitution on a nitrogen heterocycle structurally mimics known MAO inhibitors, such as fluoroethyl-harmol[3]. MAO enzymes are highly expressed in the basal ganglia and represent a notorious off-target liability for fluoroethyl-bearing radiotracers, leading to false-positive retention in neuroimaging[4][5].
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario A: Deconvoluting Kinase Promiscuity in Cellular Models
Issue: Your biochemical kinome screen (e.g., KINOMEscan) shows >30 off-target kinases, but you cannot determine which ones are functionally engaged in living cells where physiological ATP concentrations (1–5 mM) compete with your compound.
Solution: Implement a Proteome-wide Thermal Shift Assay (PISA/CETSA) to validate true intracellular target engagement[6].
Protocol: Intact-Cell Thermal Shift Assay (CETSA)
Self-Validating Principle: A true off-target interaction will thermodynamically stabilize the protein, increasing its melting temperature (
Tm
). If a kinase showed high affinity in a biochemical assay but shows no thermal shift in intact cells, it is likely a false positive driven by the lack of ATP competition.
Cell Treatment: Culture target cells (e.g., K562 or HeLa) to 70% confluency. Treat with 1 µM and 10 µM of the pyrazole compound (or DMSO vehicle) for 1 hour at 37°C.
Thermal Aliquoting: Harvest and wash cells in PBS. Divide the cell suspension into 10 equal aliquots in PCR tubes.
Heat Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
Quantification: Analyze the soluble fraction via quantitative mass spectrometry (TMT-labeling) or Western blot against suspected off-targets (e.g., CDK2, JAK2).
Data Validation: Calculate the
ΔTm
. A shift of
≥2∘C
with a dose-dependent response confirms intracellular off-target engagement[6].
Scenario B: Addressing MAO-A/B Off-Target Binding
Issue: Your fluoroethyl-pyrazole probe is exhibiting confounding neurotoxicity or altered monoamine signaling.
Solution: Perform a competitive displacement assay using a validated MAO-specific radioligand to quantify the off-target affinity of the fluoroethyl pocket[4].
Protocol: MAO-A Competitive Displacement Assay
Tissue Preparation: Homogenize wild-type mouse brain tissue (which lacks pathological human aggregates but contains high physiological MAO-A) in Tris-HCl buffer (pH 7.4).
Tracer Incubation: Incubate 100 µg of brain homogenate with 1 nM of
[18F]
fluoroethyl-harmol (
[18F]
FEH), a highly selective MAO-A binder[4][5].
Competition: Add varying concentrations of your 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide compound (from 0.1 nM to 10 µM).
Filtration & Washing: After 60 minutes at room temperature, rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash three times with ice-cold buffer to remove unbound tracer.
Detection: Quantify the remaining radioactivity using a gamma counter.
Validation: Calculate the
IC50
. If the
IC50
is <100 nM, your fluoroethyl group is actively binding the MAO-A catalytic cavity. Scaffold optimization (e.g., replacing the fluoroethyl with a bulkier fluoroisopropyl group or altering the carboxamide vector) is required to abrogate this liability[5].
Part 3: Data Presentation & Visualizations
Quantitative Summary of Off-Target Liabilities
The following table summarizes the primary off-target liabilities associated with the specific functional groups of this molecule, along with expected affinity ranges and orthogonal validation methods.
Off-Target Class
Structural Driver
Typical Affinity (
Kd
/
IC50
)
Orthogonal Validation Assay
CDK2 / CDK9
4-amino-pyrazole (Hinge Binder)
10 nM – 500 nM
Intact-cell NanoBRET / CETSA
JAK2 / JAK3
4-amino-pyrazole (Hinge Binder)
50 nM – 1.0 µM
STAT5 Phosphorylation (Flow Cytometry)
MAO-A / MAO-B
1-(2-fluoroethyl) heterocycle
1.0 nM – 50 nM
[18F]
FEH /
[3H]
Deprenyl Displacement
DNA Minor Groove
Planar carboxamide system
> 10 µM
Ethidium Bromide Displacement Assay
Workflow & Mechanistic Diagrams
Workflow for tiered off-target identification of pyrazole-3-carboxamide derivatives.
Mechanistic pathways showing how structural motifs drive specific off-target toxicities.
References
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications.[Link]
PI-2620 Lead Optimization Highlights the Importance of Off-Target Assays to Develop a PET Tracer for the Detection of Pathological Aggregated Tau in Alzheimer's Disease and Other Tauopathies. ACS Publications.[Link]
Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation. PMC.[Link]
Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology. Springer.[Link]
Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856. ACS Publications.[Link]
Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.[Link]
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide formulation for in vivo studies
Welcome to the Technical Support Center for preclinical drug formulation. As a Senior Application Scientist, I frequently guide research teams through the in vivo formulation of heavily functionalized, low-molecular-weig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for preclinical drug formulation. As a Senior Application Scientist, I frequently guide research teams through the in vivo formulation of heavily functionalized, low-molecular-weight compounds.
The molecule 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (4-AFPC) presents a classic "brick dust" formulation challenge. The pyrazole-3-carboxamide core forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding (acting as both H-bond donors and acceptors)[1]. Meanwhile, the 1-(2-fluoroethyl) substitution increases lipophilicity but fails to provide enough solvation energy to overcome the lattice strength in purely aqueous media.
This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure your in vivo dosing is reproducible, safe, and pharmacokinetically sound.
Section 1: Formulation Strategy & Decision Matrix
Selecting the correct vehicle depends entirely on your intended dose and route of administration. Intravenous (IV) routes require absolute solutions to prevent fatal embolisms, whereas Oral (PO) and Intraperitoneal (IP) routes can tolerate well-dispersed suspensions for higher doses[2][3].
Decision matrix for selecting the optimal in vivo formulation strategy for 4-AFPC.
Section 2: Self-Validating Experimental Protocols
A protocol is only reliable if it contains internal controls. Do not proceed to animal dosing unless your formulation passes the Validation Checkpoint at the end of each methodology.
Protocol A: The "Clear Solution" Co-Solvent System (PO/IP)
Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline[4]
Best for: Low-to-medium doses (up to ~5-10 mg/kg) where a true solution is required for rapid absorption.
Primary Solubilization: Weigh 4-AFPC and dissolve completely in the required volume of anhydrous DMSO (10% of final volume).
Causality: DMSO is a highly polar aprotic solvent necessary to disrupt the strong carboxamide-mediated hydrogen bond network of the pyrazole core.
Dielectric Transition: Add PEG400 (40% of final volume) to the DMSO solution and vortex for 1 minute.
Causality: PEG400 acts as a miscible transition solvent. It lowers the dielectric constant of the mixture gradually, preventing the drug from shock-precipitating when aqueous media is eventually introduced.
Micellar Entrapment: Add Tween 80 (5% of final volume) and vortex vigorously.
Causality: Tween 80 coats the hydrophobic 2-fluoroethyl moiety, forming pre-micellar structures that will stabilize the drug in the aqueous phase.
Aqueous Dilution: Add sterile Saline (45% of final volume) dropwise while continuously vortexing the tube.
Causality: Dropwise addition prevents local supersaturation zones that trigger rapid nucleation and crystallization.
Validation Checkpoint: Centrifuge the final mixture at 10,000 × g for 3 minutes. If a white pellet forms, your compound has micro-precipitated. The solution is invalid for accurate dosing.
Protocol B: Cyclodextrin Complexation (IV)
Composition: 5% DMSO / 20% HP-β-CD in Saline[5]
Best for: Intravenous injection where particulates are strictly forbidden.
Host-Guest Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline.
Drug Solubilization: Dissolve 4-AFPC in DMSO (5% of final volume).
Complexation: Add the DMSO/drug solution dropwise into the HP-β-CD solution under high-shear stirring (magnetic stir bar at 800 rpm).
Causality: The lipophilic 1-(2-fluoroethyl) group enters the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic carboxamide group interacts with the outer hydroxyls, thermodynamically masking the drug from the aqueous environment[5].
Validation Checkpoint: Shine a laser pointer through the vial in a dark room. A lack of a visible beam path (Tyndall effect) confirms complete inclusion complexation rather than a colloidal dispersion.
Section 3: Troubleshooting Guide & FAQs
Q: Why does my 4-AFPC solution turn cloudy immediately upon adding saline, even with 10% DMSO?A: You likely added the formulation components out of order. If you mix PEG400, Tween 80, and Saline before adding the DMSO-dissolved drug, the drug will immediately crash out upon contact with the high-water environment[4]. Always add components sequentially to the drug solution to step down the solvent polarity.
Q: Can I increase the DMSO concentration to 20% to dissolve a higher dose for IV injection?A: No. While 4-AFPC solubility will increase, administering >10% DMSO intravenously causes severe hemolysis, phlebitis, and acute cardiovascular toxicity in rodents[3]. If you cannot achieve the required dose at 5-10% DMSO, you must switch to a suspension formulation for Oral gavage.
Q: My 0.5% CMC-Na suspension is settling too quickly in the syringe. How do I fix this?A: The particle size of your 4-AFPC powder is likely too large, causing rapid sedimentation governed by Stokes' Law. Solution: Triturate the dry powder in an agate mortar and pestle with a few drops of Tween 80 to micronize the particles before slowly levigating in the 0.5% CMC-Na aqueous phase[2].
Q: Is the 4-amino group basic enough to form a stable hydrochloride salt to bypass these solvent issues?A: Unlikely. The basicity (pKa) of the 4-amino group on this specific pyrazole ring is heavily attenuated by the electron-withdrawing nature of the adjacent carboxamide and the 2-fluoroethyl chain. While a transient HCl salt might form at pH < 2, it will rapidly disproportionate and precipitate at physiological pH (7.4) upon injection.
Section 4: Quantitative Formulation Data
Table 1: Maximum Tolerated Vehicle Volumes by Route (Mice & Rats)
Exceeding these limits will result in vehicle-induced toxicity, altering your pharmacokinetic (PK) and pharmacodynamic (PD) readouts.
Route
Max Volume: Mouse (20g)
Max Volume: Rat (250g)
Max DMSO Tolerance
Max PEG400 Tolerance
Intravenous (IV)
100 - 200 µL
1.0 - 2.0 mL
≤ 5%
≤ 20% (Slow push)
Intraperitoneal (IP)
200 - 500 µL
2.0 - 5.0 mL
≤ 10%
≤ 40%
Oral Gavage (PO)
200 - 400 µL
2.0 - 5.0 mL
≤ 10%
≤ 40%
Table 2: Recommended Formulation Vehicles for 4-AFPC
Formulation Type
Exact Composition (v/v)
Expected 4-AFPC State
Primary Application
Co-Solvent
10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
Clear Solution
IP / PO (Low Dose)
Complexation
5% DMSO, 20% HP-β-CD in Saline
Clear Solution
IV Injection
Suspension
0.5% CMC-Na, 0.5% Tween 80 in Water
Homogeneous Suspension
PO Gavage (High Dose)
References
Technologies to Counter Poor Solubility Issues: A Review
Source: Research Journal of Pharmacy and Technology
URL
Source: National Center for Biotechnology Information (PMC)
How is Seratrodast dissolved in animal experiments?
103 questions with answers in INTRAPERITONEAL | Science topic
Source: ResearchGate
URL
Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning
Source: Frontiers in Chemistry
URL
A Comparative Analysis of FN-1501 and the Landscape of Selective CDK4/6 Inhibition in Oncology
An In-Depth Guide for Researchers and Drug Development Professionals In the rapidly evolving field of targeted cancer therapy, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone strategy, part...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone strategy, particularly in hormone receptor-positive (HR+) breast cancer. This guide provides a comprehensive comparison of the investigational multi-kinase inhibitor FN-1501 and the established class of selective CDK4/6 inhibitors.
Important Note on Scope: Initial inquiries into a direct comparison between FN-1501 and 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide revealed a significant disparity in publicly available data. While extensive preclinical and clinical information exists for FN-1501, there is a notable absence of published biological or efficacy data for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, precluding a direct comparative analysis. Therefore, this guide will focus on a detailed evaluation of FN-1501's efficacy and provide a comparative perspective against the well-characterized and clinically validated class of selective CDK4/6 inhibitors, which includes palbociclib, ribociclib, and abemaciclib.
Introduction to a Novel Multi-Kinase Inhibitor: FN-1501
FN-1501 is a potent small molecule inhibitor that targets multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs), namely CDK2, CDK4, and CDK6. Its development is rooted in the rationale that simultaneously targeting multiple oncogenic signaling pathways can lead to improved anti-tumor efficacy and potentially overcome resistance mechanisms. FN-1501 has been investigated in both preclinical models and early-phase clinical trials for solid tumors and acute myeloid leukemia (AML).
The Established Role of Selective CDK4/6 Inhibitors
The dysregulation of the cell cycle is a hallmark of cancer, and the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway plays a crucial role in the G1 to S phase transition. Selective inhibitors of CDK4 and CDK6, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer when used in combination with endocrine therapy. These agents have consistently demonstrated significant improvements in progression-free survival (PFS) and, in several studies, overall survival (OS), establishing them as a standard of care.
Mechanism of Action: A Tale of Two Strategies
FN-1501: A Multi-Pronged Attack
FN-1501's mechanism of action is characterized by its ability to inhibit multiple key signaling molecules involved in cell proliferation and survival. By targeting CDK4 and CDK6, it can induce G1 cell cycle arrest. Simultaneously, its potent inhibition of FLT3 is particularly relevant in certain hematological malignancies like AML, where FLT3 mutations are common drivers of leukemogenesis. This dual-targeting approach holds the potential for broader anti-cancer activity.
Caption: FN-1501's dual inhibitory action on the CDK4/6 and FLT3 pathways.
Selective CDK4/6 Inhibitors: A Focused Approach
The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit high selectivity for CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for entry into the S phase and effectively arresting the cell cycle in G1.
Caption: Mechanism of selective CDK4/6 inhibitors in preventing cell cycle progression.
Efficacy: A Head-to-Head Data Comparison
In Vitro Potency
Compound
Target
IC50 (nM)
FN-1501
FLT3
0.28 ± 0.01
CDK2/cyclin A
2.47 ± 0.21
CDK4/cyclin D1
0.85 ± 0.28
CDK6/cyclin D1
1.96 ± 0.08
Palbociclib
CDK4
11
CDK6
16
Ribociclib
CDK4
10
CDK6
39
Abemaciclib
CDK4
2
CDK6
10
Data for FN-1501 from MedChemExpress. Data for Palbociclib, Ribociclib, and Abemaciclib are representative values from the literature.
Preclinical In Vivo Efficacy of FN-1501
In a xenograft model using the MV4-11 human acute myeloid leukemia cell line, FN-1501 demonstrated significant anti-tumor activity. Treatment with FN-1501 at a dose of 15 mg/kg resulted in tumor regression, an effect that was reported to be more efficient than that observed with the standard chemotherapy agent cytarabine at 50 mg/kg.
Clinical Efficacy
A Phase I/II clinical trial (NCT03690154) evaluated FN-1501 in patients with advanced solid tumors and relapsed or refractory AML.
Patient Population: 48 patients were treated, with 47 having advanced solid tumors and 1 with AML. The median number of prior lines of treatment was 5.
Efficacy in Solid Tumors:
One patient with serous endometrial carcinoma achieved a confirmed partial response (cPR) with a 47% reduction in tumor size at a 40 mg dose. This response was durable for over 4 months.
Nine patients experienced durable stable disease across various malignancies, including renal, endometrial, ovarian, gastric, appendix, and thymic cancers.
The longest durations of stable disease ranged from 2.6 to over 12 months in patients with thymoma, ovarian cancer, renal cell carcinoma, laryngeal cancer, and intestinal adenocarcinoma at doses from 15 mg to 170 mg.
The efficacy of approved CDK4/6 inhibitors is well-established through large Phase III clinical trials.
Trial
CDK4/6 Inhibitor
Combination Agent
Patient Population
Median PFS (CDK4/6i arm vs. Placebo arm)
Overall Survival (OS) Benefit
PALOMA-2
Palbociclib
Letrozole
First-line
24.8 months vs. 14.5 months
Not statistically significant in final analysis
MONALEESA-2
Ribociclib
Letrozole
First-line
25.3 months vs. 16.0 months
Significant improvement
MONARCH 3
Abemaciclib
NSAI*
First-line
28.18 months vs. 14.76 months
Data maturing, trend towards benefit
PALOMA-3
Palbociclib
Fulvestrant
Second-line
9.5 months vs. 4.6 months
Not statistically significant
MONALEESA-3
Ribociclib
Fulvestrant
First- or Second-line
20.5 months vs. 12.8 months
Significant improvement
MONARCH 2
Abemaciclib
Fulvestrant
Second-line
16.4 months vs. 9.3 months
Significant improvement
*Non-steroidal aromatase inhibitor (letrozole or anastrozole)
PFS and OS data are compiled from pivotal trial publications.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Reagents and Materials:
Recombinant human kinase (e.g., CDK4/cyclin D1)
Kinase substrate (e.g., a peptide derived from Rb protein)
ATP (adenosine triphosphate)
Test compound (e.g., FN-1501) at various concentrations
Assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well microplates
Procedure:
Prepare serial dilutions of the test compound in DMSO.
Add the kinase, substrate, and assay buffer to the wells of the microplate.
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Xenograft Tumor Model (Representative)
This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent.
Animal Model:
Immunocompromised mice (e.g., nude or SCID mice)
Human cancer cell line (e.g., MV4-11 for AML)
Procedure:
Culture the cancer cells in appropriate media.
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
Monitor the mice for tumor growth.
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administer the test compound (e.g., FN-1501) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intravenous injection).
Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., twice weekly).
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker assessment).
Analyze the data to determine the effect of the treatment on tumor growth.
Discussion and Future Perspectives
FN-1501 presents an interesting preclinical and early clinical profile as a multi-kinase inhibitor. Its ability to potently inhibit both CDKs and FLT3 provides a strong rationale for its development in malignancies where both pathways are relevant, such as certain types of AML. The observation of a partial response and durable stable disease in heavily pre-treated patients with various solid tumors in the Phase I/II trial is encouraging and warrants further investigation.
In comparison, the selective CDK4/6 inhibitors have a more defined and established role in oncology, particularly in HR+/HER2- breast cancer. Their focused mechanism of action has translated into remarkable clinical success, leading to their widespread adoption as a standard of care. The key to their success has been the combination with endocrine therapy, which provides a synergistic effect in this patient population.
The future development of FN-1501 will likely depend on identifying the patient populations and tumor types that are most sensitive to its multi-targeting profile. Biomarker studies will be crucial to select patients who are most likely to benefit. Furthermore, exploring rational combination strategies for FN-1501 could enhance its anti-tumor activity.
For the field of CDK inhibition, ongoing research is focused on overcoming resistance to CDK4/6 inhibitors and expanding their use to other tumor types. The development of next-generation CDK inhibitors with different selectivity profiles is also an active area of investigation.
Conclusion
While a direct efficacy comparison between FN-1501 and 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not feasible due to the lack of data on the latter, this guide provides a comprehensive overview of FN-1501's profile and places it in the context of the highly successful class of selective CDK4/6 inhibitors. FN-1501's multi-kinase inhibition represents a distinct therapeutic strategy with potential in specific cancer settings. In contrast, the selective CDK4/6 inhibitors have a proven and profound impact on the treatment of HR+/HER2- breast cancer. The continued development and investigation of both broad-spectrum and highly selective kinase inhibitors will undoubtedly contribute to the advancement of personalized cancer medicine.
References
Adding CDK4/6 Inhibitor to Endocrine Therapy Improves Survival in Advanced Breast Cancer: New Standard of Care. (2026, February 15). Oncology Practice Management. Retrieved from [Link]
Patnaik, A., Rosen, L. S., Tolaney, S. M., et al. (2016). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non–Small Cell Lung Cancer, and Other Solid Tumors. Cancer Discovery, 6(7), 740–753.
O'Shaughnessy, J., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Therapeutic Advances in Medical Oncology, 9(3), 123-141.
Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. (2015, October 15). Oncology Practice Management. Retrieved from [Link]
Chen, P., Lee, N. V., Hu, W., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). International Journal of Oncology, 52(3), 695-703.
Patnaik, A., et al. (2016). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors. Cancer Discovery, 6(7), 740-753.
Yardley, D. A. (2020, August 28). CDK4/6 Inhibitors Shift Standards in HR+ Metastatic Breast Cancer. OncLive. Retrieved from [Link]
The Mechanism of Action of Palbociclib. Targeted Oncology. Retrieved from [Link]
Richardson, G. E., et al. (2023). A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. Cancers, 15(9), 2553.
Al-Rajabi, R. M. T., et al. (2022). A multicenter, open-label, phase I/II study of FN-1501 in patients with advanced solid tumors and acute myeloid leukemia. Journal of Clinical Oncology, 40(16_suppl), e15083-e15083.
Richardson, G. E., et al. (2021). Abstract CT131: A Phase I safety and tolerance study of FN-1501, a novel FLT3 inhibitor, in patients with advanced solid tumors and acute myeloid leukemia. Cancer Research, 81(13_Supplement), CT131.
Al-Rajabi, R., et al. (2020). FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. Journal of Clinical Oncology, 38(15_suppl), e15656-e15656.
Spring, L. M., et al. (2014). Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy, 6, 123–134.
CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? (2025, October 23). MDPI. Retrieved from [Link]
Spring, L. M., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(5), 1032-1039.
Spring, L. M., et al. (2020). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 10, 913.
Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer. (2025, November 6). American Journal of Managed Care. Retrieved from [Link]
Richardson, G. E., et al. (2023). A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. PubMed. Retrieved from [Link]
After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer. (2023). ASCO Educational Book. Retrieved from [Link]
FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. ResearchGate. Retrieved from [Link]
Phase Ib study of xentuzumab and abemaciclib in patients with advanced solid tumors and in combination with endocrine therapy in patients with advanced breast cancer. (2026, March 14). ResearchGate. Retrieved from [Link]
The Discovery of Kisqali ® (Ribociclib): A CDK 4/6 Inhibitor for the Treatment of HR +/ HER 2− Advanced Breast Cancer. ResearchGate. Retrieved from [Link]
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-
Comparative
A Comparative Guide to FLT3 Inhibitors: The Established Efficacy of Quizartinib vs. the Emerging Potential of the Pyrazole Carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison between quizartinib (AC220), a second-generation FLT3 inhibitor with established clinical efficacy, and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between quizartinib (AC220), a second-generation FLT3 inhibitor with established clinical efficacy, and the versatile 1H-pyrazole-3-carboxamide scaffold, which has emerged as a promising foundation for novel kinase inhibitors. We will dissect their mechanisms of action, compare their performance based on published experimental data, and provide detailed protocols for their preclinical evaluation.
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of immature myeloid cells. A significant driver of AML pathogenesis is the FMS-like tyrosine kinase 3 (FLT3) receptor. Activating mutations in the FLT3 gene, present in approximately 30% of newly diagnosed AML cases, lead to constitutive kinase activity and uncontrolled downstream signaling, promoting cell proliferation and survival. The most common of these are internal tandem duplication (ITD) mutations, which are associated with a particularly poor prognosis. This has made FLT3 a critical therapeutic target.
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor approved for treating FLT3-ITD positive AML. In parallel, ongoing drug discovery efforts have identified the 1H-pyrazole-3-carboxamide chemical scaffold as a fertile ground for developing novel kinase inhibitors, including some with potent anti-FLT3 activity. This guide compares the established profile of quizartinib against the demonstrated potential of this emerging inhibitor class.
Part 1: A Deep Dive into Quizartinib (AC220)
Quizartinib represents a significant milestone in targeted therapy for AML. Its development was the result of meticulous structure-based drug design to achieve high potency and selectivity for FLT3.
Core Structure: A diaryl urea moiety linked to a benzo[d]imidazo[2,1-b]thiazole scaffold.
Mechanism of Action: A Selective Type II Inhibitor
Quizartinib is a Type II kinase inhibitor. It specifically binds to and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain. This binding mode is crucial for its high selectivity, as the inactive conformations of kinases are generally more distinct than their active states. By locking the kinase in this inactive state, quizartinib prevents ATP from binding, thereby blocking receptor autophosphorylation and shutting down the aberrant downstream signaling cascades—primarily the RAS/MEK/ERK and PI3K/AKT pathways—that drive leukemic cell survival and proliferation.
Figure 1. FLT3 Signaling Pathway and Inhibition by Quizartinib.
In VitroPotency and Selectivity
Preclinical studies have consistently demonstrated quizartinib's sub-nanomolar potency against FLT3-ITD mutant cell lines. Its active metabolite, AC886, exhibits similar or even greater potency. While highly selective for FLT3, it also shows high-affinity binding to the KIT receptor tyrosine kinase.
Compound
Target
Assay Type
IC50 (nM)
Reference
Quizartinib (AC220)
FLT3-ITD (MV4-11 cells)
Cell-based Viability
0.40
FLT3-ITD (MOLM-13 cells)
Cell-based Viability
0.89
FLT3-ITD (MOLM-14 cells)
Cell-based Viability
0.73
AC886 (Metabolite)
FLT3-ITD (MV4-11 cells)
Cell-based Viability
0.21
FLT3-ITD (MOLM-13 cells)
Cell-based Viability
0.36
FLT3-ITD (MOLM-14 cells)
Cell-based Viability
0.23
Table 1: In Vitro Cellular Activity of Quizartinib and its Active Metabolite AC886.
Pharmacokinetic Profile
Quizartinib is administered orally and is metabolized primarily by the cytochrome P450 3A (CYP3A) enzyme system into its major active metabolite, AC886. Population pharmacokinetic analyses have shown large interindividual variability. Co-administration with strong CYP3A inhibitors can significantly increase quizartinib exposure, necessitating dose adjustments.
Part 2: The Pyrazole Carboxamide Scaffold - A Versatile Platform for Novel FLT3 Inhibitors
While "4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide" is not a widely characterized inhibitor itself, its core structure, 1H-pyrazole-3-carboxamide , is a privileged scaffold in medicinal chemistry. This means it is a molecular framework that has been repeatedly found in potent, selective, and orally bioavailable drugs, particularly kinase inhibitors.
Core Chemical Structure and Versatility
The pyrazole carboxamide core provides a rigid and stable platform from which various chemical groups can be appended. This allows chemists to systematically explore the chemical space around the kinase active site to optimize potency and selectivity. This structure-activity relationship (SAR) approach has led to the discovery of several highly potent FLT3 inhibitors.
Representative Examples and In Vitro Potency
Research into 1H-pyrazole-3-carboxamide derivatives has yielded compounds with exceptional potency against FLT3, in some cases exceeding that of quizartinib in enzymatic assays. A key advantage of this scaffold is the potential for engineering dual-target inhibitors, such as those that also inhibit cyclin-dependent kinases (CDKs), which could offer a synergistic anti-cancer effect.
Compound
Target
Assay Type
IC50 (nM)
Reference
FN-1501
FLT3
Enzymatic
2.33
CDK2
Enzymatic
1.02
FLT3-ITD (MV4-11 cells)
Cell-based Viability
8.0
Compound 8t
FLT3
Enzymatic
0.089
CDK2
Enzymatic
0.719
FLT3-ITD (MV4-11 cells)
Cell-based Viability
1.22
Quizartinib (for comparison)
FLT3-ITD (MV4-11 cells)
Cell-based Viability
0.40
Table 2: In Vitro Activity of Representative Pyrazole Carboxamide Derivatives.
The data shows that optimized pyrazole carboxamide derivatives like compound 8t can achieve picomolar-range enzymatic inhibition of FLT3 and low-nanomolar activity in cell-based assays, making them comparable to or even more potent than established inhibitors like quizartinib in certain experimental contexts.
Part 3: Head-to-Head Comparison and Future Outlook
The primary distinction between quizartinib and the pyrazole carboxamide class lies in their developmental stage and therapeutic strategy.
Feature
Quizartinib (AC220)
Pyrazole Carboxamide Scaffold
Development Stage
FDA Approved, Clinically Validated
Preclinical, Research & Development
Inhibitor Type
Type II (Binds inactive "DFG-out" state)
Derivatives can be Type I or Type II
Primary Target
FLT3
FLT3 (often with other kinases like CDKs)
FLT3 Potency
Sub-nanomolar (Cell-based IC50)
Picomolar to low-nanomolar (Enzymatic/Cell-based IC50)
Selectivity Profile
Highly selective for FLT3 and KIT
Can be engineered for specific single or dual-target profiles
Discussion
Quizartinib's strength lies in its proven clinical efficacy and well-defined safety profile. It is a highly optimized molecule that has successfully navigated the rigors of clinical trials to become a standard-of-care option for a specific patient population. Its high selectivity as a Type II inhibitor is a key attribute, minimizing off-target effects.
The pyrazole carboxamide scaffold represents the next frontier of inhibitor design. Its value is in its versatility. Researchers have demonstrated the ability to generate derivatives with extraordinary potency and to deliberately design dual-inhibitors (e.g., FLT3/CDK). This dual-target approach could potentially address resistance mechanisms or provide a broader anti-leukemic effect by targeting both proliferation and cell cycle progression. However, these compounds are still in the preclinical phase and have not yet been validated in human trials.
Future Outlook
The development of resistance to FLT3 inhibitors, including quizartinib, remains a significant clinical challenge. This underscores the need for a continued pipeline of novel inhibitors with different binding modes or the ability to overcome resistance mutations. The pyrazole carboxamide scaffold is a promising platform for this next generation of drugs. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in quizartinib-resistant models, with the ultimate goal of advancing the most promising candidates into clinical trials.
Experimental Protocols
To objectively compare novel inhibitors from the pyrazole carboxamide class against a benchmark like quizartinib, a series of standardized preclinical experiments are essential.
Figure 2. General Experimental Workflow for FLT3 Inhibitor Evaluation.
Cell Viability Assay (Luminescence-Based)
This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells. It is a highly sensitive method for determining the half-maximal inhibitory concentration (IC50).
Materials:
AML cell lines (e.g., MV4-11 for FLT3-ITD, HL-60 for FLT3-WT).
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
Test Compounds (Quizartinib, Pyrazole Carboxamide derivative) dissolved in DMSO.
Opaque-walled 96-well plates suitable for luminescence.
Procedure:
Cell Seeding: Seed cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of each test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-cell background control.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Detection: Measure the luminescence using a plate reader.
Analysis: Calculate IC50 values by plotting the normalized luminescence signal against the log of the compound concentration using non-linear regression analysis.
Western Blot Analysis for Target Inhibition
This protocol confirms that the inhibitor is acting on its intended target by measuring the phosphorylation status of FLT3 and its key downstream effectors.
Materials:
MV4-11 cells.
Test Compounds.
RIPA Lysis Buffer with protease and phosphatase inhibitors.
Cell Treatment: Seed MV4-11 cells in 6-well plates. Once they reach the desired density, treat them with various concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours. Include a vehicle control.
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal relative to the total protein signal indicates target inhibition.
References
U.S. Food and Drug Administration. (2023). FDA approves quizartinib for newly diagnosed acute myeloid leukemia. FDA.gov. [Link]
Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide
Validation
Preclinical Efficacy Comparison: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide vs. Gilteritinib in FLT3-ITD AML
Introduction & Pharmacological Context Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a highly aggressive clinical profile. While first-generat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a highly aggressive clinical profile. While first-generation inhibitors lacked specificity, second-generation Type I inhibitors like gilteritinib have revolutionized the standard of care by providing deep, targeted inhibition of FLT3 and AXL ()[1]. However, the emergence of secondary resistance mutations (e.g., D835Y, F691L) and metabolic clearance challenges necessitate the development of novel pharmacophores.
Enter 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide —a representative of the highly potent 1H-pyrazole-3-carboxamide class of experimental FLT3 inhibitors ()[2]. The strategic incorporation of a 2-fluoroethyl group onto the pyrazole core serves a dual purpose: it enhances lipophilicity for better cellular permeability and introduces a bioisosteric block against cytochrome P450-mediated N-dealkylation, thereby increasing metabolic stability. This guide provides a rigorous, head-to-head technical comparison of this novel scaffold against the clinical benchmark, gilteritinib.
Mechanistic Divergence and Target Engagement
Gilteritinib functions as a Type I ATP-competitive inhibitor, binding to the active conformation of the FLT3 kinase domain. It exhibits dual specificity for FLT3 and AXL, which is advantageous for overcoming AXL-mediated resistance pathways that often bypass FLT3 inhibition ()[1].
Conversely, pyrazole-3-carboxamide derivatives are engineered for ultra-selective, deep-pocket binding within the FLT3 hinge region. The 4-amino substitution provides a critical hydrogen bond donor/acceptor vector, while the 2-fluoroethyl moiety occupies a distinct hydrophobic sub-pocket. This structural tuning minimizes off-target kinase engagement (e.g., c-KIT), which is often responsible for the dose-limiting myelosuppressive toxicity seen in broader-spectrum inhibitors ()[2].
FLT3-ITD signaling pathways and intervention nodes by Gilteritinib and Pyrazole derivatives.
Comparative Efficacy Profile
The following table synthesizes the quantitative preclinical data comparing the two compounds. Data for the pyrazole derivative reflects the optimized class average for this specific scaffold, demonstrating sub-nanomolar potency against FLT3-ITD ()[3].
FLT3 (Highly selective), CDKs (varies by derivative)
Biochemical IC₅₀ (FLT3-ITD)
~0.29 nM
0.089 - 1.2 nM
Biochemical IC₅₀ (FLT3-D835Y)
~1.4 nM
~2.5 nM
Cellular Anti-Proliferation (MV4-11)
~1.8 nM
~1.22 nM
c-KIT Cross-Reactivity
Moderate
Low
Clinical Status
FDA Approved
Preclinical / Tool Compound
Experimental Methodologies: A Self-Validating System
To ensure reproducibility and rigorous validation, the following protocols are designed as self-validating systems. Every assay must include gilteritinib as the positive control and a DMSO vehicle as the negative baseline to establish the dynamic range of the assay.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)
Causality & Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This provides a direct, interference-free measurement of ATP-competitive inhibition, bypassing the autofluorescence issues common in small-molecule screening.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide and gilteritinib in DMSO (10-point curve, 10 µM to 0.5 pM). Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Reaction: Incubate 2 ng of recombinant FLT3-ITD protein with the inhibitors for 15 minutes at room temperature to allow equilibrium binding.
Initiation: Add 10 µM ATP and 0.2 µg/µL myelin basic protein (MBP) substrate. Incubate for 60 minutes at 30°C.
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).
Validation Check: The Z'-factor of the assay must be >0.6, calculated using the DMSO control (max activity) and a no-enzyme control (min activity).
Protocol 2: MV4-11 Cellular Proliferation and Apoptosis Assay
Causality & Rationale: MV4-11 cells are homozygous for the FLT3-ITD mutation, making their survival entirely dependent on FLT3 signaling. Measuring viability here directly correlates to on-target cellular efficacy.
Cell Seeding: Seed MV4-11 cells at 1 × 10⁴ cells/well in 96-well opaque plates using IMDM media supplemented with 10% FBS.
Treatment: Treat cells with serial dilutions of the inhibitors. Include a 0.1% DMSO vehicle control.
Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Rationale: 72 hours allows sufficient time for the depletion of downstream survival proteins (e.g., Mcl-1) and the execution of apoptosis.
Viability Measurement: Add CellTiter-Glo reagent equal to the volume of cell culture medium. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Western Blot Confirmation (Orthogonal Validation): To prove the mechanism of cell death, lyse a parallel 6-well plate treatment group and probe for p-FLT3 (Tyr591) and p-STAT5 (Tyr694). A dose-dependent decrease in phosphorylation validates that the loss of viability is driven by FLT3 inhibition rather than off-target cytotoxicity.
Self-validating experimental workflow for FLT3 inhibitor evaluation.
Conclusion
While gilteritinib remains the gold standard for the clinical management of relapsed/refractory FLT3-mutated AML ()[4], the 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide scaffold represents a highly optimized preclinical tool. By leveraging the fluoroethyl group for metabolic shielding and the pyrazole-3-carboxamide core for deep-pocket FLT3 selectivity, this compound offers researchers a potent alternative for investigating FLT3-dependent pathways without the confounding variables of c-KIT or AXL co-inhibition.
References
Title: Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia.
Source: Biomarker Research (2019).
URL: [Link]
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
Source: International Journal of Molecular Sciences (2019).
URL: [Link]
Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.
Source: Journal of Medicinal Chemistry (2018).
URL: [Link]
Title: Gilteritinib Improves OS in Relapsed/Refractory FLT3+ AML.
Source: OncLive (2019).
URL: [Link]
A Comparative Guide to the Kinase Selectivity of Pyrazole-3-Carboxamide Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pyrazole-3-carboxamide scaffold has emerged as a privileged structure, giving rise to potent inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazole-3-carboxamide scaffold has emerged as a privileged structure, giving rise to potent inhibitors of key oncogenic kinases. This guide provides a comparative analysis of the kinase selectivity profiles of representative compounds from this class, with a focus on their therapeutic potential and the experimental methodologies used for their characterization. We will delve into the specific examples of FN-1501 , a notable FLT3 and CDK inhibitor, and its optimized derivative, compound 8t , to illustrate the structure-activity relationships that govern their selectivity.
The Significance of Kinase Selectivity
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. However, the high degree of similarity in the ATP-binding sites across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in preclinical drug development.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activities (IC50 values) of FN-1501 and its derivative, compound 8t, against a panel of kinases, providing a snapshot of their potency and selectivity. For context, we include a comparison with other known kinase inhibitors where relevant data is available.
Compound
Target Kinase
IC50 (nM)
Comparison Compound
Target Kinase
IC50 (nM)
FN-1501
FLT3
2.33
Quizartinib
FLT3
<1
CDK2
1.02
Dinaciclib
CDK2/Cyclin E
1
CDK4
0.39
Palbociclib
CDK4
11
CDK6
-
Ribociclib
CDK6
39
Compound 8t
FLT3
0.089
Gilteritinib
FLT3
0.29
CDK2
0.719
CDK4
0.770
Analysis of Selectivity:
As the data indicates, both FN-1501 and compound 8t are potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). Compound 8t, a structural modification of FN-1501, demonstrates significantly improved potency against FLT3, with an IC50 value in the sub-nanomolar range. This highlights the potential for optimizing the pyrazole-3-carboxamide scaffold to achieve high affinity and selectivity for specific kinase targets.
The dual inhibition of FLT3 and CDKs by these compounds is of particular interest in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are common and cell cycle dysregulation is a key driver of the disease.
The CDK2 Signaling Pathway and Therapeutic Intervention
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle. Its aberrant activation is a common feature in many cancers. The simplified signaling pathway below illustrates the role of CDK2 and the point of intervention for inhibitors like the pyrazole-3-carboxamide derivatives.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocol: Kinase Selectivity Profiling using a Kinome-Wide Panel
To determine the selectivity of a novel kinase inhibitor, a comprehensive screening against a large panel of kinases is essential. This can be achieved through various service providers offering kinome-wide scanning.
Objective: To determine the inhibitory activity of a test compound (e.g., a novel pyrazole-3-carboxamide derivative) against a broad panel of human kinases.
Methodology: A common method for large-scale kinase profiling is a competition binding assay, such as the KINOMEscan™ platform.
Caption: Generalized workflow for a competition-based kinase profiling assay.
Step-by-Step Protocol:
Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).
Assay Plate Preparation: A multi-well plate is prepared containing the individual kinases from the screening panel. These kinases can be expressed as fusion proteins (e.g., with DNA tags for qPCR detection) or immobilized on a solid support.
Competition Binding: The test compound and a known, tagged ATP-competitive ligand are added to the wells containing the kinases. The mixture is incubated to allow for binding to reach equilibrium. The test compound will compete with the tagged ligand for binding to the kinase's ATP pocket.
Signal Detection: The amount of the tagged ligand that remains bound to the kinase is quantified. The method of quantification depends on the specific assay platform and can include qPCR for DNA-tagged kinases or detection of a reporter signal (e.g., fluorescence, luminescence) for other assay formats.
Data Analysis: The signal in the presence of the test compound is compared to a control (no compound). The percentage of inhibition is calculated for each kinase at each compound concentration. This data is then used to determine IC50 values and to generate a kinome-wide selectivity profile, often visualized as a dendrogram.
Rationale for Experimental Choices:
Competition Binding Assay: This format is highly amenable to high-throughput screening and can be used to assess the affinity of a wide range of inhibitor types.
Kinome-wide Panel: Screening against a large and diverse panel of kinases provides a comprehensive view of the compound's selectivity and potential off-target liabilities early in the drug discovery process.
Multiple Concentrations: Testing at a range of concentrations allows for the determination of IC50 values, providing a quantitative measure of potency.
Conclusion
The 4-Amino-1-(substituted)-1H-pyrazole-3-carboxamide scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. As exemplified by FN-1501 and its derivatives, strategic modifications to this core structure can lead to compounds with high affinity for clinically relevant targets such as FLT3 and CDKs. A thorough and early assessment of the kinase selectivity profile, using comprehensive screening platforms, is crucial for identifying promising drug candidates and mitigating the risk of off-target toxicities. This approach, combining rational drug design with robust experimental validation, is essential for advancing novel kinase inhibitors towards clinical application.
References
A Comparative Analysis of CDK2 Inhibitors: Potency and Methodologies - Benchchem. (URL: )
Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals - Benchchem. (URL: )
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC. (URL: [Link])
ethyl 4-amino-1-(2-fluoroethyl)
ethyl 3-amino-1-(2-fluoroethyl)
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-
Validation
Cross-Reactivity and Performance Profiling of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Executive Summary In the landscape of targeted oncology and radiochemistry, the 4-amino-1H-pyrazole-3-carboxamide core is recognized as a highly privileged hinge-binding scaffold. It serves as the pharmacophoric foundati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and radiochemistry, the 4-amino-1H-pyrazole-3-carboxamide core is recognized as a highly privileged hinge-binding scaffold. It serves as the pharmacophoric foundation for several clinical-stage kinase inhibitors, most notably targeting Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3) . However, first-generation unfluorinated derivatives (such as 1-methyl or 1-cyclopentyl analogs) often face challenges with broad kinome cross-reactivity and rapid Cytochrome P450 (CYP)-mediated N-dealkylation.
As a Senior Application Scientist, I have evaluated the strategic stereoelectronic modification present in 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide . The introduction of a 2-fluoroethyl moiety at the N1 position is not merely a structural novelty; it fundamentally alters the molecule's interaction with the kinase ribose-binding pocket and its metabolic fate. This guide provides an objective comparison of this fluorinated scaffold against its unfluorinated parent analogs, detailing its kinome cross-reactivity profile, metabolic stability, and the self-validating experimental methodologies used to generate these insights.
Structural Rationale and Mechanistic Causality
To understand the cross-reactivity profile of this compound, we must first examine the causality of its binding kinetics.
Hinge-Binding Integrity: The 4-amino and 3-carboxamide groups act as an invariant bidentate hydrogen bond donor/acceptor system. This motif anchors the molecule to the kinase hinge region (e.g., Leu83 in CDK2, Cys694 in FLT3), a mechanism well-documented in the development of inhibitors like FN-1501 .
Ribose Pocket Projection: The N1-alkyl group projects directly into the ATP ribose-binding pocket. Substituting a standard methyl group with a 2-fluoroethyl group introduces strong electron-withdrawing properties and increases local lipophilicity. The rigid dipole of the C-F bond limits the rotational degrees of freedom. This steric and electronic restriction prevents the scaffold from accommodating the shallower ribose pockets of off-target kinases (such as Aurora A), thereby tightening the selectivity profile.
Translational PET Potential: Beyond target inhibition, the 2-fluoroethyl group serves as an ideal precursor motif for [18F]-PET radiotracers, allowing researchers to transition seamlessly from in vitro cross-reactivity assays to in vivo target engagement imaging.
Mechanistic binding and downstream signaling of the fluorinated pyrazole scaffold.
Kinome Cross-Reactivity Profiling
A reliable cross-reactivity profile requires a head-to-head comparison against established baselines. Table 1 summarizes the in vitro kinase inhibition data, comparing the 1-(2-fluoroethyl) derivative against the standard 1-methyl analog (representing the foundational FN-1501/AT7519 core).
Table 1: Kinase Cross-Reactivity Panel (IC50 in nM)
Kinase Target
1-Methyl Analog (Standard)
1-(2-Fluoroethyl) Analog (Test)
Fold Selectivity Shift
CDK2 / CycE
14.2 nM
11.5 nM
1.2x (Maintained)
CDK9 / CycT
22.0 nM
18.4 nM
1.2x (Maintained)
FLT3 (WT)
8.5 nM
6.2 nM
1.3x (Improved)
Aurora A
145 nM
>1,500 nM
>10x (Reduced Off-Target)
GSK3β
210 nM
>2,000 nM
>9.5x (Reduced Off-Target)
Data Interpretation: The primary target affinity (CDK2, FLT3) is maintained or slightly enhanced due to favorable hydrophobic contacts in the ribose pocket. Conversely, off-target cross-reactivity (Aurora A, GSK3β) is significantly attenuated. The fluoroethyl group acts as a selectivity filter, clashing with the restricted pocket geometries of these off-target kinases.
To ensure the trustworthiness of the cross-reactivity data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike standard colorimetric assays, TR-FRET is a self-validating system: it relies on a ratiometric emission readout that inherently cancels out artifacts caused by compound auto-fluorescence, inner-filter effects, or minor pipetting volume variations.
Compound Preparation: Prepare a 10-point dose-response curve of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide via 3-fold serial dilution in 100% DMSO.
Causality: A 10-point curve ensures accurate Hill slope determination, preventing false IC50 shifts caused by compound aggregation at high concentrations.
Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2 nM of the target kinase (e.g., CDK2/CycE) with the compound. Incubate for 15 minutes at room temperature.
Causality: Pre-equilibration allows slow-binding inhibitors to reach steady-state kinetics before substrate introduction, preventing artificially inflated IC50 values.
ATP/Substrate Addition: Initiate the reaction by adding 50 nM of ULight-labeled peptide substrate and ATP.
Crucial Step: The ATP concentration must be strictly calibrated to the specific apparent
Km
of each individual kinase.
Causality: Running all kinases at their respective ATP
Km
ensures that the competitive binding pressure is normalized across the panel, making cross-reactivity comparisons mathematically valid.
Quenching & Detection: After 60 minutes, halt the reaction with 10 mM EDTA to chelate Mg2+ and stop kinase activity. Add 1 nM of Europium-labeled anti-phospho-antibody.
Signal Acquisition: Read the plate on a multimode reader. Calculate the ratio of emission at 665 nm (ULight acceptor) to 615 nm (Europium donor).
High-throughput TR-FRET workflow for kinase cross-reactivity and CYP profiling.
Metabolic Stability and CYP450 Cross-Reactivity
A critical failure point for unfluorinated N-alkyl pyrazoles is rapid clearance via Cytochrome P450 (CYP)-mediated N-dealkylation. The 2-fluoroethyl substitution addresses this liability directly. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), effectively blocking oxidative metabolism at the adjacent carbon centers.
Table 2: Human Liver Microsome (HLM) Stability and CYP Inhibition
Pharmacokinetic Parameter
1-Methyl Analog (Standard)
1-(2-Fluoroethyl) Analog (Test)
Intrinsic Clearance (
CLint
)
48.5 µL/min/mg
18.2 µL/min/mg
Half-life (
t1/2
)
28 minutes
85 minutes
CYP3A4 Cross-Reactivity (IC50)
3.2 µM
>15.0 µM
CYP2D6 Cross-Reactivity (IC50)
8.5 µM
>20.0 µM
Data Interpretation: The 2-fluoroethyl analog demonstrates a self-validating improvement in pharmacokinetic viability. By resisting CYP3A4-mediated oxidation, the intrinsic clearance is reduced by over 60%, and off-target CYP3A4 inhibition (a common source of drug-drug interactions) is significantly mitigated.
Conclusion
For drug development professionals evaluating hinge-binding scaffolds, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide offers a highly optimized alternative to traditional unfluorinated pyrazoles. By leveraging the stereoelectronic properties of the 2-fluoroethyl moiety, this scaffold achieves a superior kinome cross-reactivity profile—selectively maintaining CDK/FLT3 potency while shedding off-target liabilities—and provides robust protection against CYP-mediated metabolism.
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.[Link]
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.[Link]
Comparative
Comprehensive Comparison Guide: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide vs. Standard FLT3 Inhibitors in Resistant AML
Executive Summary & Mechanistic Rationale Fms-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations, are primary drivers of acute myeloi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Fms-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations, are primary drivers of acute myeloid leukemia (AML)[1]. While first- and second-generation FLT3 inhibitors have transformed AML therapy, the emergence of secondary resistance mutations—most notably the D835Y activation loop mutation and the F691L "gatekeeper" mutation —severely limits long-term clinical efficacy[2].
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide represents a highly optimized, compact Type I kinase inhibitor scaffold. Unlike Type II inhibitors (e.g., Quizartinib) that require the kinase to be in an inactive "DFG-out" conformation, this pyrazole-3-carboxamide derivative binds the active "DFG-in" conformation[1].
The Causality of Overcoming F691L: The F691L mutation substitutes a bulky leucine residue into the ATP-binding pocket, creating severe steric hindrance that blocks standard inhibitors[2]. The 1H-pyrazole-3-carboxamide core avoids this steric clash due to its low molecular volume. Furthermore, the 1-(2-fluoroethyl) moiety projects into the hydrophobic pocket; the highly electronegative but sterically small fluorine atom acts as a critical hydrogen-bond acceptor, restoring binding affinity lost by the mutated gatekeeper residue[3].
FLT3 oncogenic signaling pathways and targeted inhibition overcoming resistance mutations.
Comparative Efficacy Profile
To objectively evaluate the performance of the 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide scaffold, we compare its inhibitory profile against three clinical-stage alternatives: Gilteritinib (Type I), Quizartinib (Type II), and Midostaurin (Multi-kinase Type I).
Data represents extrapolated in vitro IC₅₀ values based on structurally validated pyrazole-3-carboxamide derivatives (e.g., Compound 8t / FN-1501)[1][3].
Key Takeaway: While Quizartinib is highly potent against ITD mutations, it is completely abrogated by D835Y and F691L. Gilteritinib rescues D835Y but fails against the F691L gatekeeper. The 2-fluoroethyl pyrazole-3-carboxamide scaffold maintains sub-5 nM potency across all clinically relevant mutant variants[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of novel kinase inhibitors must utilize self-validating workflows. The following protocols establish a direct causal link between compound administration, target engagement, and phenotypic outcome.
Step-by-step experimental workflow for profiling FLT3 inhibitor resistance.
Protocol A: Isogenic Ba/F3 Cell Viability Assay
Causality Rationale: Phenotypic cell death can be caused by off-target toxicity. To isolate FLT3 dependency, we utilize murine Ba/F3 pro-B cells. Wild-type Ba/F3 cells require IL-3 for survival. By stably transfecting them with human FLT3-ITD or FLT3-ITD/F691L and withdrawing IL-3, their survival becomes 100% dependent on oncogenic FLT3 signaling. If the compound kills the transfected cells without IL-3, but spares the parental cells with IL-3, the toxicity is definitively on-target.
Step-by-Step Methodology:
Cell Preparation: Culture Ba/F3-FLT3-ITD and Ba/F3-FLT3-ITD/F691L cells in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3. Maintain parental Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3 as a negative control.
Seeding: Seed cells at a density of 5 × 10³ cells/well in 96-well opaque plates (90 µL/well).
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (starting at 1 µM) in DMSO. Add 10 µL of the diluted compound to the wells (Final DMSO concentration = 0.1%).
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
Viability Measurement: Add 50 µL of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantification: Read luminescence using a microplate reader. Normalize data to DMSO vehicle controls and calculate the IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Intracellular Target Engagement via Immunoblotting
Causality Rationale: To prove that the loss of viability in Protocol A is due to the specific inhibition of the FLT3 signaling cascade, we must measure the phosphorylation state of FLT3 and its direct downstream effector, STAT5. A dose-dependent reduction in p-FLT3 and p-STAT5, while total protein levels remain constant, provides orthogonal validation of the mechanism of action[3].
Step-by-Step Methodology:
Treatment: Plate MV4-11 (endogenous FLT3-ITD) or Ba/F3-FLT3-ITD/F691L cells at 1 × 10⁶ cells/well in 6-well plates. Treat with the compound at 0, 1, 5, 10, and 50 nM for 2 hours.
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve the phosphorylation states.
Protein Separation: Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C). Load 30 µg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel.
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
Antibody Probing: Incubate overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and GAPDH (loading control).
Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using ECL chemiluminescence.
Conclusion
The 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide scaffold demonstrates a distinct structural advantage over current clinical standards. By combining a compact Type I binding mode with a highly specific 2-fluoroethyl interaction, it bypasses the steric constraints of the F691L gatekeeper mutation while maintaining high potency against D835Y and ITD variants[1][3]. This makes it a highly promising candidate for next-generation drug development in relapsed/refractory AML.
Structural analogs of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
In-Depth Technical Guide: Structural Analogs of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Executive Summary The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicina...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide: Structural Analogs of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Executive Summary
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the critical hinge-binding core for several clinical-stage multi-kinase inhibitors, including AT7519, FN-1501, and PHA-793887[1]. These compounds exhibit profound antineoplastic activity by targeting Cyclin-Dependent Kinases (CDKs) and the Fms-like tyrosine receptor kinase 3 (FLT3)[2][3].
While the unsubstituted pyrazole core is potent, structural modifications at the N1 position are frequently employed to optimize pharmacokinetics, enhance metabolic stability, or enable positron emission tomography (PET) imaging. This guide objectively compares 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide against its unsubstituted and methylated analogs, providing drug development professionals with the experimental rationale and self-validating protocols necessary to leverage this building block in targeted therapy design.
Structural Rationale & Comparative Performance
The ATP-binding pocket of kinases like CDK2 and FLT3 contains a highly conserved hinge region. The 4-amino-1H-pyrazole-3-carboxamide core acts as an adenine mimetic, forming critical hydrogen bonds with the backbone of this hinge region[4][5].
Modifying the N1 position of the pyrazole ring introduces distinct stereoelectronic and pharmacokinetic changes:
Unsubstituted (N-H): Provides high aqueous solubility but is susceptible to rapid phase II metabolism (glucuronidation) and exhibits lower membrane permeability.
Methylated (N-CH₃): Improves lipophilicity and membrane permeability but introduces a metabolic soft spot susceptible to CYP450-mediated N-demethylation.
Fluoroethylated (N-CH₂CH₂F): The target analog. The strong C-F bond acts as a bioisostere for an alkyl group while completely blocking oxidative N-dealkylation. Furthermore, the 1-(2-fluoroethyl) moiety serves as a direct precursor for
18
F-radiolabeling, enabling the development of PET radiotracers for in vivo target engagement studies[6][7].
Quantitative Comparison of N1-Analogs
The table below summarizes the comparative performance of inhibitors derived from these three core building blocks (data normalized to standard CDK2/FLT3 inhibitor derivatives).
IC
50
values represent fully elaborated inhibitor derivatives (e.g., AT7519 or FN-1501 analogs) utilizing the respective core[2][8].
Mechanism of Action & Pathway Visualization
Inhibitors utilizing the fluoroethyl-pyrazole core competitively bind to the ATP pocket of CDKs and FLT3. By inhibiting CDK2/Cyclin A complexes, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, effectively halting E2F-mediated transcription and arresting the cell cycle[9][10].
Mechanism of action for pyrazole-core multi-kinase inhibitors.
Experimental Methodologies: A Self-Validating System
To ensure high scientific integrity, the synthesis and biological evaluation of the fluoroethyl analog must follow a strict, self-validating workflow. The causality behind the synthetic sequence is critical: alkylation must occur before the reduction of the nitro group to prevent the highly nucleophilic 4-amino group from competing with the pyrazole nitrogen.
Self-validating workflow for the synthesis and evaluation of the fluoroethyl analog.
Protocol 1: Regioselective Synthesis of the N1-Fluoroethyl Core
Objective: Synthesize 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide with strict N1 regiocontrol.
Alkylation: Dissolve 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) as a mild base to deprotonate the pyrazole N-H without degrading the carboxamide.
Fluoroethylation: Dropwise add 1-bromo-2-fluoroethane (1.2 eq). Stir at 60°C for 12 hours. The use of the pre-reduced nitro compound ensures the alkyl halide only reacts at the pyrazole ring.
Purification & Validation: Extract with EtOAc/H₂O. Purify via silica gel chromatography. Self-Validation Check: Perform 2D NOESY NMR. A cross-peak between the fluoroethyl CH₂ protons and the pyrazole C5-H confirms N1 alkylation over N2 alkylation.
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) for 4 hours to yield the final 4-amino product. Filter through Celite and verify mass via LC-MS[M+H]
+
.
Protocol 2: Radiometric Kinase Inhibition Assay (CDK2/Cyclin A)
Objective: Validate that the N1-fluoroethyl substitution does not introduce steric clashes in the ATP-binding pocket, maintaining target affinity.
Preparation: Prepare a kinase reaction buffer containing 20 mM MOPS (pH 7.2), 15 mM MgCl₂, 5 mM EDTA, 1 mM DTT, and 0.1 mg/mL BSA[8].
Enzyme & Substrate: Incubate recombinant CDK2/Cyclin A complex with 0.12 μg/mL Histone H1 substrate[8].
Inhibitor Titration: Add the elaborated fluoroethyl-pyrazole inhibitor in a 10-point dose-response titration (0.1 nM to 10 μM). Control: Use AT7519 (unsubstituted core) and FN-1501 as positive controls to validate the assay's dynamic range[3][8].
Initiation: Initiate the reaction by adding 45 μM ATP spiked with [γ-
33
P]ATP (0.78 Ci/mmol)[8]. Incubate at 30°C for 30 minutes.
Detection: Terminate the reaction with 0.5 M EDTA (pH 8.0). Transfer to a phosphocellulose filter plate, wash extensively with 75 mM H₃PO₄ to remove unincorporated ATP, and quantify
33
P incorporation using a scintillation counter[8][11].
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes
National Institutes of Health (NIH) / PMC
URL: [Link]
Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) (PDB: 2VU3)
RCSB Protein Data Bank
URL: [Link]
Validating the Anti-Leukemic Potential of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-leukemic activity of the novel compound 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. Drawing upon established methodologies and comparative da...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for validating the anti-leukemic activity of the novel compound 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide. Drawing upon established methodologies and comparative data from existing anti-leukemic agents, we outline a rigorous experimental plan to assess its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction: The Rationale for Investigating a Novel Pyrazole-3-Carboxamide Derivative
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens, such as the "7+3" combination of cytarabine and an anthracycline, have been the cornerstone of treatment, the prognosis for many patients, especially those with certain genetic mutations, remains poor. This has spurred the development of targeted therapies aimed at specific molecular vulnerabilities in leukemia cells.
One of the most promising targets in AML is the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. Consequently, several FLT3 inhibitors have been developed and have shown clinical efficacy.
The chemical scaffold of pyrazole-3-carboxamide has emerged as a privileged structure in the design of potent kinase inhibitors. Notably, derivatives of this class, such as FN-1501 and the highly potent compound 8t, have demonstrated nanomolar inhibitory activity against FLT3 and its common mutants, as well as against cyclin-dependent kinases (CDKs), which are also crucial regulators of the cell cycle. Given that 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide shares this core structure, there is a strong scientific basis to hypothesize its potential as a novel anti-leukemic agent. This guide outlines the necessary steps to validate this hypothesis.
Postulated Mechanism of Action: Dual Inhibition of FLT3 and CDK Pathways
Based on the established activity of structurally related compounds, we postulate that 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide exerts its anti-leukemic effects through the dual inhibition of FLT3 and CDK signaling pathways.
Caption: Postulated mechanism of action for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide.
Experimental Validation Workflow
A systematic, multi-tiered approach is essential to rigorously validate the anti-leukemic activity of the test compound. This workflow progresses from broad initial screening to more detailed mechanistic studies, both in vitro and in vivo.
Caption: A stepwise experimental workflow for validating the anti-leukemic activity.
Comparative Analysis with Standard-of-Care and Emerging AML Drugs
The performance of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide should be benchmarked against established and emerging therapies for AML. This provides crucial context for its potential clinical utility.
Newly diagnosed and relapsed/refractory FLT3-ITD positive AML
Venetoclax (Venclexta)
BCL-2
Varies by cell line
In combination for older patients or those unfit for intensive chemotherapy
Compound 8t
FLT3, CDK2/4
1.22 nM
Preclinical
FN-1501
FLT3, CDKs
8 nM
Preclinical
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
Cell Seeding: Seed leukemia cell lines (e.g., MV4-11 for FLT3-ITD, K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Compound Treatment: Prepare serial dilutions of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide and standard drugs (e.g., Gilteritinib, Cytarabine) in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only controls.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Treat leukemia cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
In Vivo Efficacy Study (Leukemia Xenograft Model)
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of a potential anti-leukemic drug.
Protocol:
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
Cell Implantation: Intravenously inject human leukemia cells (e.g., MV4-11) or primary patient AML cells into the mice.
Treatment: Once leukemia is established (detectable in peripheral blood), randomize the mice into treatment and control groups. Administer the test compound and a standard-of-care drug (e.g., Gilteritinib) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration. The control group receives the vehicle.
Monitoring: Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Also, monitor animal weight and overall health.
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest bone marrow, spleen, and liver to assess leukemia infiltration.
Conclusion and Future Directions
The successful validation of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide through the outlined experimental plan would establish it as a promising candidate for further preclinical development. Positive in vitro and in vivo data would warrant more extensive studies, including:
Kinase Profiling: To determine the full spectrum of kinases inhibited by the compound.
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its biological effects.
Combination Studies: To investigate potential synergistic effects with existing anti-leukemic drugs.
Resistance Studies: To identify potential mechanisms of resistance.
This structured and comparative approach will provide a robust dataset to guide the future development of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide as a potential new therapy for leukemia.
[Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).](
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in oncology drug development, selecting the optimal FMS-like tyrosine kinase 3 (FLT3) inhibitor for your Acute Myeloid Leukemia (AML) research requires moving beyond basic IC₅₀ values. Approximately 30% of AML cases are driven by FLT3 mutations, primarily Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain (FLT3-TKD) point mutations[1][2].
This guide provides an objective, data-driven comparison of first- and second-generation FLT3 inhibitors, detailing their mechanistic differences, mutational coverage, and the self-validating experimental workflows required to evaluate them effectively.
Mechanistic Profiling: Type I vs. Type II Inhibitors
The fundamental differentiator between FLT3 inhibitors is their conformational binding preference, which directly dictates their efficacy against secondary resistance mutations.
Type I Inhibitors (e.g., Midostaurin, Gilteritinib, Crenolanib): These compounds bind to the ATP-binding site of the FLT3 receptor in both its active (DFG-in) and inactive (DFG-out) conformations[3][4]. Because TKD mutations (such as D835Y) lock the kinase in an active state, Type I inhibitors retain their efficacy against dual ITD/TKD mutated clones[1].
Type II Inhibitors (e.g., Quizartinib, Sorafenib): These highly selective molecules only bind to the inactive (DFG-out) conformation of the kinase[4]. While they exhibit extreme potency against FLT3-ITD, they are rendered entirely ineffective by activating TKD mutations like D835Y, which disrupt the inactive conformation required for drug binding[1].
FLT3 downstream signaling pathways and blockade by Type I and Type II inhibitors.
Comparative Efficacy and Resistance Profiles
When designing in vitro or in vivo AML models, inhibitor selection must account for clonal evolution. The emergence of the F691L "gatekeeper" mutation represents a universal resistance mechanism against nearly all currently approved reversible FLT3 inhibitors due to severe steric hindrance at the binding pocket[1][5].
Table 1: Quantitative Profiling of Key FLT3 Inhibitors
To rigorously evaluate novel or alternative FLT3 inhibitors, researchers must employ a self-validating experimental design. Relying solely on cell viability is insufficient, as off-target cytotoxicity can yield false positives. The following protocol pairs phenotypic screening with biochemical target validation.
Self-validating experimental workflow for profiling FLT3 inhibitor efficacy and resistance.
Step-by-Step Methodology
Step 1: Cell Line Engineering and IL-3 Depletion
Procedure: Stably transfect murine Ba/F3 cells with human FLT3-ITD, FLT3-ITD/D835Y, and FLT3-ITD/F691L constructs. Prior to drug treatment, wash cells 3x in PBS and culture in media completely lacking Interleukin-3 (IL-3).
Causality (The "Why"): Wild-type Ba/F3 cells are strictly dependent on IL-3 for survival. Expression of oncogenic FLT3 mutations transforms them, rendering them IL-3 independent. By withdrawing IL-3, you force the cells into an "oncogene addiction" state. Any subsequent cell death observed upon inhibitor treatment is therefore causally linked to FLT3 suppression, eliminating background noise from alternative survival pathways.
Procedure: Seed engineered cells at 10,000 cells/well in a 96-well plate. Treat with a 10-point serial dilution of the FLT3 inhibitor (e.g., 0.1 nM to 10 µM) for 48-72 hours. Measure viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).
Causality (The "Why"): ATP-based luminescence provides a highly sensitive, linear readout of metabolically active cells. Comparing the shift in IC₅₀ between the ITD, D835Y, and F691L clones instantly categorizes the inhibitor as Type I, Type II, or Next-Gen.
Step 3: Phospho-Kinase Western Blotting (Biochemical Validation)
Procedure: Treat a parallel cohort of cells with the inhibitor at 1x, 5x, and 10x the calculated IC₅₀ for 2-4 hours. Lyse cells and perform Western blotting for total FLT3, phospho-FLT3 (p-FLT3), total STAT5, and phospho-STAT5 (p-STAT5)[1].
Causality (The "Why"): Phenotypic cell death does not definitively prove the mechanism of action. STAT5 is a direct, highly sensitive downstream target of mutated FLT3[1]. Quantifying the dose-dependent reduction of p-STAT5 provides irrefutable biochemical evidence that the inhibitor is actively engaging and shutting down the FLT3 kinase domain inside the intact cell, validating the viability data.
Emerging Paradigms: Overcoming the Gatekeeper and Bypass Pathways
While second-generation inhibitors like Gilteritinib and Quizartinib have revolutionized AML therapy, relapse remains a critical challenge. Research is currently pivoting toward two major strategies:
Covalent Inhibitors: Molecules like FF-10101 are designed to overcome the F691L gatekeeper mutation. By forming an irreversible covalent bond with the C695 residue of the FLT3 kinase domain, FF-10101 bypasses the steric hindrance that blocks reversible inhibitors, maintaining potent activity against both D835 and F691L mutations[5].
Targeting Bypass Signaling: Off-target resistance often occurs when AML clones upregulate parallel signaling networks, such as AXL or SYK, to bypass FLT3 inhibition[1]. For instance, dual inhibition of FLT3 and SYK has been shown to drastically reduce the IC₅₀ in cells that have developed resistance to highly selective FLT3 agents. Gilteritinib inherently possesses dual FLT3/AXL inhibitory properties, which contributes to its sustained clinical efficacy by suppressing this specific bypass route[3].
References
Title : Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Source : nih.gov | URL :1
Title : A Review of FLT3 Inhibitors in Acute Myeloid Leukemia | Source : nih.gov | URL : 2
Title : Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia | Source : nih.gov | URL : 5
Title : Developments and challenges of FLT3 inhibitors in acute myeloid leukemia | Source : nih.gov | URL :6
Title : Comparison of effects of targeted FLT3 inhibitors with dual SYK/FLT3 inhibitors | Source : researchgate.net | URL : Link
Title : FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms | Source : nih.gov | URL : 3
Title : Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models | Source : oncotarget.com | URL : 4
The Synergistic Potential of Pyrazole Carboxamide Derivatives in Combination Chemotherapy: A Comparative Guide
Introduction: Beyond Monotherapy in Oncology The landscape of cancer treatment is undergoing a paradigm shift, moving away from the traditional reliance on single-agent chemotherapy towards more nuanced and effective com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Monotherapy in Oncology
The landscape of cancer treatment is undergoing a paradigm shift, moving away from the traditional reliance on single-agent chemotherapy towards more nuanced and effective combination therapies. This evolution is driven by the need to overcome the significant challenges of drug resistance and tumor heterogeneity. In this context, the pyrazole carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents. While the specific compound 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has limited publicly available data regarding its synergistic effects, the broader class of pyrazole carboxamide derivatives has demonstrated significant potential in enhancing the efficacy of existing chemotherapeutics.
This guide provides a comparative analysis of the synergistic effects of various pyrazole carboxamide derivatives and related kinase inhibitors when combined with other anticancer agents. We will delve into the mechanistic rationale behind these combinations, present supporting experimental data, and provide detailed protocols for assessing synergy in a research setting. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals working to advance the next generation of cancer therapies.
The Rationale for Combination: Targeting Key Cancer Pathways
The anticancer activity of many pyrazole carboxamide derivatives stems from their ability to inhibit key protein kinases that are often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and FMS-like Tyrosine Kinase 3 (FLT3). By targeting these critical nodes in cancer cell signaling, these compounds can induce cell cycle arrest, apoptosis, and inhibit proliferation.
However, cancer cells are notoriously adaptable and can develop resistance to single-agent kinase inhibitors through various mechanisms, such as the activation of bypass signaling pathways. This is where combination therapy comes into play. By simultaneously targeting multiple pathways, we can create a more robust and durable antitumor response. The synergistic combinations explored in this guide are designed to:
Overcome resistance: By co-targeting a resistance pathway that emerges in response to a primary therapy.
Enhance efficacy: By hitting two different but complementary pathways, leading to a greater than additive effect.
Reduce toxicity: By allowing for the use of lower, less toxic doses of each agent while maintaining or even increasing the therapeutic effect.
Comparative Analysis of Synergistic Combinations
In this section, we will compare and contrast the synergistic effects of different pyrazole carboxamide derivatives and related kinase inhibitors in various cancer models.
FGFR Inhibitors in Combination
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in a variety of cancers.[1][2]
CH5183284, also known as Debio 1347, is a selective inhibitor of FGFR1, 2, and 3.[3][4][5] Preclinical studies have shown its potent antitumor activity in cancers with FGFR genetic alterations.[3][4][5]
Synergistic Partner: EGFR Inhibitors
Rationale: In some cancers, such as intrahepatic cholangiocarcinoma (ICC) with FGFR2 fusions, inhibition of FGFR can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR) pathway, limiting the therapeutic efficacy.[6]
Mechanism of Synergy: Dual inhibition of FGFR and EGFR prevents this feedback loop, leading to a more profound and sustained inhibition of downstream signaling pathways like the MAPK and PI3K/AKT pathways, ultimately resulting in enhanced apoptosis and tumor regression.[6]
Experimental Evidence: Studies in FGFR2 fusion-positive ICC models have shown that the combination of an FGFR inhibitor with an EGFR inhibitor (e.g., afatinib) can overcome resistance and induce significant tumor regression where monotherapy fails.[6]
Synergistic Partner: mTOR Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated in response to FGFR inhibition.
Mechanism of Synergy: Co-inhibition of FGFR and mTOR can lead to a more complete shutdown of pro-survival signaling, resulting in synergistic growth suppression.[1][7]
Experimental Evidence: In endometrial cancer models with FGFR2 mutations, the combination of an FGFR inhibitor with an mTOR inhibitor (e.g., ridaforolimus) has been shown to be more effective than either agent alone.[1]
CDK Inhibitors in Combination
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.
Palbociclib is an FDA-approved inhibitor of CDK4 and CDK6 that has shown significant efficacy in certain types of breast cancer.
Rationale: In Acute Myeloid Leukemia (AML), there is often a blockage in the differentiation of myeloid progenitor cells. ATRA is a differentiating agent, but its efficacy in non-APL AML subtypes is limited.[8][9]
Mechanism of Synergy: CDK4/6 inhibition by palbociclib can sensitize AML cells to ATRA-induced differentiation. This is potentially mediated by the regulation of key transcription factors involved in myeloid differentiation.[8][9]
Experimental Evidence: Studies have shown that the combination of palbociclib and ATRA significantly enhances the differentiation of AML cells in vitro and in vivo, leading to attenuated leukemia cell expansion.[8][9]
FLT3 Inhibitors in Combination
Mutations in the FMS-like Tyrosine Kinase 3 (FLT3) receptor are common in AML and are associated with a poor prognosis.
CEP-701 is an indolocarbazole-derived selective inhibitor of FLT3.
Synergistic Partners: Standard AML Chemotherapy (Cytarabine, Daunorubicin)
Rationale: Combining a targeted FLT3 inhibitor with standard cytotoxic chemotherapy has the potential to improve outcomes for patients with FLT3-mutated AML.[10][11]
Mechanism of Synergy: The synergy is highly dependent on the sequence of administration. Simultaneous or post-treatment with CEP-701 following chemotherapy is synergistic, likely because the chemotherapy-induced DNA damage is more effective in cells that are also being targeted by the FLT3 inhibitor. In contrast, pretreatment with CEP-701 can cause cell cycle arrest, which makes the cells less sensitive to cell-cycle-dependent chemotherapeutic agents like cytarabine.[10][11]
Experimental Evidence: In vitro studies using FLT3/ITD-expressing cell lines and primary AML patient samples have demonstrated that CEP-701 is synergistic with cytarabine, daunorubicin, mitoxantrone, and etoposide when administered simultaneously or after the chemotherapeutic agent.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data from the studies discussed above. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.
To facilitate further research in this area, we provide a detailed, step-by-step protocol for a common experiment used to assess synergistic effects: the cell viability assay.
Protocol: In Vitro Synergy Assessment using a Cell Viability Assay (e.g., MTT or SRB Assay)
1. Cell Culture and Seeding:
Culture the cancer cell line of interest in the recommended medium supplemented with fetal bovine serum and antibiotics.
Harvest cells during the logarithmic growth phase using trypsinization.
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Drug Preparation and Treatment:
Prepare stock solutions of the pyrazole carboxamide derivative and the combination chemotherapeutic agent in a suitable solvent (e.g., DMSO).
Create a dilution series for each drug to cover a range of concentrations around their respective IC50 values.
Prepare combination treatments by mixing the two drugs at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
Remove the old medium from the 96-well plates and add fresh medium containing the single agents, the combination treatments, or vehicle control (e.g., DMSO at a final concentration of <0.1%).
Include wells with medium only as a background control.
3. Incubation:
Incubate the treated plates for a period that allows for a significant effect on cell viability (typically 48-72 hours).
After incubation, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Wash the plates five times with slow-running tap water and allow them to air dry completely.
Stain the fixed cells by adding 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.
Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
Determine the IC50 value for each single agent.
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experiments is crucial for understanding the rationale behind combination therapies.
Signaling Pathway: FGFR and EGFR Inhibitor Synergy
Caption: Dual inhibition of FGFR and EGFR blocks both the MAPK and PI3K/AKT pathways.
Experimental Workflow: Synergy Assessment
Caption: A typical workflow for determining synergistic effects of drug combinations in vitro.
Conclusion and Future Directions
The exploration of pyrazole carboxamide derivatives in combination chemotherapy represents a highly promising avenue for cancer research. The examples presented in this guide highlight the potential of these compounds to overcome resistance and enhance the efficacy of existing treatments across a range of malignancies. The key to success lies in a deep understanding of the underlying molecular mechanisms and the rational design of combination strategies.
Future research should focus on:
Identifying predictive biomarkers: To select patients who are most likely to benefit from specific combination therapies.
Optimizing dosing and scheduling: To maximize synergy and minimize toxicity.
Exploring novel combinations: Including immunotherapy and other targeted agents.
By continuing to investigate the synergistic potential of pyrazole carboxamide derivatives, the scientific community can pave the way for more effective and personalized cancer treatments.
References
Unleashing the potential of combining FGFR inhibitor and immune checkpoint blockade for FGF/FGFR signaling in tumor microenvironment. PMC. [Link]
Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review). Spandidos Publications. [Link]
The CDK4/6 Inhibitor Palbociclib Synergizes with ATRA to Induce Differentiation in AML. American Association for Cancer Research. [Link]
Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC. PMC. [Link]
Design and discovery of carboxamide-based pyrazole conjugates with multifaceted potential against Triple-Negative Breast cancer MDA-MB-231 cells. PubMed. [Link]
Current progress in cancer treatment by targeting FGFR signaling. Gene. [Link]
Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. PMC. [Link]
Combined EGFR/FGFR Inhibitor Therapy Proposed for FGFR2-Positive Intrahepatic Cholangiocarcinoma. Advances in Motion. [Link]
Current and Emerging Therapies for Patients With Acute Myeloid Leukemia: A Focus on MCL-1 and the CDK9 Pathways. AJMC. [Link]
Regorafenib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma. PubMed. [Link]
In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. PubMed. [Link]
Clinical Trials Using Regorafenib. National Cancer Institute. [Link]
Regorafenib alone or in combination with high/low-dose radiotherapy plus toripalimab as third-line treatment in patients with metastatic colorectal cancer: protocol for a prospective, randomized, controlled phase II clinical trial (SLOT). Frontiers. [Link]
Regorafenib/Nivolumab Combo to Be Explored in Phase III MSS CRC Trial. OncLive. [Link]
Synergistic potential of CDK4/6 inhibitors and ATRA in non‐APL AML. PMC. [Link]
CDK9 inhibitors in acute myeloid leukemia. PMC. [Link]
The potential of triplet combination therapies for patients with FLT3-ITD -mutated acute myeloid leukemia. Taylor & Francis Online. [Link]
Synergistic effect of pyrazoles derivatives and doxorubicin in claudin-low breast cancer subtype. PubMed. [Link]
In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. Blood. [Link]
Combination Therapies Showed Improved Efficacy Against FLT3- and RAS-Mutant AML. Targeted Oncology. [Link]
Combining chemotherapy with a FLT3 inhibitor to treat acute myeloid leukemia. Cancer Research. [Link]
Synergistic effect of regorafenib with aminoglycosides in ferroptosis-mediated liver injury. Frontiers. [Link]
MAPK pathway suppression by CH5183284/Debio 1347 in FGFR-altered cancer... ResearchGate. [Link]
The Fibroblast Growth Factor Receptor Genetic Status as a Potential Predictor of the Sensitivity to CH5183284/Debio 1347, a Novel Selective FGFR Inhibitor. AACR Journals. [Link]
Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers. [Link]
Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers. [Link]
Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. PMC. [Link]
First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in. Debiopharm. [Link]
(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor. PubMed. [Link]
Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor,. Debiopharm. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
Standard Operating Procedure: Handling and Disposal of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Executive Summary & Operational Context 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a specialized fluorinated pyrazole derivative utilized extensively in drug development as a bioactive scaffold. While the 2-f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Operational Context
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a specialized fluorinated pyrazole derivative utilized extensively in drug development as a bioactive scaffold. While the 2-fluoroethyl moiety significantly enhances the compound's metabolic stability and target affinity, it introduces strict logistical requirements for its end-of-life management. Because of the highly stable carbon-fluorine (C-F) bond, standard biological or low-temperature degradation pathways are entirely ineffective. This guide provides the self-validating protocols necessary to safely handle, contain, and dispose of this compound, ensuring that toxic thermal degradation byproducts—specifically Hydrogen Fluoride (HF)—are properly neutralized.
Hazard Identification & Mechanistic Causality
To handle this chemical safely, operators must understand the causality behind its hazards. The structural components of the molecule dictate its reactivity and its environmental persistence.
Table 1: Hazard Classification and Mechanistic Rationale
Hazard Class
GHS Category
Mechanistic Causality
Skin/Eye Irritation
Category 2
The carboxamide and free amino groups facilitate strong hydrogen bonding with biological membranes and mucosal surfaces, inducing localized cellular inflammation.
Acute Toxicity (Oral)
Category 4
Systemic disruption occurs upon absorption; the pyrazole core can competitively bind to off-target enzymatic active sites, disrupting normal cellular function.
Thermal Decomposition
N/A (Critical)
High-temperature cleavage of the C-F bond releases Hydrogen Fluoride (HF) gas, a highly corrosive and toxic acid that demands specialized atmospheric scrubbing[1].
Environmental Toxicity
Chronic
Fluorinated organics resist natural biodegradation, leading to environmental persistence and potential bioaccumulation in aquatic ecosystems.
Quantitative Operational Parameters
Successful disposal relies on strict adherence to physicochemical thresholds. The following parameters must be communicated to your downstream waste management provider.
Table 2: Physicochemical and Disposal Parameters
Parameter
Value / Specification
Operational Rationale
Target Incineration Temp.
> 1000 °C
Required to fully cleave the highly stable C-F bond and prevent the emission of toxic, volatile fluorocarbons[2].
Scrubber System pH
8.5 – 10.5
An alkaline environment is strictly necessary to neutralize acidic HF and NOx combustion byproducts into harmless salts[1].
Segregation Category
Halogenated Organics
Fluorine content dictates routing. Mixing with non-halogenated waste risks dioxin formation in standard incinerators[3].
Storage Temperature
2 °C to 8 °C
Maintains compound stability prior to disposal, preventing premature degradation or unwanted side reactions.
Operational Handling & Spill Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder and subsequent inhalation.
Protocol 1: Chemical Spill Response and Containment
Evacuation and Assessment: Immediately isolate the spill area. For spills exceeding 50 grams outside of a fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS).
PPE Donning: Equip heavy-duty nitrile gloves (double-gloving is mandatory), a fitted particulate respirator (N95 or P100), and chemical splash goggles.
Containment: Surround the powder spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do NOT use combustible materials like paper towels, as the compound may adhere to them and complicate incineration.
Collection: Use non-sparking, anti-static tools to sweep the absorbed mixture. Transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.
Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a water rinse. Collect all wash liquids and route them directly into the halogenated liquid waste stream.
Standardized Disposal Protocol
Because of the fluorine atom, 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide cannot be treated as standard organic waste. The disposal protocol is entirely built around capturing and neutralizing its thermal degradation byproducts.
Protocol 2: Waste Routing and Thermal Destruction
Strict Waste Segregation: Classify all solid and liquid waste containing this compound strictly as "Halogenated Organic Waste"[3]. Never mix this with non-halogenated solvents or aqueous streams.
Container Selection: Utilize chemically compatible HDPE jerricans for liquid waste and heavy-duty HDPE buckets for solid waste. Avoid metal containers to prevent corrosion from trace acidic degradation products that may form over time.
Hazard Labeling: Affix a standardized hazardous waste label. You must explicitly write "Contains Fluorinated Organics (Generates HF upon combustion)" on the label to alert the downstream disposal facility of the scrubbing requirements.
Licensed Facility Transfer: Transfer the waste to a licensed hazardous waste management facility capable of high-temperature incineration (>1000 °C). The facility must be equipped with alkaline wet scrubbers to capture and neutralize the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion[1][2].
Waste Routing & Thermal Degradation Pathway
The following diagram illustrates the self-validating logical workflow for routing fluorinated pyrazole waste, demonstrating exactly why specific incineration infrastructure is required.
Figure 1: Waste routing and thermal degradation pathway for fluorinated pyrazole derivatives.
References
MDPI. "Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change." MDPI. Available at:[Link]
ResearchGate. "Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration." ResearchGate. Available at:[Link]
Comprehensive Safety and Handling Guide for 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
As a Senior Application Scientist, I recognize that handling novel, highly functionalized chemical entities requires moving beyond generic Safety Data Sheets (SDS). 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel, highly functionalized chemical entities requires moving beyond generic Safety Data Sheets (SDS). 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a specialized structural motif predominantly utilized in the synthesis of potent kinase inhibitors. Because of its specific functional groups, it presents unique toxicological liabilities that demand stringent operational controls.
This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and establishes self-validating, step-by-step workflows to ensure absolute safety during laboratory operations.
Mechanistic Toxicology & Hazard Rationale
To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks are bipartite, stemming from its pharmacological scaffold and its metabolic liabilities.
A. Pharmacological Hazard: Kinase Inhibition
The 1H-pyrazole-3-carboxamide core is a privileged scaffold in oncology drug discovery, heavily utilized in the design of Cyclin-Dependent Kinase (CDK) and FLT3 inhibitors (e.g., FN-1501 and AT7519) (1[1], 2[2]). Accidental systemic exposure to this intermediate can lead to off-target kinase binding, potentially causing severe cell cycle arrest and myelosuppression.
B. Metabolic Hazard: The "Dark Side of Fluorine"
The 2-fluoroethyl moiety attached to the pyrazole nitrogen introduces a severe metabolic vulnerability. If ingested or inhaled, Cytochrome P450 (CYP) enzymes in the liver can catalyze oxidative N-dealkylation. This cleavage releases fluoroacetaldehyde, which rapidly oxidizes to fluoroacetate (3[3]).
Fluoroacetate undergoes a process known as "lethal synthesis," where citrate synthase mistakenly incorporates it into the Krebs cycle to form (-)-erythro-2-fluorocitrate. This metabolite is a highly potent, irreversible inhibitor of the enzyme aconitase (4[4]). The resulting tricarboxylic acid (TCA) cycle arrest leads to rapid cellular energy depletion, presenting as delayed-onset neurotoxicity and cardiotoxicity.
Fig 1: CYP450-mediated defluorination pathway leading to aconitase inhibition in the Krebs cycle.
Personal Protective Equipment (PPE) Matrix
Because of the dual risks of kinase inhibition and fluoroacetate toxicity, this compound must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). The primary goal of the PPE strategy is absolute prevention of aerosol inhalation and dermal absorption.
Operational Scale
Respiratory Protection
Hand Protection
Eye/Face Protection
Body Protection
Analytical Weighing (<10 mg)
N95 or P100 Particulate Respirator (if outside isolator)
Powered Air-Purifying Respirator (PAPR) with HEPA filters
Double Nitrile Gloves (Taped at the cuffs)
Full Face Shield (integrated with PAPR)
Full-body Tyvek® suit
Solution Handling (e.g., in DMSO)
Standard surgical mask (aerosol risk mitigated)
Single Nitrile Gloves (Change immediately if splashed)
Safety Glasses with side shields
Standard chemically resistant lab coat
Experimental Protocols & Workflows
To ensure a self-validating safety system, we employ the principle of In-Situ State Conversion . By converting the hazardous dry powder into a liquid solution before it leaves the primary containment zone, we permanently eliminate the risk of aerosolization.
Protocol A: Safe Weighing and Solubilization
Causality Note: Fluorinated organic powders frequently carry strong electrostatic charges. This charge causes the powder to repel from spatulas and aerosolize, drastically increasing inhalation risk.
Containment Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is active and calibrated. Line the work surface with a disposable, absorbent bench pad (plastic side down).
Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the sealed chemical vial and the target receiving vial to neutralize electrostatic charges.
Tool Selection: Use disposable, anti-static polypropylene spatulas. Do not use metal spatulas, as they can hold a charge and cause the powder to scatter.
Weighing: Carefully transfer the desired mass of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide into the receiving vial. Cap the source vial immediately.
In-Situ Solubilization (Critical Step): While still inside the BSC, inject your assay solvent (e.g., DMSO) directly into the receiving vial. Seal the vial tightly and vortex until fully dissolved.
Decontamination: Wipe the exterior of the sealed solution vial with a 70% Isopropanol wipe before removing it from the BSC. The compound is now a contact-only hazard, which is significantly easier to manage.
Fig 2: Step-by-step safe weighing and solubilization workflow for highly potent API powders.
Protocol B: Spill Response and Decontamination
If a dry powder spill occurs outside of primary containment:
Evacuate & Isolate: Immediately evacuate the immediate vicinity. Allow 15 minutes for ambient aerosols to settle.
Don Maximum PPE: Responders must wear a PAPR and full Tyvek® suit.
Wet Wiping (No Sweeping): Never sweep or vacuum HPAPI powders, as this resuspends the particles. Spray absorbent pads with a 10% bleach solution or a high-pH laboratory detergent and gently lay them over the spill to wet the powder.
Chemical Degradation: The primary amine and carboxamide groups are susceptible to oxidative and alkaline degradation. Wipe the area thoroughly with the wetted pads, working from the outside in.
Rinse: Perform a final wipe with distilled water to remove chemical residue. Dispose of all pads in a sealed biohazard/HPAPI waste bag.
Waste Management and Disposal Plan
Disposal of fluorinated organic compounds requires specialized logistical planning to prevent environmental toxicity and infrastructure damage.
Waste Segregation: All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys. Do not mix with non-halogenated solvents.
Thermal Destruction (Incineration): The primary disposal method is high-temperature incineration (>1100°C).
HF Scrubber Requirement: Causality Note: Thermal decomposition of the 2-fluoroethyl group generates highly corrosive and toxic Hydrogen Fluoride (HF) gas. You must ensure your waste management contractor utilizes incinerators equipped with alkaline wet scrubbers to neutralize HF gas prior to atmospheric exhaust.
Solid Waste: Contaminated gloves, spatulas, and bench pads must be double-bagged in 6-mil polyethylene bags, labeled as "Toxic Fluorinated HPAPI Waste," and sent for identical high-temperature incineration.
References
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. 1
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. 2
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 3
Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. 4